Dopamine Hydrochloride
Descripción
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
4-(2-aminoethyl)benzene-1,2-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.ClH/c9-4-3-6-1-2-7(10)8(11)5-6;/h1-2,5,10-11H,3-4,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTENFNNZBMHDDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCN)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1200398-97-5, 51-61-6 (Parent) | |
| Record name | 1,2-Benzenediol, 4-(2-aminoethyl)-, hydrochloride (1:1), homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1200398-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dopamine hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062317 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7020550 | |
| Record name | Dopamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7020550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62-31-7 | |
| Record name | Dopamine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dopamine hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062317 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dopamine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756749 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dopamine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169105 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Benzenediol, 4-(2-aminoethyl)-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dopamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7020550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dopamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.480 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DOPAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L3E358N9L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Genesis of a Neurotransmitter: An In-depth History of the Discovery and Synthesis of Dopamine Hydrochloride
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Dopamine (B1211576), a molecule pivotal to our understanding of movement, reward, and a spectrum of neurological and psychiatric disorders, has a rich history rooted in early 20th-century chemical synthesis and brought to the forefront of neuroscience through a series of groundbreaking discoveries in the mid-century. This technical guide provides a comprehensive overview of the seminal moments in the history of dopamine, from its first chemical synthesis to its identification in the brain and its establishment as a critical neurotransmitter. We will delve into the experimental methodologies that underpinned these discoveries and chart the development of dopamine hydrochloride as a pharmaceutical agent. This paper aims to serve as a detailed resource, providing not only the historical narrative but also the technical specifics of the foundational experiments that have shaped modern neuropharmacology.
The Dawn of Dopamine: First Chemical Synthesis (1910)
The story of dopamine begins not in a biological context, but in a chemical laboratory. In 1910, George Barger and James Ewens at the Wellcome Laboratories in London accomplished the first chemical synthesis of 3,4-dihydroxyphenylethylamine, the compound we now know as dopamine.[1][2][3] At the time, its biological significance was not understood, and it was initially regarded as a potential sympathomimetic amine, similar in structure to adrenaline.[4]
Experimental Protocol: The Barger and Ewens Synthesis
-
Starting Material: Vanillin (4-hydroxy-3-methoxybenzaldehyde).
-
Step 1: Condensation. Vanillin is condensed with nitromethane (B149229) in the presence of a base to form 4-hydroxy-3-methoxyphenyl-2-nitroethene.
-
Step 2: Reduction. The nitro group is then reduced to an amine. This was often achieved using reducing agents like sodium amalgam or catalytic hydrogenation, which were available at the time. This step would yield 4-hydroxy-3-methoxyphenylethylamine.
-
Step 3: Demethylation. The final step would involve the demethylation of the methoxy (B1213986) group to a hydroxyl group, yielding 3,4-dihydroxyphenylethylamine (dopamine). This could have been achieved by heating with a strong acid like hydroiodic acid.
Unveiling Dopamine in the Brain: The Mid-20th Century Discoveries
For several decades after its synthesis, dopamine remained a chemical curiosity. Its journey into the realm of neuroscience began in the 1950s with the pioneering work of several key researchers who independently and sequentially unveiled its presence and function in the brain.
The First Glimpse: Kathleen Montagu's Discovery (1957)
In 1957, Kathleen Montagu, working at Runwell Hospital in the UK, was the first to identify dopamine in the human brain.[2][5] This was a landmark discovery that shifted the perception of dopamine from a mere precursor of noradrenaline to a compound with its own potential significance in the central nervous system.
Montagu utilized the technique of paper chromatography to separate and identify catecholamines in brain tissue extracts. The general protocol would have involved the following steps:
-
Tissue Extraction: Brain tissue was homogenized and extracted with a solvent (e.g., acidified butanol) to isolate the catecholamines.
-
Chromatography: The extract was spotted onto a strip of filter paper (e.g., Whatman No. 1). The paper was then placed in a sealed tank containing a solvent system that would travel up the paper by capillary action. A common solvent system for separating catecholamines was a mixture of butanol, acetic acid, and water.
-
Separation: As the solvent moved up the paper, it carried the different catecholamines at different rates, leading to their separation based on their polarity and solubility in the solvent.
-
Visualization: After the chromatogram was developed, the paper was dried and sprayed with a reagent that would react with the catecholamines to produce colored spots. A common visualization agent was a solution of potassium ferricyanide, which would oxidize the catecholamines to form colored adrenochromes.
-
Identification: The position of the unknown spots was compared to the positions of known standards of adrenaline, noradrenaline, and dopamine run on the same chromatogram. The retention factor (Rf value) for the dopamine spot would have been used for its identification.
Establishing a Role: Arvid Carlsson and the Neurotransmitter Hypothesis (late 1950s)
Building on Montagu's discovery, the Swedish pharmacologist Arvid Carlsson, who would later be awarded the Nobel Prize for his work, conducted a series of elegant experiments that established dopamine as a neurotransmitter with a crucial role in motor control.[6][7][8]
A key to Carlsson's research was the development of a sensitive method to quantify dopamine in brain tissue. He and his colleague Bertil Waldeck developed a spectrofluorometric assay.[9] The protocol involved:
-
Tissue Preparation: Brain tissue was homogenized in an acidic solution (e.g., perchloric acid) to extract and stabilize the catecholamines.
-
Purification: The extract was passed through a cation exchange column to separate dopamine from other substances.
-
Fluorophore Formation: The purified dopamine was then oxidized (e.g., with iodine) and treated with a strong base and a stabilizing agent (e.g., sulfite) to form a highly fluorescent derivative.
-
Measurement: The intensity of the fluorescence was measured using a spectrophotofluorometer at specific excitation and emission wavelengths for the dopamine derivative. The fluorescence intensity was proportional to the concentration of dopamine in the sample.
Carlsson's most famous experiment involved the use of the drug reserpine (B192253), which was known to deplete monoamines from the brain.[10][11][12]
-
Animal Model: Rabbits were used as the experimental animals.
-
Induction of Akinesia: Rabbits were administered reserpine, which led to a state of profound akinesia (inability to initiate movement), mimicking some of the symptoms of Parkinson's disease.[12]
-
Biochemical Analysis: Using their spectrofluorometric assay, Carlsson's team demonstrated that reserpine treatment caused a significant depletion of dopamine in the brains of these animals.
-
Reversal of Symptoms: The akinetic rabbits were then treated with L-DOPA (levodopa), the metabolic precursor to dopamine. This resulted in a dramatic reversal of the motor deficits, with the rabbits regaining their ability to move normally.[10][11]
-
Control Experiments: To demonstrate specificity, they showed that treatment with 5-hydroxytryptophan (B29612) (the precursor to serotonin) did not reverse the reserpine-induced akinesia.[13]
This experiment provided strong evidence that dopamine was essential for motor function and that its depletion led to parkinsonian-like symptoms.
The Clinical Connection: Dopamine and Parkinson's Disease
The link between Carlsson's findings in rabbits and human disease was solidified by the work of Oleh Hornykiewicz in Vienna.
The Dopamine Deficiency in Parkinson's Disease (1960)
In 1960, Hornykiewicz and his colleague Herbert Ehringer analyzed the brains of deceased Parkinson's disease patients and made a groundbreaking discovery: a severe depletion of dopamine in the basal ganglia, particularly in the caudate nucleus and putamen.[1][11][14][15]
Hornykiewicz adapted existing methods to measure dopamine in human post-mortem brain tissue. The general protocol was as follows:
-
Sample Collection: Brain tissue from the caudate nucleus and putamen was obtained from deceased individuals with and without Parkinson's disease.
-
Tissue Extraction: The tissue was homogenized in an acidic medium to extract the catecholamines.
-
Purification: The extracts were purified using an ion-exchange chromatography column to isolate dopamine.
-
Quantification: The amount of dopamine was then determined using a colorimetric method. This involved a chemical reaction that produced a colored product, the intensity of which was measured with a spectrophotometer and was proportional to the dopamine concentration.
Quantitative Data: Dopamine Levels in the Human Striatum
The findings of Ehringer and Hornykiewicz provided the first quantitative evidence of the profound dopamine loss in Parkinson's disease.
| Brain Region | Control Subjects (µg/g tissue) | Parkinson's Disease Patients (µg/g tissue) |
| Caudate Nucleus | 2.62 ± 0.41 | 0.34 ± 0.12 |
| Putamen | 3.48 ± 0.53 | 0.12 ± 0.05 |
| Data adapted from Ehringer and Hornykiewicz (1960). |
From Precursor to Prescription: The Development of L-DOPA Therapy and this compound
The discovery of dopamine deficiency in Parkinson's disease provided a clear therapeutic target: replenishing the brain's dopamine levels.
The Advent of L-DOPA Treatment
Since dopamine itself cannot cross the blood-brain barrier, its precursor, L-DOPA, which can, became the focus of therapeutic efforts. Early trials in the 1960s showed promise, but it was the work of George Cotzias in 1967 that established the efficacy of high-dose oral L-DOPA in dramatically improving the motor symptoms of Parkinson's disease.[16][17][18] This remains the gold standard treatment for the disease to this day.[4][19]
This compound: The Pharmaceutical Formulation
While L-DOPA is used to treat the central dopamine deficiency in Parkinson's disease, dopamine itself is used as a medication in acute care settings, primarily for its effects on the cardiovascular system. For pharmaceutical use, dopamine is formulated as this compound.[4][20][21]
The use of the hydrochloride salt of dopamine offers several advantages over the free base form:
-
Increased Stability: Dopamine is prone to oxidation, especially in solution. The hydrochloride salt is more stable and less susceptible to degradation.[4][20]
-
Enhanced Solubility: this compound is highly soluble in water, which is essential for its preparation as an intravenous solution for medical use.[4][20][21]
This compound was first approved for medical use in the United States in 1974.[17][22] It is used to treat conditions such as severe low blood pressure and certain types of shock.[3]
A typical formulation for this compound injection includes:
-
Active Ingredient: this compound.
-
Vehicle: Water for injection.
-
Antioxidant: Sodium metabisulfite (B1197395) to prevent oxidation.
-
Buffer: Citric acid and sodium citrate (B86180) to maintain an acidic pH (typically 3.3-4.3) for stability.[23][24]
-
Inert Gas: The solution is often sparged with an inert gas like carbon dioxide or nitrogen during manufacturing to remove oxygen and further enhance stability.[23][25]
Visualizing the Pathways
To better understand the relationships and processes described, the following diagrams are provided in the DOT language for Graphviz.
Biological Synthesis of Dopamine
Caption: The enzymatic conversion of L-Tyrosine to Dopamine.
Carlsson's Reserpine Experiment Workflow
Caption: Logical flow of Arvid Carlsson's reserpine experiment.
Conclusion
The journey of this compound from a laboratory synthesis to a vital neurotransmitter and therapeutic agent is a testament to the cumulative nature of scientific discovery. The foundational work of Barger and Ewens, Montagu, Carlsson, and Hornykiewicz, each building upon the last, transformed our understanding of brain function and laid the groundwork for the development of treatments for devastating neurological disorders like Parkinson's disease. The detailed experimental protocols behind these discoveries highlight the ingenuity and rigor required to unravel the complexities of the nervous system. The subsequent development of this compound as a stable and soluble pharmaceutical product demonstrates the critical interplay between basic science and clinical application. This historical and technical overview serves to inform and inspire current and future generations of researchers in the ongoing quest to understand and treat disorders of the brain.
References
- 1. Frontiers | Noradrenaline and Parkinson's Disease [frontiersin.org]
- 2. Dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine (medication) - Wikipedia [en.wikipedia.org]
- 4. Dopamine - Wikipedia [en.wikipedia.org]
- 5. Distribution of noradrenaline and dopamine (3-hydroxytyramine) in the human brain and their behavior in diseases of the extrapyramidal system. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Distribution of catechol-O-methyltransferase enzyme in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A fluorimetric method for the determination of dopamine (3-hydroxytyramine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. Oleh Hornykiewicz, a giant in the understanding and treatment of Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Seasonal changes of the catechol compounds present in rat tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scienceofparkinsons.com [scienceofparkinsons.com]
- 14. researchgate.net [researchgate.net]
- 15. Depletion of dopamine in Parkinson's disease and relevant therapeutic options: A review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Modification of Parkinsonism--chronic treatment with L-dopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. [Distribution of noradrenaline and dopamine (3-hydroxytyramine) in the human brain and their behavior in diseases of the extrapyramidal system] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Some catechol compounds other than noradrenaline and adrenaline in brains - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The fluorometric assay of catecholamines and related compounds: improvements and extensions to the hydroxyindole technique. | Semantic Scholar [semanticscholar.org]
- 21. Modification of Parkinsonism--chronic treatment with L-dopa. | Semantic Scholar [semanticscholar.org]
- 22. Metabolite of the month – Dopamine - biocrates life sciences gmbh [biocrates.com]
- 23. CN101953782A - Production method for this compound injection - Google Patents [patents.google.com]
- 24. drugs.com [drugs.com]
- 25. CN105982852A - this compound injection and preparation method thereof - Google Patents [patents.google.com]
An In-depth Technical Guide to the Mechanism of Action of Dopamine Hydrochloride on D1-D5 Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of dopamine (B1211576) hydrochloride at the five dopamine receptor subtypes: D1, D2, D3, D4, and D5. The document details the quantitative pharmacology, signaling pathways, and experimental methodologies relevant to the study of these interactions, tailored for professionals in neuroscience research and drug development.
Introduction to Dopamine Receptors
Dopamine receptors are a class of G protein-coupled receptors (GPCRs) that are central to numerous physiological processes in the central nervous system (CNS), including motor control, motivation, reward, cognition, and neuroendocrine function.[1] Dysregulation of the dopaminergic system is implicated in a variety of neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and addiction. There are five distinct dopamine receptor subtypes, classified into two main families based on their genetic, structural, and pharmacological properties: the D1-like family (D1 and D5 receptors) and the D2-like family (D2, D3, and D4 receptors).[2][3] Dopamine hydrochloride, the hydrochloride salt of dopamine, serves as the primary endogenous agonist for all five receptor subtypes.[4]
Quantitative Pharmacology of this compound
The interaction of dopamine with its receptors is characterized by specific binding affinities (Ki), functional potencies (EC50), and maximal efficacies (Emax). These parameters are crucial for understanding the physiological and pathological roles of dopamine signaling. The following tables summarize the available quantitative data for this compound at each human dopamine receptor subtype. It is important to note that these values can vary depending on the experimental system (e.g., cell line, tissue preparation) and assay conditions.
Table 1: Binding Affinities (Ki) of Dopamine for Human Dopamine Receptors (D1-D5)
| Receptor Subtype | Ki (nM) | Radioligand | Cell Line/Tissue | Reference |
| D1 | ~200 - 3500 | [³H]SCH 23390 | Rat Striatum / CHO Cells | [5] |
| D2 | ~10 - 140 | [³H]Raclopride | CHO Cells | [5] |
| D3 | ~20 | [³H]Spiperone | Not Specified | [6] |
| D4 | ~4.1 - 28 | Not Specified | Not Specified | [6] |
| D5 | 10-fold higher affinity than D1 | Not Specified | Not Specified | [7] |
Table 2: Functional Potencies (EC50) and Efficacies (Emax) of Dopamine at Human Dopamine Receptors (D1-D5)
| Receptor Subtype | Functional Assay | EC50 (nM) | Emax (% of maximal response) | Cell Line | Reference |
| D1 | cAMP Accumulation | 122 | Not Specified | DRD1 Nomad Cell Line | [8] |
| D2 | cAMP Inhibition | 2760 | Not Specified | DRD2 Nomad Cell Line | [9] |
| D3 | cAMP Inhibition | Not Specified | Not Specified | Not Specified | |
| D4 | cAMP Inhibition | Not Specified | Not Specified | Not Specified | |
| D5 | cAMP Accumulation | Not Specified | Not Specified | Not Specified |
Signaling Pathways of Dopamine Receptors
Dopamine receptors transduce signals across the cell membrane, initiating a cascade of intracellular events that ultimately modulate neuronal function. The signaling pathways are distinct for the D1-like and D2-like receptor families.
D1-Like Receptor Signaling (D1 and D5)
The canonical signaling pathway for D1-like receptors involves the activation of the Gαs/olf subunit of a heterotrimeric G protein.[10] This leads to the stimulation of adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP).[2] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates numerous downstream targets, including transcription factors like CREB (cAMP response element-binding protein) and the phosphoprotein DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32 kDa).[] Phosphorylated DARPP-32 inhibits protein phosphatase 1 (PP1), leading to an amplification of PKA-mediated phosphorylation events.[]
In addition to the canonical Gs-cAMP pathway, D1-like receptors can also signal through G protein-independent mechanisms and couple to other G proteins. For instance, D1 and D5 receptors have been shown to activate Phospholipase C (PLC) in some cellular contexts, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and subsequent mobilization of intracellular calcium and activation of Protein Kinase C (PKC).[12][13] Furthermore, D1 receptor signaling can involve β-arrestin recruitment, which can mediate receptor desensitization and internalization, as well as initiate G protein-independent signaling cascades, such as the activation of the ERK1/2 (extracellular signal-regulated kinase) pathway.[14]
Figure 1: Signaling pathways of D1-like dopamine receptors.
D2-Like Receptor Signaling (D2, D3, and D4)
The primary signaling mechanism of D2-like receptors is through the coupling to the Gαi/o subunit of heterotrimeric G proteins.[10] Activation of Gαi/o leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels and subsequent reduction in PKA activity.[2]
Beyond cAMP inhibition, the βγ subunits released from the activated Gαi/o can directly modulate the activity of various effector proteins, including G protein-coupled inwardly-rectifying potassium (GIRK) channels and voltage-gated calcium channels.[14] D2-like receptors can also signal through G protein-independent pathways involving β-arrestin. Upon agonist binding, the receptor is phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin.[15] This interaction not only desensitizes the receptor to further G protein activation but also initiates signaling cascades, such as the activation of the Akt/GSK3β pathway and the ERK/MAPK pathway.[4][] The D4 receptor, in particular, has been shown to activate ERK through a mechanism dependent on the transactivation of the PDGFβ receptor.[16][17] The D3 receptor can also modulate MAPK activity and influence ion channel function.[14]
Figure 2: Signaling pathways of D2-like dopamine receptors.
Detailed Experimental Protocols
The characterization of dopamine receptor pharmacology relies on a variety of in vitro assays. The following sections provide detailed methodologies for key experiments.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for a specific dopamine receptor subtype.
Principle: This competitive binding assay measures the ability of unlabeled this compound to displace a radiolabeled ligand with known high affinity and specificity for the receptor of interest.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human dopamine receptor subtype of interest (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and intact cells.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Assay Procedure:
-
In a 96-well plate, add the following components in a final volume of 250 µL:
-
Total Binding: Membrane preparation, a fixed concentration of the appropriate radioligand (e.g., [³H]SCH 23390 for D1/D5, [³H]spiperone for D2/D3/D4) near its Kd value, and assay buffer.
-
Non-specific Binding: Same as total binding, but with the addition of a high concentration of a non-radiolabeled antagonist (e.g., 10 µM haloperidol) to saturate all specific binding sites.
-
Competition Binding: Membrane preparation, the fixed concentration of radioligand, and varying concentrations of unlabeled this compound.
-
-
Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters (pre-soaked in polyethyleneimine to reduce non-specific binding).
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[18]
-
References
- 1. mdpi.com [mdpi.com]
- 2. Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays: Relation to Agonist-Induced Receptor Internalization by Investigational Antiparkinsonian Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Affinity of neuroleptics for D1 receptor of human brain striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biased G Protein-Independent Signaling of Dopamine D1-D3 Receptor Heteromers in the Nucleus Accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia [frontiersin.org]
- 7. ClinPGx [clinpgx.org]
- 8. Handbook of Experimental Pharmacology [bookswagon.com]
- 9. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 10. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]
- 15. G protein-coupled receptor kinase regulates dopamine D3 receptor signaling by modulating the stability of a receptor-filamin-beta-arrestin complex. A case of autoreceptor regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. D(4) dopamine receptor differentially regulates Akt/nuclear factor-kappa b and extracellular signal-regulated kinase pathways in D(4)MN9D cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Biased signaling agonist of dopamine D3 receptor induces receptor internalization independent of β-arrestin recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Intracellular Signaling Cascades Activated by Dopamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dopamine (B1211576), a catecholamine neurotransmitter, is a pivotal regulator of numerous physiological processes within the central nervous system and periphery, including motor control, motivation, reward, and cognition.[1][2] Its hydrochloride salt, dopamine hydrochloride, is the formulation commonly utilized in clinical and research settings.[3][4] Dopamine exerts its effects by binding to and activating a family of G protein-coupled receptors (GPCRs), categorized into two main subfamilies: the D1-like (D1 and D5) and the D2-like (D2, D3, and D4) receptors.[5][6] Activation of these receptors by this compound initiates a complex network of intracellular signaling cascades, leading to diverse and cell-type-specific physiological responses.[4] This technical guide provides a comprehensive overview of these signaling pathways, detailed experimental protocols for their investigation, and a summary of quantitative data to facilitate research and drug development efforts targeting the dopaminergic system.
Core Dopaminergic Signaling Pathways
The intracellular signaling cascades triggered by this compound are primarily dictated by the subtype of dopamine receptor activated and its coupling to specific heterotrimeric G proteins.[5] Beyond the canonical G protein-mediated pathways, dopamine receptors also engage in G protein-independent signaling, most notably through β-arrestin scaffolding.[7][8]
D1-like Receptor Signaling: The Gs/cAMP/PKA Pathway
D1-like receptors (D1 and D5) are predominantly coupled to the stimulatory G protein, Gαs/olf.[9][10] Upon activation by this compound, Gαs/olf stimulates the activity of adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to the second messenger cyclic AMP (cAMP).[9][11] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[9][12] PKA, in turn, phosphorylates a multitude of downstream protein targets, thereby modulating their activity.[12][13]
A key substrate of PKA in dopaminergic signaling is the "dopamine- and cAMP-regulated phosphoprotein, 32 kDa" (DARPP-32).[1][14] When phosphorylated by PKA at threonine 34 (Thr34), DARPP-32 becomes a potent inhibitor of protein phosphatase 1 (PP1).[2] The inhibition of PP1 leads to an increased phosphorylation state and activity of numerous downstream effectors, amplifying the initial dopamine signal.[1]
Furthermore, PKA can translocate to the nucleus and phosphorylate the cAMP response element-binding protein (CREB) at serine 133.[12][15] Phosphorylated CREB recruits transcriptional coactivators, leading to the regulation of gene expression for proteins involved in synaptic plasticity, neuronal survival, and other long-term cellular adaptations.[15][16]
D2-like Receptor Signaling: The Gi/o Inhibitory Pathway
In contrast to D1-like receptors, D2-like receptors (D2, D3, and D4) are primarily coupled to the inhibitory G protein, Gαi/o.[5][6] Activation of D2-like receptors by this compound leads to the inhibition of adenylyl cyclase activity, resulting in a decrease in intracellular cAMP levels and a subsequent reduction in PKA activity.[5][9]
The Gβγ subunits released upon Gαi/o activation also play a significant signaling role. They can directly modulate the activity of various effector proteins, including G protein-coupled inwardly-rectifying potassium (GIRK) channels and voltage-gated calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.[17]
G Protein-Independent Signaling: The β-Arrestin Pathway
Both D1-like and D2-like receptors can signal through pathways independent of G protein activation, primarily mediated by β-arrestins (β-arrestin 1 and 2).[4][7][8] Following agonist binding and receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor.[7][10] This recruitment serves two purposes: it desensitizes the G protein-mediated signaling and initiates a second wave of signaling by acting as a scaffold for various signaling proteins.[7][15]
For both D1 and D2 receptors, β-arrestin can scaffold components of the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation and activation of extracellular signal-regulated kinase (ERK).[8][15] Activated ERK can then translocate to the nucleus to regulate gene expression.[18] Additionally, for D2 receptors, β-arrestin2 can form a signaling complex with Akt and protein phosphatase 2A (PP2A), which regulates the activity of glycogen (B147801) synthase kinase 3 (GSK3).[8][19]
D1-D2 Receptor Heteromer Signaling
Emerging evidence indicates that D1 and D2 receptors can form heterodimeric complexes, leading to a unique signaling pathway distinct from that of either receptor alone.[20] Activation of the D1-D2 receptor heteromer by dopamine has been shown to couple to Gαq, leading to the activation of phospholipase C (PLC).[20][21] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to the activation of calcium/calmodulin-dependent protein kinase II (CaMKII).[20]
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the interaction of dopamine with its receptors and the subsequent signaling events.
| Receptor Subtype | Binding Affinity (Ki) for Dopamine | Reference Cell Line/Tissue | Reference |
| D1 | 111 nM | Not Specified | [13] |
| D2 | 1.1 - 16 nM | HEK293, Not Specified | [4][17] |
| D3 | 0.5 nM | Not Specified | [22] |
| D4 | 5.1 nM | Not Specified | [22] |
| D5 | 0.3 nM (for D1-like antagonist) | Not Specified | [13] |
| Receptor Subtype | Functional Assay | Potency (EC50/IC50) of Dopamine | Efficacy | Cell Line | Reference |
| D1 | cAMP Accumulation | 29.4 nM | Agonist | CHO-K1 | [20] |
| D2 | cAMP Inhibition | 2.76 µM | Agonist | DRD2 Nomad Cell Line | [1] |
| D2 | [35S]GTPγS Binding | 183 - 227 nM | Agonist | CHO | [23] |
| D2 | β-arrestin Recruitment (BRET) | 49 nM | Full Agonist | HEK293 | [24] |
Mandatory Visualizations
Caption: D1-like receptor signaling pathways.
Caption: D2-like receptor signaling pathways.
Caption: D1-D2 receptor heteromer signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the intracellular signaling cascades activated by this compound.
Protocol 1: D1-like Receptor-Mediated cAMP Accumulation Assay (TR-FRET)
This protocol describes a method to quantify the increase in intracellular cAMP levels following D1-like receptor activation using a competitive immunoassay based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human D1 dopamine receptor.
-
Culture Medium (e.g., Ham's F-12K or DMEM with 10% FBS).
-
Stimulation Buffer (e.g., HBSS with 0.1% BSA, pH 7.4).
-
This compound (agonist).
-
Test compounds (potential antagonists).
-
TR-FRET cAMP assay kit.
-
384-well microplates.
-
Plate reader capable of TR-FRET.
Procedure:
-
Cell Preparation: Culture cells to 80-90% confluency. Harvest and resuspend cells in Stimulation Buffer to the desired density (e.g., 0.5 x 10^6 cells/mL).[9]
-
Compound Addition: Add test compounds or vehicle to the wells of the 384-well plate.
-
Agonist Stimulation: Add this compound to the wells at various concentrations to generate a dose-response curve. For antagonist studies, add a fixed concentration of this compound (typically EC80).[9]
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.[3]
-
cAMP Detection: Add the TR-FRET reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog) to the wells according to the kit manufacturer's instructions.
-
Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the 665/620 nm ratio and normalize the data. For agonist dose-response curves, plot the normalized signal against the log of the this compound concentration and fit to a sigmoidal dose-response curve to determine the EC50.
Caption: Workflow for a TR-FRET cAMP accumulation assay.
Protocol 2: D2-like Receptor-Mediated cAMP Inhibition Assay
This protocol measures the ability of this compound to inhibit forskolin-stimulated cAMP production in cells expressing D2-like receptors.
Materials:
-
HEK293 or CHO cells stably expressing the human D2 dopamine receptor.
-
Assay Medium (e.g., serum-free medium or HBSS).
-
Forskolin (B1673556) (adenylyl cyclase activator).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
This compound.
-
cAMP detection kit (e.g., TR-FRET, ELISA, or other).
-
96- or 384-well microplates.
Procedure:
-
Cell Plating: Seed cells into the microplate and grow to confluency.
-
Pre-incubation: Pre-incubate cells with a PDE inhibitor for a short period to prevent cAMP degradation.
-
Compound Addition: Add serial dilutions of this compound.
-
Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except basal controls) to stimulate cAMP production.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.[3]
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using the chosen detection method.
-
Data Analysis: Normalize the data with the forskolin-only wells as 100% and basal as 0%. Plot the percent inhibition against the log concentration of this compound to determine the IC50.[3]
Protocol 3: β-Arrestin Recruitment Assay (BRET)
This protocol details the measurement of β-arrestin2 recruitment to the D2 receptor upon this compound stimulation using Bioluminescence Resonance Energy Transfer (BRET).
Materials:
-
HEK293 cells.
-
Expression plasmids for D2 receptor fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin2 fused to a BRET acceptor (e.g., a yellow fluorescent protein, YFP).
-
Transfection reagent.
-
Cell culture and assay buffers.
-
Coelenterazine (B1669285) h (Rluc substrate).
-
96-well white, clear-bottom microplates.
-
Luminometer capable of simultaneous dual-emission detection.
Procedure:
-
Transfection: Co-transfect HEK293 cells with the D2-Rluc and β-arrestin2-YFP plasmids.
-
Cell Plating: Plate the transfected cells into the microplate.
-
Agonist Stimulation: Add this compound at various concentrations.
-
Substrate Addition: Add coelenterazine h to the wells.
-
BRET Measurement: Immediately measure the luminescence at two wavelengths (e.g., ~475 nm for Rluc and ~530 nm for YFP).
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the log of the agonist concentration to determine the EC50.[24]
Caption: Workflow for a β-arrestin recruitment BRET assay.
Protocol 4: Western Blotting for ERK Phosphorylation
This protocol describes the detection of phosphorylated ERK (p-ERK) as a downstream readout of dopamine receptor activation.
Materials:
-
Cells expressing the dopamine receptor of interest.
-
Serum-free medium.
-
This compound.
-
Ice-cold PBS.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Culture and Starvation: Culture cells to near confluency and then serum-starve for several hours to reduce basal ERK phosphorylation.
-
Agonist Treatment: Treat the cells with this compound for 5-10 minutes at 37°C.[18]
-
Cell Lysis: Wash cells with ice-cold PBS and then lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply the chemiluminescent substrate, and capture the signal using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.[18]
-
Data Analysis: Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal.
Conclusion
The intracellular signaling cascades activated by this compound are multifaceted, involving canonical G protein-dependent pathways that modulate cAMP levels and non-canonical pathways mediated by β-arrestin and receptor heteromerization. A thorough understanding of these intricate signaling networks is crucial for the rational design of novel therapeutics targeting the dopaminergic system for the treatment of a wide range of neurological and psychiatric disorders. The experimental protocols and quantitative data presented in this guide provide a foundational resource for researchers and drug development professionals to further investigate the complex pharmacology of dopamine and to identify novel ligands with desired signaling profiles.
References
- 1. innoprot.com [innoprot.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. History-dependent dopamine release increases cAMP levels in most basal amygdala glutamatergic neurons to control learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. pnas.org [pnas.org]
- 8. Frontiers | Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. innoprot.com [innoprot.com]
- 12. jneurosci.org [jneurosci.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. jneurosci.org [jneurosci.org]
- 15. Dopamine D1 receptors mediate CREB phosphorylation via phosphorylation of the NMDA receptor at Ser897–NR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The dopamine D1 receptor is expressed and induces CREB phosphorylation and MUC5AC expression in human airway epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dopamine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 18. benchchem.com [benchchem.com]
- 19. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 21. jneurosci.org [jneurosci.org]
- 22. researchgate.net [researchgate.net]
- 23. adooq.com [adooq.com]
- 24. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Receptor Binding Affinity and Kinetics of Dopamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the binding characteristics of dopamine (B1211576) hydrochloride to its respective receptor subtypes. The information presented herein is intended to serve as a core technical resource, offering detailed data, experimental protocols, and visual representations of key biological processes to facilitate advanced research and development in the field of dopaminergic neurotransmission.
Introduction to Dopamine Receptors
Dopamine receptors are a class of G protein-coupled receptors (GPCRs) that are central to numerous physiological processes within the central nervous system, including motor control, motivation, reward, and cognition.[1] Dysregulation of the dopaminergic system is implicated in a variety of neurological and psychiatric disorders such as Parkinson's disease and schizophrenia.[1]
There are five main subtypes of dopamine receptors, which are classified into two families based on their genetic structure and signaling mechanisms:[1][2]
-
D1-like family (D1 and D5 receptors): These receptors are typically coupled to the Gαs/olf G-protein.[3] Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][4]
-
D2-like family (D2, D3, and D4 receptors): These receptors are coupled to the Gαi/o G-protein.[3] Their activation inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[2][5]
Dopamine hydrochloride, the salt form of dopamine, is the primary endogenous ligand for these receptors and is commonly used in research to study their function.[6] Understanding its binding affinity and kinetics across the different receptor subtypes is crucial for the development of novel therapeutics that target the dopaminergic system.
Quantitative Binding Affinity and Kinetics of Dopamine
The affinity of a ligand for a receptor is typically expressed by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki). A lower value indicates a higher binding affinity. The kinetics of binding are described by the association rate constant (kon) and the dissociation rate constant (koff).
It is generally reported that dopamine exhibits a 10- to 100-fold greater affinity for D2-like receptors compared to D1-like receptors.[7] The following tables summarize the available quantitative data for the binding affinity of dopamine to human dopamine receptor subtypes. It is important to note that absolute values can vary between studies due to differences in experimental conditions, such as tissue preparation and the radioligand used.
Table 1: Binding Affinity (Ki) of Dopamine for Human Dopamine Receptor Subtypes
| Receptor Subtype | Ki (nM) | Notes |
| D1 | 447 - 1659 | Generally lower affinity compared to D2-like receptors.[8][9] |
| D2 | 0.61 - 79,500 | Wide range reported, highly dependent on assay conditions (e.g., use of [3H]spiperone can result in micromolar Ki values for agonists).[8] High affinity binding is well-established. |
| D3 | 0.71 - 1.27 | High affinity, comparable to or slightly higher than for D2 receptors.[8][9] |
| D4 | ~15 | High affinity.[9] |
| D5 | ~15 | High affinity.[9] |
Table 2: Kinetic Parameters (kon and koff) of Dopamine at Dopamine Receptors
Experimental Protocols
The determination of binding affinity and kinetics is primarily achieved through radioligand binding assays and surface plasmon resonance (SPR).
Radioligand Binding Assays
Radioligand binding assays are a fundamental technique to quantify the interaction between a ligand and a receptor.[1]
-
Tissue/Cell Homogenization: Tissues (e.g., human striatum) or cells expressing the dopamine receptor subtype of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[10]
-
Centrifugation: The homogenate undergoes a low-speed centrifugation (e.g., 1,000 x g for 3 minutes) to remove large debris. The resulting supernatant is then subjected to high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the cell membranes.[10]
-
Washing: The membrane pellet is resuspended in fresh buffer and the high-speed centrifugation is repeated to wash the membranes.[10]
-
Storage: The final pellet is resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose) and stored in aliquots at -80°C. Protein concentration is determined using a standard protein assay.[10]
-
Assay Setup: The assay is performed in a 96-well plate. To each well, add:
-
150 µL of the prepared membrane suspension (containing a specific amount of protein, e.g., 3-20 µg for cells or 50-120 µg for tissue).[10]
-
50 µL of a known concentration of a suitable radioligand (e.g., [3H]spiperone for D2-like receptors).[10]
-
50 µL of varying concentrations of unlabeled this compound (the competitor).
-
For determining non-specific binding, a high concentration of a known antagonist (e.g., haloperidol) is used instead of this compound in some wells.[1]
-
-
Incubation: The plate is incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation to allow the binding to reach equilibrium.[10]
-
Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C pre-soaked in 0.3% polyethyleneimine) using a cell harvester. This separates the bound radioligand from the unbound.[10]
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[10]
-
Scintillation Counting: The filters are dried, and scintillation fluid is added. The radioactivity on the filters, which corresponds to the amount of bound radioligand, is then measured using a scintillation counter.[1]
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics.[11]
-
Sensor Chip Preparation: A sensor chip with a gold surface is activated. The dopamine receptor of interest is then immobilized onto the chip surface.[11]
-
Analyte Injection: A solution containing this compound (the analyte) at a specific concentration is flowed over the sensor chip surface.[12]
-
Association Phase: As dopamine binds to the immobilized receptors, the refractive index at the surface changes, which is detected by the SPR instrument and recorded as an increase in the response signal. This phase is used to determine the association rate constant (kon).[12]
-
Dissociation Phase: A buffer solution without this compound is then flowed over the chip, causing the bound dopamine to dissociate from the receptors. The decrease in the response signal over time is monitored to determine the dissociation rate constant (koff).[12]
-
Regeneration: The sensor chip surface is washed with a regeneration solution to remove any remaining bound analyte, preparing it for the next cycle.[12]
-
Data Analysis: The association and dissociation curves are fitted to kinetic models to calculate kon and koff. The equilibrium dissociation constant (Kd) can then be calculated as koff/kon.[13]
Visualizing Dopamine Receptor Signaling and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways of dopamine receptors and a typical experimental workflow for determining binding affinity.
Caption: Dopamine receptor signaling pathways for D1-like and D2-like receptor families.
Caption: Workflow for a radioligand competition binding assay to determine Ki.
Conclusion
This guide has provided a detailed overview of the receptor binding affinity and kinetics of this compound. The quantitative data, while variable across studies, consistently indicates a higher affinity of dopamine for the D2-like receptor family. The experimental protocols for radioligand binding assays and surface plasmon resonance offer a foundation for researchers to design and execute experiments to further elucidate the binding characteristics of dopamine and other ligands. The visualized signaling pathways and experimental workflow serve to simplify these complex processes. A thorough understanding of these core principles is essential for the continued development of targeted and effective therapies for a range of neurological and psychiatric disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. Dopamine - Wikipedia [en.wikipedia.org]
- 7. Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. mdpi.com [mdpi.com]
- 12. nicoyalife.com [nicoyalife.com]
- 13. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
The Dose-Dependent Dance of Dopamine with Adrenergic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Dopamine (B1211576) hydrochloride, a catecholamine neurotransmitter and potent inotropic agent, exhibits a remarkable dose-dependent pharmacodynamic profile. Its therapeutic versatility stems from its ability to differentially engage various receptor subtypes, most notably the adrenergic receptors, at varying plasma concentrations. This guide provides an in-depth technical exploration of the core principles governing the dose-dependent effects of dopamine on α- and β-adrenergic receptors, offering quantitative data, detailed experimental methodologies, and visualizations of the underlying signaling pathways.
Receptor Binding Affinity: The Foundation of Dose-Dependence
The differential effects of dopamine are fundamentally rooted in its binding affinity (Ki) for various adrenergic receptor subtypes. At lower concentrations, dopamine preferentially binds to receptors for which it has a higher affinity. As the concentration increases, it begins to occupy receptors with lower affinity, leading to a shift in its physiological effects.
A review of the literature indicates that dopamine binds with similar affinity to α1-, α2-, β1-, and β2-adrenergic receptors.[1] This suggests that the dose-dependent effects are not solely governed by dramatic differences in binding affinity but also by receptor density in specific tissues and the downstream signaling cascades initiated upon activation.
For a quantitative perspective, the binding affinities of dopamine for adrenergic receptors are summarized below. The pKi values, representing the negative logarithm of the Ki value, are provided as found in the literature, with the corresponding Ki values calculated for direct comparison.
| Receptor Subtype | pKi | Ki (nM) |
| α1-Adrenergic | 5.6 | ~2512 |
| α2-Adrenergic | 6.01 | ~977 |
| β1-Adrenergic | 5.0 | 10000 |
| β2-Adrenergic | 4.3 | ~50119 |
| Data sourced from[1] |
Dose-Dependent Hemodynamic Effects of Dopamine Infusion
The clinical administration of dopamine is typically categorized into low, intermediate, and high-dose infusion rates, each associated with the activation of a distinct primary receptor population and a corresponding set of physiological responses.
| Dose Range (mcg/kg/min) | Primary Receptors Activated | Primary Hemodynamic Effects |
| Low (0.5 - 3) | Dopaminergic (D1) | Renal, mesenteric, and cerebral vasodilation, leading to increased renal blood flow and urine output.[2][3] |
| Intermediate (3 - 10) | β1-Adrenergic | Increased myocardial contractility (positive inotropy) and heart rate (positive chronotropy), resulting in increased cardiac output.[2][3][4] |
| High (>10) | α1-Adrenergic | Peripheral vasoconstriction, leading to an increase in systemic vascular resistance (SVR) and blood pressure.[2][3][4] |
While the above table provides a qualitative summary, the following table synthesizes quantitative data from clinical studies to illustrate the impact of different dopamine infusion rates on key hemodynamic parameters. It is important to note that patient responses can exhibit significant variability.
| Dopamine Infusion Rate (mcg/kg/min) | Change in Mean Arterial Pressure (MAP) | Change in Cardiac Output (CO) | Change in Systemic Vascular Resistance (SVR) |
| ~10 | Tended to increase after an initial decrease | Tended to decrease initially, then plateaued | Tended to increase after an initial decrease |
| 0.5 - 15 | Systolic pressure increased from 75 to 100 mmHg | Increased by 35% in patients with coronary artery disease | - |
| Data synthesized from[5][6] |
Signaling Pathways: From Receptor to Cellular Response
The activation of α1- and β1-adrenergic receptors by dopamine initiates distinct intracellular signaling cascades, ultimately leading to the observed physiological effects.
β1-Adrenergic Receptor Signaling
Upon dopamine binding, the β1-adrenergic receptor, a Gs protein-coupled receptor (GPCR), activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[7] cAMP then activates protein kinase A (PKA), leading to the phosphorylation of downstream targets that mediate increased cardiac contractility and heart rate.
α1-Adrenergic Receptor Signaling
The α1-adrenergic receptor, a Gq protein-coupled receptor, activates a different signaling cascade. Upon dopamine binding, the Gq protein activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This cascade ultimately results in smooth muscle contraction and vasoconstriction.
Experimental Protocols: Quantifying Receptor-Ligand Interactions
The determination of binding affinities (Ki values) is a cornerstone of pharmacological research. The radioligand binding assay is a standard method used for this purpose.
Competitive Radioligand Binding Assay
Objective: To determine the inhibition constant (Ki) of a non-labeled ligand (dopamine) for a specific receptor by measuring its ability to compete with a radiolabeled ligand for receptor binding.
Materials:
-
Receptor Source: Cell membranes expressing the adrenergic receptor subtype of interest (e.g., from transfected cell lines like HEK293 or CHO, or from tissue homogenates).
-
Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [3H]Prazosin for α1, [3H]RX821002 for α2, [3H]Dihydroalprenolol for β receptors).
-
Competitor: Unlabeled dopamine hydrochloride at a range of concentrations.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist (e.g., phentolamine (B1677648) for α receptors, propranolol (B1214883) for β receptors).
-
Assay Buffer: A buffer solution to maintain pH and ionic strength (e.g., Tris-HCl with MgCl2).
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Methodology:
-
Membrane Preparation: Homogenize the cell or tissue source in a buffer and centrifuge to isolate the membrane fraction containing the receptors.
-
Assay Setup: In a multi-well plate, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled dopamine.
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Determine the concentration of dopamine that inhibits 50% of the specific binding of the radioligand (IC50 value).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
The dose-dependent effects of this compound on adrenergic receptors are a classic example of the intricate relationship between pharmacokinetics, receptor affinity, and physiological response. A thorough understanding of these principles, supported by quantitative data and a clear view of the underlying molecular mechanisms, is essential for the rational design and development of novel therapeutics that target the adrenergic system, as well as for the safe and effective clinical application of dopamine itself. This guide provides a foundational framework for researchers and drug development professionals to delve deeper into this complex and fascinating area of pharmacology.
References
- 1. Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine effects at different doses | Time of Care [timeofcare.com]
- 3. Dopamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. DOPamine [handbook.bcehs.ca]
- 5. Interplay Among Catecholamine Systems: Dopamine Binds to a2-adrenergic Receptors in Birds and Mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparing the Rates of Dopamine Hemodynamic Effect Onset after Infusion through Peripheral Veins in Three Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beta-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note and Protocol: HPLC-UV Method for In Vitro Quantification of Dopamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dopamine (B1211576) hydrochloride is a critical neurotransmitter and a widely used pharmaceutical agent in the treatment of conditions such as shock, low blood pressure, and Parkinson's disease.[1][2][3] Accurate and precise quantification of dopamine hydrochloride in various in vitro samples, including pharmaceutical formulations and biological matrices, is essential for quality control, formulation development, and pharmacokinetic studies. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust, reliable, and commonly employed analytical technique for this purpose.[1][4][5] This application note provides a detailed protocol for the quantification of this compound using a validated HPLC-UV method, including experimental procedures, data presentation, and method validation in accordance with ICH guidelines.[2][6]
Principle of the Method
This method utilizes reversed-phase HPLC to separate this compound from other components in the sample matrix. The separation is typically achieved on a C18 or C8 stationary phase with an acidic mobile phase.[1][2][4] The acidic mobile phase ensures that dopamine, a catecholamine, is in its protonated form, leading to good peak shape and retention. Quantification is performed by detecting the UV absorbance of dopamine at its maximum wavelength (λmax), which is approximately 280 nm.[1][4][7] The peak area of dopamine is directly proportional to its concentration in the sample, allowing for accurate quantification when compared against a standard curve.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥98.5% purity)
-
Potassium dihydrogen phosphate (B84403) (KH2PO4), analytical grade
-
Ortho-phosphoric acid (H3PO4), analytical grade
-
Acetonitrile (CH3CN), HPLC grade
-
Methanol (CH3OH), HPLC grade
-
Ultrapure water (18.2 MΩ·cm)
-
0.45 µm membrane filters
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following chromatographic conditions have been shown to be effective for this compound analysis:
| Parameter | Condition 1 | Condition 2 |
| HPLC Column | C18, 250 x 4.6 mm, 5 µm | C8, 250 x 4.6 mm, 5 µm |
| Mobile Phase | 50 mM Potassium dihydrogen phosphate (pH 2.3) | 0.1% Ortho-phosphoric acid: Acetonitrile (70:30 v/v), pH 2.2 |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Detection Wavelength | 280 nm | 279 nm |
| Injection Volume | 20 µL | 20 µL |
| Column Temperature | 30°C | Ambient |
Note: These conditions can be optimized based on the specific HPLC system and column used.
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with ultrapure water. This solution should be stored at 4°C and protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock standard solution with ultrapure water to achieve concentrations within the desired linear range (e.g., 20-100 µg/mL or 8-42 µg/mL).[2][4]
Sample Preparation
The sample preparation method will vary depending on the matrix.
-
For Pharmaceutical Formulations (e.g., injectable solutions):
-
For In Vitro Biological Samples (e.g., cell culture media):
Method Validation
The analytical method should be validated according to ICH guidelines (Q2(R1)) to ensure its suitability for the intended purpose.[6] The key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for dopamine should be well-resolved from other components in the sample matrix. |
| Linearity | A linear relationship between concentration and peak area, with a correlation coefficient (r²) ≥ 0.999. |
| Accuracy | The percentage recovery should be within 98-102%. |
| Precision (Repeatability & Intermediate Precision) | The relative standard deviation (RSD) should be ≤ 2%. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected but not necessarily quantified. |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, flow rate). |
Data Presentation
Quantitative data from the analysis and method validation should be presented in clear and concise tables.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Retention Time (min) | RSD ≤ 2% | |
| Peak Area | RSD ≤ 2% | |
| Tailing Factor | ≤ 2 | |
| Theoretical Plates | ≥ 2000 |
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area (n=6) |
| 20 | |
| 40 | |
| 60 | |
| 80 | |
| 100 | |
| Correlation Coefficient (r²) | |
| Regression Equation |
Table 3: Accuracy and Precision Data
| Concentration (µg/mL) | Recovery (%) | RSD (%) |
| Low QC | ||
| Mid QC | ||
| High QC |
Table 4: LOD and LOQ
| Parameter | Concentration (µg/mL) |
| LOD | |
| LOQ |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Key parameters for HPLC method validation.
References
- 1. researchgate.net [researchgate.net]
- 2. pnrjournal.com [pnrjournal.com]
- 3. HPLC Method For Analysis Of Dopamine and Serotonin on Primesep 200 Column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. Eurasian Journal of Biological and Chemical Sciences » Submission » A Validated HPLC-UV Method for Determination of Dopamine HCl in Injectable Solutions [dergipark.org.tr]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. researchgate.net [researchgate.net]
Preparing Dopamine Hydrochloride Solutions for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and use of dopamine (B1211576) hydrochloride solutions in cell culture experiments. It addresses critical aspects such as solution stability, prevention of oxidation, and appropriate handling techniques to ensure reproducible and reliable experimental outcomes.
Introduction
Dopamine, a critical catecholamine neurotransmitter, is widely used in in vitro studies to investigate its role in neurological processes, receptor pharmacology, and drug development.[1][2][3] However, dopamine is highly susceptible to oxidation in aqueous solutions, particularly at physiological pH, leading to the formation of cytotoxic quinones and reactive oxygen species.[4][5][6][7][8] This instability can significantly impact experimental results, making proper solution preparation and handling paramount. These notes provide comprehensive guidance to mitigate these challenges.
Properties of Dopamine Hydrochloride
Dopamine is typically supplied as a hydrochloride salt (C₈H₁₁NO₂ · HCl), which is a more stable, water-soluble, white to off-white crystalline powder.[2][9]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 189.64 g/mol | [3] |
| Solubility (Water) | ≥ 24.9 mg/mL | [1] |
| Solubility (DMSO) | ≥ 9.48 mg/mL | [1] |
| Solubility (Ethanol) | ≥ 3.16 mg/mL (with sonication) | [1] |
| pH of 1 g in 50 mL water | 4.0 - 5.5 | [10] |
Critical Consideration: Dopamine Oxidation
Dopamine readily oxidizes in the presence of oxygen, a process accelerated at neutral or alkaline pH.[4][5][11] This oxidation leads to the formation of dopamine-o-quinone, which can polymerize into polydopamine, and generates hydrogen peroxide and other reactive oxygen species.[5][7] These byproducts are cytotoxic and can confound experimental results, making it appear as though dopamine itself is toxic when the effect is due to its degradation.[7][8]
Strategies to Minimize Oxidation:
-
Low pH: Preparing stock solutions in acidic conditions (e.g., using HCl or in an acidic buffer) significantly improves stability.[11][12]
-
Antioxidants: The addition of antioxidants such as ascorbic acid or reduced glutathione (B108866) (GSH) can effectively prevent oxidation.[4][5][11][13]
-
Oxygen-Free Environment: Preparing solutions with deoxygenated solvents and storing them under an inert gas (e.g., nitrogen or argon) can enhance stability.[4][5]
-
Protection from Light: Dopamine solutions should be protected from light to prevent photodegradation.[11]
-
Fresh Preparation: Ideally, working solutions should be prepared fresh for each experiment from a frozen stock.[1][14]
Experimental Protocols
Preparation of a 100 mM this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution that can be stored frozen.
Materials:
-
This compound powder
-
Sterile, deoxygenated water for injection or cell culture grade water
-
0.1 M Hydrochloric acid (HCl), sterile
-
(Optional) Ascorbic acid or Reduced Glutathione (GSH)
-
Sterile conical tubes or vials
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder. For 10 mL of a 100 mM solution, weigh 189.64 mg.
-
Dissolution:
-
Method A (Acidified Solution): Add a small volume of 0.1 M HCl to the powder to dissolve it. Then, add sterile deoxygenated water to reach the final volume. For example, add 1 mL of 0.1 M HCl and then bring the volume up to 10 mL with water.
-
Method B (With Antioxidant): Dissolve the this compound in sterile deoxygenated water containing a molar excess of an antioxidant. A common concentration for ascorbic acid is 0.1% (w/v).
-
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected container (e.g., an amber vial or a clear vial wrapped in aluminum foil).
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for several months.[1][11]
Preparation of Working Solutions for Cell Treatment
Materials:
-
Frozen aliquot of this compound stock solution
-
Pre-warmed, serum-free cell culture medium or a suitable buffer (e.g., PBS, HBSS)
Procedure:
-
Thawing: Quickly thaw a frozen aliquot of the dopamine stock solution at room temperature or in a 37°C water bath.
-
Dilution: Immediately before treating the cells, dilute the stock solution to the final desired concentration using pre-warmed, serum-free cell culture medium. It is recommended to perform dilutions in a medium without serum initially, as components in serum can interact with dopamine.
-
pH Adjustment (if necessary): If the stock solution is highly acidic, ensure that the final concentration in the cell culture medium does not significantly alter the medium's pH. If necessary, the pH can be adjusted with sterile NaOH, though this may increase the rate of oxidation.
-
Immediate Use: Use the freshly prepared working solution immediately to treat the cells. Do not store diluted dopamine solutions at 37°C for extended periods.
Table 2: Recommended Storage Conditions for this compound Solutions
| Solution Type | Solvent/Buffer | Storage Temperature | Maximum Storage Duration | Reference |
| Stock Solution (10-100 mM) | Acidified water or water with antioxidant | -20°C | Several months | [1][11] |
| Stock Solution (10-100 mM) | DMSO | -20°C | Several months | [1] |
| Working Solution (µM-mM) | Cell Culture Medium | 37°C (in incubator) | Use immediately | [1][14] |
| Diluted Solution (0.5 mg/mL) | Isotonic glucose | 4°C (protected from light) | 3 months | [15] |
| Diluted Solution (0.5 mg/mL) | Isotonic glucose | 25°C (protected from light) | 1 week | [15] |
Example: Treating Cells with 100 µM Dopamine
-
Prepare a 100 mM stock solution of this compound as described in Protocol 4.1.
-
Thaw one aliquot of the stock solution.
-
For every 1 mL of final working solution, add 1 µL of the 100 mM stock solution to 999 µL of pre-warmed, serum-free cell culture medium.
-
Gently mix the solution.
-
Remove the existing medium from the cells and replace it with the dopamine-containing medium.
-
Incubate the cells for the desired experimental duration.
Visualizing Experimental Workflow and Signaling Pathways
Experimental Workflow for Dopamine Solution Preparation and Cell Treatment
Caption: Workflow for preparing this compound solutions.
Dopamine Signaling Pathways
Dopamine exerts its effects by binding to two families of G protein-coupled receptors: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[16][17]
References
- 1. apexbt.com [apexbt.com]
- 2. Dopamine - Wikipedia [en.wikipedia.org]
- 3. stemcell.com [stemcell.com]
- 4. Strategies to prevent dopamine oxidation and related cytotoxicity using various antioxidants and nitrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies to prevent dopamine oxidation and related cytotoxicity using various antioxidants and nitrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The cytotoxicity of dopamine may be an artefact of cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 11. researchgate.net [researchgate.net]
- 12. Real-Time Chemical Measurements of Dopamine Release in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. annabilab.ucla.edu [annabilab.ucla.edu]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Stability of this compound 0.5 mg/mL in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Dopamine System Modulation in Rodent Models of Parkinson's Disease
Audience: Researchers, scientists, and drug development professionals.
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNc), leading to a significant reduction of dopamine (B1211576) in the striatum.[1] Rodent models are indispensable tools for investigating the pathophysiology of PD and for the preclinical evaluation of novel therapeutic strategies. The most common approach involves the neurotoxin 6-hydroxydopamine (6-OHDA) to create a lesion in the nigrostriatal pathway, mimicking the dopamine depletion seen in PD.[2]
These application notes provide a comprehensive overview and detailed protocols for creating a 6-OHDA lesion model, and for the subsequent assessment of the lesion and motor deficits. While direct administration of dopamine hydrochloride is not a viable therapeutic strategy for treating central nervous system symptoms due to its inability to cross the blood-brain barrier, this document details the use of dopamine agonists, such as apomorphine (B128758), for evaluating the model's efficacy.[3] The protocols outlined below are fundamental for researchers working with neurotoxin-based rodent models of Parkinson's disease.
Key Experimental Procedures: Data Summary
Quantitative parameters for the successful implementation of the described protocols are summarized in the tables below. These values are derived from established methodologies and should be optimized for specific laboratory conditions and experimental goals.
Table 1: Parameters for 6-OHDA-Induced Lesion
| Parameter | Rodent Species | Details | Reference |
|---|---|---|---|
| Animal Model | Rat (Wistar, Sprague-Dawley), Mouse (C57BL/6, CD1) | Adult males, ≥ 225g (rats) or 7-8 weeks old (mice) | [2][4][5] |
| Pre-treatment | Desipramine (B1205290) HCl | 15-25 mg/kg, i.p. (30 min prior to 6-OHDA) | [6][7] |
| Pargyline HCl | 5 mg/kg, i.p. (30 min prior to 6-OHDA) | [5][7] | |
| Neurotoxin | 6-Hydroxydopamine HCl | Dissolved in 0.9% saline with 0.02% ascorbic acid | [6][8] |
| Dosage | Rat (MFB/SNc) | 6-16 µg free base | [2][4] |
| Mouse (Striatum) | 4-10 µg free base | [4][8] | |
| Injection Volume | Rat/Mouse | 1-4 µL per site | [4][8] |
| Infusion Rate | Rat/Mouse | 0.5-1.0 µL/min | [4][6] |
| Target Sites | Medial Forebrain Bundle (MFB), Substantia Nigra (SNc), Dorsal Striatum | Coordinates determined via stereotaxic atlas |[8][9][10] |
Table 2: Parameters for Behavioral Assessment
| Parameter | Test | Details | Reference |
|---|---|---|---|
| Dopamine Agonist | Apomorphine HCl | 0.1 - 0.5 mg/kg, s.c. or i.p. | [4][10][11] |
| Vehicle | 0.9% Saline with 0.1% Ascorbic Acid | Freshly prepared, protected from light | [11][12] |
| Procedure | Apomorphine-Induced Rotations | Habituate for ≥10 min, inject, record contralateral rotations for 30-45 min | [11][12] |
| Lesion Confirmation | Successful Lesion | Typically >5-7 full contralateral rotations per minute |[10] |
Experimental Protocols
Protocol 1: Induction of Parkinson's Disease Model via Unilateral 6-OHDA Lesion
This protocol describes the stereotaxic injection of 6-OHDA into the substantia nigra (SNc), medial forebrain bundle (MFB), or striatum to induce unilateral degeneration of dopaminergic neurons.
Materials:
-
6-OHDA hydrochloride (Sigma-Aldrich)
-
Ascorbic acid
-
Sterile 0.9% saline
-
Desipramine hydrochloride
-
Pargyline hydrochloride
-
Anesthetic (e.g., Isoflurane (B1672236), Ketamine/Xylazine)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL) with a 33-gauge needle
-
Microinfusion pump
-
Heating pad
-
Standard surgical tools
Procedure:
-
Preparation of 6-OHDA Solution: On the day of surgery, prepare the 6-OHDA solution. Dissolve 6-OHDA hydrochloride in ice-cold sterile 0.9% saline containing 0.02% ascorbic acid to prevent oxidation. A common concentration is 4 µg/µL (free base). Protect the solution from light.[8]
-
Animal Preparation & Anesthesia: Anesthetize the rodent using isoflurane or a ketamine/xylazine cocktail. Once deeply anesthetized (confirmed by lack of pedal reflex), place the animal in the stereotaxic frame.[9] Maintain body temperature at 37°C using a heating pad.[7]
-
Pre-treatment: To protect noradrenergic neurons from 6-OHDA uptake, administer desipramine (25 mg/kg, i.p.) 30 minutes before the 6-OHDA injection.[7] Pargyline (5 mg/kg, i.p.) can also be co-administered to inhibit monoamine oxidase.[7]
-
Surgical Procedure:
-
Shave the scalp and sterilize the area with betadine and 70% ethanol.
-
Make a midline incision to expose the skull.
-
Identify bregma and lambda. Adjust the incisor bar to ensure the skull is level.
-
Determine the coordinates for the target structure (e.g., SNc, MFB, or striatum) using a rodent brain atlas.[6]
-
Drill a small burr hole through the skull at the target coordinates.
-
-
6-OHDA Injection:
-
Slowly lower the injection needle to the predetermined dorsoventral (DV) coordinate.
-
Infuse the 6-OHDA solution at a rate of 0.5-1.0 µL/min.[4][6]
-
After the infusion is complete, leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow along the injection tract.[6]
-
Slowly retract the needle.
-
-
Post-Operative Care:
Protocol 2: Apomorphine-Induced Rotation Test
This behavioral test is used to assess the extent of the unilateral dopaminergic lesion. A successful lesion leads to denervation supersensitivity of dopamine receptors in the ipsilateral striatum. Systemic administration of a dopamine agonist like apomorphine will preferentially stimulate these supersensitive receptors, causing the animal to rotate contralaterally to the side of the lesion.
Materials:
-
Apomorphine hydrochloride (Sigma-Aldrich)
-
Ascorbic acid
-
Sterile 0.9% saline
-
Rotational behavior monitoring system or a cylindrical observation chamber
-
Video recording equipment (optional, but recommended)
Procedure:
-
Preparation of Apomorphine Solution: Prepare a solution of apomorphine hydrochloride (e.g., 0.25 mg/kg) in 0.9% saline containing 0.1% ascorbic acid. This solution is light-sensitive and should be freshly prepared and protected from light.[12]
-
Habituation: Place the animal in the testing arena (e.g., a clear cylinder) and allow it to habituate for at least 10-20 minutes.[11]
-
Injection: Administer apomorphine (0.1-0.5 mg/kg) via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.[4][10]
-
Data Recording: Immediately after injection, begin recording the animal's rotational behavior. Count the number of full 360° turns in the contralateral direction (away from the lesioned side) for a period of 30-45 minutes.[11][12] The results are typically expressed as net contralateral turns per minute.
-
Interpretation: A robust rotational response (e.g., >5-7 rotations per minute) is indicative of a successful dopaminergic lesion of at least 90% striatal dopamine depletion.[10]
Protocol 3: Tyrosine Hydroxylase (TH) Immunohistochemistry
This protocol is the gold standard for post-mortem confirmation of dopaminergic neuron loss. Tyrosine hydroxylase (TH) is the rate-limiting enzyme in the synthesis of dopamine, and its absence is a reliable marker for the degeneration of these neurons.[13][14]
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Sucrose (B13894) solutions (e.g., 20%, 30% in PBS)
-
Cryostat or vibratome
-
Blocking buffer (e.g., 10% normal donkey serum with 0.3% Triton X-100 in PBS)[15]
-
Primary antibody: Rabbit or Chicken anti-TH (e.g., Millipore AB152, Abcam ab76442)[15][16]
-
Appropriate biotinylated or fluorescent-conjugated secondary antibody
-
Avidin-Biotin Complex (ABC) kit (for chromogenic detection)
-
DAB substrate kit (for chromogenic detection)
-
Mounting medium
Procedure:
-
Tissue Perfusion and Fixation:
-
Deeply anesthetize the animal.
-
Perform a transcardial perfusion, first with ice-cold PBS to clear the blood, followed by ice-cold 4% PFA.
-
Dissect the brain and post-fix it in 4% PFA overnight at 4°C.
-
-
Cryoprotection: Transfer the brain to a 20% sucrose solution in PBS until it sinks, then transfer to a 30% sucrose solution in PBS until it sinks. This prevents ice crystal formation during freezing.
-
Sectioning: Freeze the brain and cut coronal sections (e.g., 30-40 µm thick) through the striatum and substantia nigra using a cryostat. Collect sections in PBS.
-
Staining:
-
Antigen Retrieval (if necessary): For some antibodies, a brief incubation in a citrate (B86180) buffer at an elevated temperature may improve signal.
-
Blocking: Incubate the free-floating sections in blocking buffer for 1-2 hours at room temperature to minimize non-specific antibody binding.[15]
-
Primary Antibody: Incubate sections in the primary anti-TH antibody solution (e.g., 1:200 to 1:1000 dilution in blocking buffer) overnight to 48 hours at 4°C.[15]
-
Washing: Wash sections three times in PBS for 10 minutes each.
-
Secondary Antibody: Incubate sections in the appropriate secondary antibody solution for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
-
Visualization:
-
Fluorescence: If using a fluorescent secondary antibody, mount the sections onto slides with a DAPI-containing mounting medium and coverslip.
-
Chromogenic (DAB): If using a biotinylated secondary, incubate with the ABC reagent for 1 hour. Wash, then develop the color by incubating with the DAB substrate until the desired staining intensity is reached.
-
-
Analysis: Mount, dehydrate, and coverslip the sections. Image the striatum and SNc using a microscope. Quantify the loss of TH-positive cells in the SNc and the loss of TH-positive fibers in the striatum of the lesioned hemisphere compared to the unlesioned (contralateral) hemisphere.
Visualizations
Experimental and Logical Workflows
Caption: Overall experimental workflow for the 6-OHDA rodent model.
Caption: Mechanism of 6-OHDA-induced dopaminergic neurotoxicity.
Caption: Logic of apomorphine-induced rotation after a unilateral lesion.
References
- 1. Dopamine - Wikipedia [en.wikipedia.org]
- 2. Animal models of Parkinson's disease: a source of novel treatments and clues to the cause of the disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 6-OHDA mouse model of Parkinson's disease [protocols.io]
- 6. Frontiers | Effect of Levodopa on Reward and Impulsivity in a Rat Model of Parkinson’s Disease [frontiersin.org]
- 7. Stereotaxic Surgery for Viral Injection and Mild 6-OHDA Lesion Model in Mice [protocols.io]
- 8. A Guide to the Generation of a 6-Hydroxydopamine Mouse Model of Parkinson’s Disease for the Study of Non-Motor Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. criver.com [criver.com]
- 11. Frontiers | Longitudinal assessment of motor function following the unilateral intrastriatal 6-hydroxydopamine lesion model in mice [frontiersin.org]
- 12. Apomorphine-induced rotations [protocols.io]
- 13. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 14. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 15. Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections [protocols.io]
- 16. niehs.nih.gov [niehs.nih.gov]
Application Notes and Protocols for Real-Time Dopamine Hydrochloride Detection using Fast-Scan Cyclic Voltammetry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fast-scan cyclic voltammetry (FSCV) is a powerful electrochemical technique for the real-time detection of neurotransmitters, such as dopamine (B1211576), with high temporal and spatial resolution.[1][2] This method is particularly well-suited for monitoring the rapid, sub-second fluctuations in dopamine concentration that occur in biological systems, making it an invaluable tool in neuroscience research and drug development.[2][3] FSCV's high sensitivity allows for the measurement of dopamine down to the nanomolar range.[4][5]
These application notes provide a detailed protocol for the use of FSCV to detect dopamine hydrochloride in real-time. The document outlines the necessary equipment, reagents, and step-by-step procedures for electrode fabrication, experimental setup, data acquisition, and analysis.
Principle of Dopamine Detection with FSCV
FSCV operates by applying a rapidly changing potential waveform to a carbon-fiber microelectrode.[6][7] This triangular waveform scans from a negative holding potential to a positive switching potential and back.[6] When the applied potential reaches the oxidation potential of dopamine (approximately +0.6 V vs. Ag/AgCl), dopamine present at the electrode surface is oxidized to dopamine-o-quinone.[6][7][8] On the reverse scan, the dopamine-o-quinone is reduced back to dopamine.[6] This redox process generates a Faradaic current that is proportional to the concentration of dopamine. By subtracting the background current, the specific signal for dopamine can be isolated and quantified.[4][5]
Data Presentation: FSCV Parameters for Dopamine Detection
The following table summarizes typical experimental parameters for the detection of this compound using conventional and steered FSCV techniques.
| Parameter | Conventional FSCV | Steered FSCV | Reference |
| Waveform | Triangular | Steered Triangular | [4],[9] |
| Holding Potential | -0.4 V vs. Ag/AgCl | -0.4 V vs. Ag/AgCl | [4],[2],[6] |
| Switching Potential | +1.3 V vs. Ag/AgCl | +1.3 V vs. Ag/AgCl | [4],[2],[6] |
| Scan Rate | 400 V/s | 400 V/s | [4],[9],[2],[6] |
| Frequency | 10 Hz | 10 Hz | [9],[1],[6] |
| Working Electrode | Carbon-Fiber Microelectrode (CFM) | Carbon-Fiber Microelectrode (CFM) | [9],[2],[6] |
| Reference Electrode | Ag/AgCl | Ag/AgCl | [9] |
| Limit of Detection (LOD) | ~5.48 nM | ~0.17 nM | [4],[5] |
| Sensitivity | High | Enhanced (32-fold reduction in LOD) | [4],[5] |
Experimental Protocols
I. Materials and Reagents
-
This compound
-
Phosphate-buffered saline (PBS), 0.1 M, pH 7.4
-
Deionized water
-
Carbon fiber (e.g., T-650)
-
Glass capillaries
-
Epoxy
-
Silver paint
-
Ag/AgCl wire
II. Equipment
-
FSCV system (e.g., Pine Research WaveNeuro or equivalent)
-
Potentiostat
-
Data acquisition and analysis software
-
Micropipettes
-
Microscope
-
Micromanipulator
-
Flow-injection analysis system (for in vitro calibration)
-
Fume hood
III. Carbon-Fiber Microelectrode (CFM) Fabrication
-
Aspirate a single carbon fiber into a glass capillary.
-
Pull the capillary to a fine point using a micropipette puller.
-
Cut the pulled capillary to expose the carbon fiber tip.
-
Seal the back end of the capillary with epoxy.
-
Establish an electrical connection by applying silver paint to the back of the carbon fiber and inserting a wire.
-
Clean the electrode surface by sonicating in isopropanol for at least 10 minutes.[10]
-
Rinse the electrode with deionized water.
IV. In Vitro Calibration
-
Set up a flow-injection analysis system with 0.1 M PBS (pH 7.4) as the flowing buffer.
-
Position the CFM and a Ag/AgCl reference electrode in the flow cell.
-
Apply the FSCV waveform (e.g., -0.4 V to +1.3 V at 400 V/s, 10 Hz).
-
Inject known concentrations of this compound (e.g., 100 nM to 1 µM) into the flow stream.
-
Record the resulting Faradaic current at the oxidation peak of dopamine (~+0.6 V).
-
Construct a calibration curve by plotting the peak current versus dopamine concentration.
V. Real-Time Dopamine Detection (General Procedure)
-
Place the calibrated CFM and the Ag/AgCl reference electrode in the sample (e.g., brain slice, in vivo preparation).
-
Begin applying the FSCV waveform and recording data.
-
Establish a stable baseline recording.
-
Introduce the stimulus (e.g., electrical stimulation, drug application) to evoke dopamine release.
-
Continue recording to monitor the real-time changes in dopamine concentration.
VI. Data Analysis
-
Background Subtraction : The large non-Faradaic background current is subtracted from the total current to isolate the Faradaic signal from dopamine.[4][5]
-
Data Visualization : The data is often visualized as a color plot, where time is on the x-axis, the applied potential is on the y-axis, and the current is represented by color changes.[11]
-
Quantification : The current at the oxidation peak of dopamine (~+0.6 V) is extracted and converted to concentration using the previously generated calibration curve.
Visualizations
Caption: Experimental workflow for FSCV-based dopamine detection.
Caption: Redox reactions of dopamine at the electrode surface.
References
- 1. Fast-scan cyclic voltammetry - Wikipedia [en.wikipedia.org]
- 2. Sampling phasic dopamine signaling with fast-scan cyclic voltammetry in awake behaving rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Real-Time Chemical Measurements of Dopamine Release in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Fundamentals of Fast-Scan Cyclic Voltammetry for Dopamine Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Carbon microelectrodes for the measurement of neurotransmitters with fast-scan cyclic voltammetry: methodology and applications [frontiersin.org]
- 8. Carbon microelectrodes for the measurement of neurotransmitters with fast-scan cyclic voltammetry: methodology and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Video: Examination of Rapid Dopamine Dynamics with Fast Scan Cyclic Voltammetry During Intra-oral Tastant Administration in Awake Rats [jove.com]
- 11. researchgate.net [researchgate.net]
High-Purity Synthesis and Purification of Dopamine Hydrochloride for Research Applications
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed protocols for the high-purity synthesis and purification of dopamine (B1211576) hydrochloride, a critical neurotransmitter for a wide range of research applications in neuroscience, pharmacology, and drug development. The primary synthesis route detailed herein utilizes 3,4-dimethoxyphenethylamine (B193588) as a starting material, followed by demethylation and salt formation to yield dopamine hydrochloride. Furthermore, this guide outlines a comprehensive purification protocol via recrystallization and provides standardized methods for purity assessment using High-Performance Liquid Chromatography (HPLC).
Introduction
Dopamine (4-(2-aminoethyl)benzene-1,2-diol) is a catecholamine neurotransmitter that plays a vital role in the central nervous system, influencing motivation, pleasure, cognition, and motor control.[1] For research purposes, dopamine is typically used in its more stable hydrochloride salt form. The synthesis and purification of high-purity this compound are paramount to ensure the validity and reproducibility of experimental results. This application note describes a robust and scalable method for producing this compound with a purity exceeding 99.5%.
Synthesis of this compound from 3,4-Dimethoxyphenethylamine
The synthesis of this compound from 3,4-dimethoxyphenethylamine is a well-established method that involves two key steps: demethylation of the methoxy (B1213986) groups to hydroxyl groups and subsequent conversion to the hydrochloride salt.[2][3]
Experimental Workflow: Synthesis
Caption: Workflow for the synthesis of this compound.
Protocol 1: Synthesis of this compound
-
Demethylation:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3,4-dimethoxyphenethylamine salt with hydrobromic acid (48%). The mass ratio of the 3,4-dimethoxyphenethylamine salt to hydrobromic acid should be between 1:5 and 1:10.[3]
-
Heat the reaction mixture to a reflux temperature of 110-115°C and maintain for 8-10 hours.[3]
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess hydrobromic acid under reduced pressure to obtain crude dopamine hydrobromide.
-
-
Salt Formation:
-
Dissolve the crude dopamine hydrobromide in isopropanol.
-
Under a nitrogen atmosphere, add concentrated hydrochloric acid dropwise while stirring. The mass ratio of dopamine hydrobromide to hydrochloric acid should be approximately 1:2.[3]
-
Continue stirring for 30 minutes after the addition is complete.
-
Cool the mixture to 20-30°C and allow crystallization to occur over 2 hours.[2][3]
-
Collect the crude this compound precipitate by vacuum filtration and wash with a small amount of cold isopropanol.
-
Dry the product under vacuum at 45-55°C for 2-3 hours.[4]
-
Quantitative Data: Synthesis
| Starting Material | Reagents | Reaction Conditions | Purity (%) | Yield (%) | Reference |
| 146.0g Dopamine Hydrobromide | 1168ml Isopropanol, 292.0g Hydrochloric Acid | Reflux at 80°C for 0.5h, cool to 20-30°C for 2h | 99.98 | 90.6 | [2][3] |
| 136.2g Dopamine Hydrobromide | 1089.6ml Isopropanol, 408.6g Hydrochloric Acid | Reflux at 80°C for 0.5h, cool to 20-30°C for 2h | 99.90 | 81.1 | [2][3] |
| 139.5g Dopamine Hydrobromide | 1116ml Absolute Ethanol (B145695), 418.5g Hydrochloric Acid | Reflux at 80°C for 0.5h, cool to 20-30°C for 2h | 99.85 | 80.2 | [2][3] |
Purification of this compound by Recrystallization
Recrystallization is an effective method for purifying crude this compound. The choice of solvent is critical to achieve high purity and yield. Ethanol has been shown to be a suitable solvent for this purpose.[5][6]
Protocol 2: Recrystallization of this compound
-
Add the crude this compound to a sufficient volume of ethanol (e.g., 100ml of ethanol for 8.0g of crude product) in a round-bottom flask.[5][6]
-
Heat the mixture to reflux with stirring until the solid is completely dissolved.[5][6]
-
Slowly cool the solution to -5 to 0°C to induce crystallization.[5]
-
Maintain the temperature for at least 1 hour to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified this compound under vacuum at 45-55°C.[4]
Quantitative Data: Purification
| Starting Material (Crude) | Solvent | Crystallization Temperature (°C) | Yield (%) | Reference |
| 8.0g this compound | 100ml Ethanol | -5 to 0 | 94 | [5] |
| 8.0g this compound | 100ml Ethanol | 20 to 30 | 78 | [6] |
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
The purity of the synthesized and purified this compound should be assessed using HPLC.
Protocol 3: HPLC Analysis
A simple and accurate HPLC method for the determination of Dopamine HCl has been developed.[7][8][9]
-
Mobile Phase: 50 mM potassium dihydrogen phosphate (B84403) (pH 2.3)[7][8][9]
-
Injection Volume: 20 µL[9]
-
Column Temperature: 30°C[9]
-
Retention Time: Approximately 6.195 min[7]
Quantitative Data: HPLC Parameters
| Parameter | Condition 1 | Condition 2 |
| Column | C18 (250 x 4.6 mm, 5 µm)[7][8][9] | C8 (250 x 4.6 mm, 5 µm)[10] |
| Mobile Phase | 50 mM KH2PO4 (pH 2.3)[7][8][9] | 0.1% ortho-phosphoric acid: acetonitrile (B52724) (70:30) (pH 2.2)[10] |
| Flow Rate | 1 mL/min[7][8][9] | 0.5 mL/min[10] |
| Detection | UV at 280 nm[7][8][9] | UV at 279 nm[10] |
| Retention Time | ~6.2 min[7] | ~4.1 min[10] |
Dopamine Signaling Pathways
Dopamine exerts its effects by binding to D1-like (D1 and D5) and D2-like (D2, D3, and D4) G-protein coupled receptors (GPCRs).[11][12]
D1 Receptor Signaling Pathway
Activation of D1 receptors leads to the stimulation of adenylyl cyclase via Gαs/olf proteins, resulting in an increase in intracellular cyclic AMP (cAMP).[2][11] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets.[2]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN111892507A - Synthesis method of high-purity this compound - Google Patents [patents.google.com]
- 4. data.epo.org [data.epo.org]
- 5. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN114716331A - Preparation method of this compound - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. pnrjournal.com [pnrjournal.com]
- 11. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes: Quantitative Determination of Dopamine in Biological Samples Using Dopamine Hydrochloride ELISA Kits
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dopamine (B1211576), a catecholamine neurotransmitter, is a crucial signaling molecule in the central nervous system and periphery.[1][2] It plays a pivotal role in motor control, motivation, reward, and cognitive functions.[3] Dysregulation of the dopaminergic system is implicated in numerous neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction.[3] Consequently, the accurate quantification of dopamine in biological samples is essential for advancing our understanding of these conditions and for the development of novel therapeutic interventions. Dopamine hydrochloride ELISA (Enzyme-Linked Immunosorbent Assay) kits offer a sensitive, high-throughput, and cost-effective method for this purpose.[1]
Principle of the Dopamine ELISA Kit
The majority of dopamine ELISA kits operate on the principle of a competitive enzyme immunoassay.[1][4][5][6][7][8] In this assay, dopamine present in the biological sample competes with a fixed amount of dopamine antigen pre-coated onto the wells of a microtiter plate for binding to a specific anti-dopamine antibody.[8]
The general steps are as follows:
-
Extraction and Acylation: Dopamine is first extracted from the sample, often using a cis-diol-specific affinity gel, and then chemically modified (acylated) to improve its binding to the antibody.[4][5]
-
Competitive Binding: The processed sample, along with standards of known dopamine concentrations, is added to the dopamine-coated microplate wells. A biotinylated anti-dopamine antibody is then added. During incubation, the antibody will bind to either the dopamine in the sample/standard or the dopamine coated on the plate. The amount of antibody that binds to the plate is inversely proportional to the concentration of dopamine in the sample.
-
Detection: After a washing step to remove unbound reagents, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated antibody captured on the plate.[8]
-
Signal Generation: A substrate solution (TMB) is then added, which is converted by the HRP enzyme into a colored product. The intensity of the color is inversely proportional to the amount of dopamine in the original sample.[8][9]
-
Quantification: The reaction is stopped, and the absorbance is measured using a microplate reader. The concentration of dopamine in the unknown samples is determined by comparing their absorbance values to a standard curve generated from the standards of known concentrations.[4][9]
Dopamine Signaling Pathway
Dopamine exerts its effects by binding to and activating G protein-coupled receptors (GPCRs) on the surface of neurons.[3][10] These receptors are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). The activation of these receptors triggers distinct intracellular signaling cascades, modulating neuronal excitability and gene expression.
Experimental Protocols
The following is a generalized protocol synthesized from various commercially available dopamine ELISA kits.[5][9][11][12] It is crucial to refer to the specific manual provided with your kit for precise instructions, as reagents and incubation times may vary.
Sample Preparation
Proper sample collection and preparation are critical for accurate results.
-
Plasma: Collect blood into tubes containing EDTA or heparin as an anticoagulant.[9][12] Centrifuge at 1,000-1,500 x g for 15 minutes at 2-8°C within 30 minutes of collection.[9][12] For platelet-free plasma, a second centrifugation step at 10,000 x g for 10 minutes at 2-8°C is recommended.[12] Aliquot the supernatant and store at -20°C or -80°C if not used immediately. Avoid repeated freeze-thaw cycles.[9][12]
-
Serum: Allow blood to clot at room temperature for 2 hours or overnight at 4°C.[9][12] Centrifuge at 1,000 x g for 20 minutes.[9] Collect the supernatant and store as described for plasma.
-
Urine: For 24-hour urine collection, use a bottle containing 10-15 mL of 6 M HCl.[11] Store at 2-8°C for up to 48 hours or at -20°C for longer periods.[11]
-
Tissue Homogenates: Rinse tissues with ice-cold PBS to remove excess blood.[9][12] Homogenize the tissue in a suitable buffer (e.g., 0.01 N HCl with EDTA and sodium metabisulfite) on ice.[4][6] Centrifuge at 5,000 x g for 5-10 minutes to pellet cellular debris.[12] Collect the supernatant for analysis.
-
Cell Culture Supernatant: Centrifuge the supernatant at 1,000 x g for 20 minutes to remove insoluble impurities and cell debris.[12]
Assay Procedure
The following workflow represents a typical competitive ELISA for dopamine.
Data Analysis
-
Calculate the average absorbance for each set of duplicate standards, controls, and samples.
-
Create a standard curve by plotting the mean absorbance for each standard on the Y-axis against the corresponding dopamine concentration on the X-axis. A four-parameter logistic (4-PL) curve fit is often recommended.[12]
-
As this is a competitive ELISA, the absorbance values will be inversely proportional to the concentration of dopamine.
-
Determine the dopamine concentration of the samples by interpolating their mean absorbance values from the standard curve.
-
Multiply the interpolated concentration by the dilution factor if the samples were diluted prior to the assay.
Performance Characteristics
The performance of dopamine ELISA kits can vary between manufacturers. Below are tables summarizing typical performance data.
Table 1: Typical Standard Curve Data
This table provides an example of the data used to generate a standard curve. Note that the optical density (OD) decreases as the concentration of dopamine increases.
| Standard Concentration (pg/mL) | Mean OD (450 nm) |
| 2000 | 0.357 |
| 1000 | 0.474 |
| 500 | 0.672 |
| 250 | 0.966 |
| 125 | 1.322 |
| 62.5 | 1.664 |
| 31.25 | 1.925 |
| 0 | 2.288 |
| (Data is for illustrative purposes, adapted from a representative kit)[12] |
Table 2: Assay Precision
Precision is a measure of the reproducibility of the assay. Intra-assay precision refers to the variation within a single assay run, while inter-assay precision refers to the variation between different runs.
| Intra-Assay Precision | Inter-Assay Precision | |
| Sample Level | CV (%) | CV (%) |
| Low | <10% | <15% |
| Medium | <10% | <15% |
| High | <10% | <15% |
| (Representative data from various kits; CV = Coefficient of Variation)[2][3][7] |
Table 3: Analytical Specificity (Cross-Reactivity)
This table shows the degree to which the anti-dopamine antibody binds to other structurally related molecules.
| Substance | Cross-Reactivity (%) |
| Derivatized Dopamine | 100 |
| Derivatized Noradrenaline | 0.87 |
| 3-Methoxytyramine | 0.55 |
| Tyramine | 0.13 |
| Derivatized Adrenaline | 0.03 |
| Normetanephrine | 0.008 |
| Metanephrine | < 0.007 |
| L-DOPA | < 0.007 |
| Tyrosine | < 0.007 |
| (Data adapted from a representative kit)[5] |
Table 4: Recovery
Recovery experiments are performed to determine if the assay is affected by the sample matrix. A known amount of dopamine is added (spiked) into different biological samples, and the percentage of the spiked amount that is detected is calculated.
| Sample Matrix | Recovery Range (%) | Average Recovery (%) |
| Serum | 83 - 107 | 95 |
| EDTA Plasma | 84 - 105 | 96 |
| Heparin Plasma | 81 - 105 | 92 |
| Cell Culture Media | 85 - 99 | 91 |
| (Data compiled from representative kits)[6][10] |
Limitations and Troubleshooting
-
Sample Handling: Improper sample collection, storage, and handling can lead to the degradation of dopamine and inaccurate results.[6]
-
High Background: This can be caused by insufficient washing, non-specific antibody binding, or contamination of reagents.[13] Ensure thorough washing and use of the provided blocking buffers.
-
Weak or No Signal: This may result from improper reagent preparation, expired reagents, or incorrect incubation times and temperatures.[14]
-
Poor Reproducibility: Inconsistent pipetting, temperature fluctuations, and variations in incubation times can lead to high variability between replicates.
For more detailed troubleshooting, refer to the guide provided with your specific ELISA kit.
Conclusion
This compound ELISA kits are valuable tools for the quantitative analysis of dopamine in a variety of biological samples. By understanding the principles of the assay, adhering to the detailed protocols, and being aware of the performance characteristics and potential limitations, researchers can obtain reliable and reproducible data to advance their studies in neuroscience, pharmacology, and drug development.
References
- 1. Validation of an ELISA for urinary dopamine: applications in monitoring treatment of dopamine-related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mybiosource.com [mybiosource.com]
- 3. abclonal-us.oss-us-east-1.aliyuncs.com [abclonal-us.oss-us-east-1.aliyuncs.com]
- 4. cloud-clone.com [cloud-clone.com]
- 5. resources.novusbio.com [resources.novusbio.com]
- 6. denovobiolabs.com [denovobiolabs.com]
- 7. Dopamine Competitive ELISA Kit (EEL144) - Invitrogen [thermofisher.com]
- 8. abcam.co.jp [abcam.co.jp]
- 9. file.elabscience.com [file.elabscience.com]
- 10. Various Species DA ELISA kit | Plasma, Serum, Tissue Homogenate [antibodies-online.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 13. biomatik.com [biomatik.com]
- 14. tulipgroup.com [tulipgroup.com]
Application Notes and Protocols for Developing Stable Formulations of Dopamine Hydrochloride for Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dopamine (B1211576) is a critical catecholamine neurotransmitter and is used therapeutically as an inotropic agent to treat conditions such as shock, septicemia, and congestive heart failure.[1] As an injectable formulation, dopamine hydrochloride is highly susceptible to degradation, primarily through oxidation, which can be accelerated by factors such as elevated pH, exposure to light, and the presence of metal ions. This degradation not only reduces the therapeutic efficacy of the drug but can also lead to the formation of potentially harmful byproducts. Therefore, the development of a stable injectable formulation of this compound is of paramount importance.
These application notes provide a comprehensive guide to developing stable formulations of this compound for injection. They include detailed protocols for formulation, stability testing, and analytical methodology, as well as a summary of critical formulation components and their impact on stability.
Understanding this compound Degradation
The primary degradation pathway for this compound in aqueous solutions is oxidation. The catechol moiety of the dopamine molecule is readily oxidized, especially in neutral or alkaline conditions, leading to the formation of dopamine-o-quinone, which can further polymerize to form colored degradation products.[2] This process is catalyzed by oxygen and metal ions. Therefore, formulation strategies focus on preventing or slowing this oxidative degradation.
Key Factors Influencing Stability:
-
pH: this compound is most stable in acidic conditions, typically between pH 2.5 and 5.0.[1][3] Alkaline solutions rapidly inactivate the drug.[4]
-
Oxygen: The presence of dissolved oxygen is a major driver of oxidation.
-
Light: Exposure to light, particularly UV light, can accelerate degradation.[5]
-
Metal Ions: Metal ions can catalyze the oxidation of dopamine.
Formulation Strategies for Enhanced Stability
To counteract the degradation of this compound, several key excipients are incorporated into the formulation.
Antioxidants
Antioxidants are essential for protecting dopamine from oxidation. They act as sacrificial agents, being preferentially oxidized over the active pharmaceutical ingredient (API).
-
Sodium Metabisulfite: This is the most commonly used antioxidant in commercial this compound injections.[1][3] It is a potent reducing agent that effectively scavenges oxygen.
-
Ascorbic Acid (Vitamin C): Ascorbic acid is another effective antioxidant that can be used to stabilize dopamine solutions.[6]
-
L-cysteine hydrochloride: This has also been investigated as a stabilizer for this compound injections.[7]
Buffering Agents
Maintaining an acidic pH is crucial for the stability of this compound. Buffering systems are used to control the pH of the formulation within the optimal range.
-
Citric Acid and Sodium Citrate (B86180): This buffer system is commonly used to maintain the pH of dopamine injections between 2.5 and 5.0.[3]
Chelating Agents
Chelating agents are used to sequester metal ions that can catalyze the oxidation of dopamine.
-
Ethylenediaminetetraacetic acid (EDTA): While not always present in commercial formulations, EDTA can be included to enhance stability by chelating metal ions.[6]
Data Presentation: Formulation and Stability
Example Formulations of this compound Injection
The following table summarizes example formulations for this compound injection, derived from commercially available products and patent literature.
| Component | Concentration Range | Purpose | Reference |
| This compound | 40 mg/mL - 80 mg/mL | Active Pharmaceutical Ingredient | [1][3] |
| Sodium Metabisulfite | 0.9% w/v | Antioxidant | [1] |
| Citric Acid, Anhydrous | q.s. | Buffering Agent | [3] |
| Sodium Citrate, Dihydrate | q.s. | Buffering Agent | [3] |
| Water for Injection | q.s. to final volume | Vehicle | [1][3] |
| Final pH | 2.5 - 5.0 | Stability | [3] |
Stability of this compound in Different Infusion Solutions
The stability of this compound can be affected by the intravenous fluid with which it is mixed. The following table provides a summary of its stability in common infusion solutions.
| Infusion Solution | Stability Duration | Storage Conditions | Reference |
| 5% Dextrose Injection, USP | At least 24 hours | Room Temperature | [4] |
| 0.9% Sodium Chloride Injection, USP | At least 24 hours | Room Temperature | [4] |
| 5% Dextrose and 0.9% Sodium Chloride Injection, USP | At least 24 hours | Room Temperature | [4] |
| Lactated Ringer's Injection, USP | At least 24 hours | Room Temperature | [4] |
| Sodium Bicarbonate Injection | Unstable | Room Temperature | [4] |
Experimental Protocols
Preparation of a Stable this compound Injection Formulation (Laboratory Scale)
This protocol describes the preparation of a 100 mL batch of a 40 mg/mL this compound injection.
Materials:
-
This compound (4.0 g)
-
Sodium Metabisulfite (0.9 g)
-
Citric Acid, Anhydrous (as needed)
-
Sodium Citrate, Dihydrate (as needed)
-
Water for Injection (WFI)
-
Sterile glassware and filtration apparatus (0.22 µm filter)
-
pH meter
Protocol:
-
Preparation of Buffer Solution:
-
In a sterile beaker, dissolve an appropriate amount of citric acid and sodium citrate in approximately 80 mL of WFI to achieve a target pH of 3.5.
-
-
Dissolution of Excipients:
-
While stirring the buffer solution, add and dissolve 0.9 g of sodium metabisulfite.
-
-
Dissolution of API:
-
Slowly add 4.0 g of this compound to the solution and stir until completely dissolved.
-
-
pH Adjustment:
-
Check the pH of the solution. If necessary, adjust the pH to be within the range of 3.3 - 3.8 using a small amount of citric acid solution or sodium citrate solution.
-
-
Final Volume Adjustment:
-
Add WFI to bring the final volume to 100 mL.
-
-
Sterile Filtration:
-
Sterilize the final solution by filtering it through a 0.22 µm sterile filter into a sterile container under aseptic conditions.
-
-
Packaging:
-
Aseptically fill the sterile solution into appropriate vials and seal.
-
Experimental Workflow for Formulation Preparation
Caption: Workflow for Dopamine HCl Injection Preparation.
Stability-Indicating HPLC Method for this compound
This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound and the detection of its degradation products.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 50 mM Potassium Dihydrogen Phosphate (B84403) (pH 2.3) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 280 nm |
| Column Temperature | 30°C |
| Run Time | 10 minutes |
Protocol:
-
Preparation of Mobile Phase:
-
Dissolve the appropriate amount of potassium dihydrogen phosphate in HPLC-grade water to make a 50 mM solution.
-
Adjust the pH to 2.3 with phosphoric acid.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
-
-
Preparation of Standard Solution:
-
Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 100 µg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
-
Preparation of Sample Solution:
-
Dilute the this compound injection formulation with the mobile phase to obtain a theoretical concentration within the calibration range of the standard solutions.
-
-
Chromatographic Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and determine the peak area of dopamine.
-
-
Quantification:
-
Calculate the concentration of this compound in the samples by comparing the peak areas with the calibration curve generated from the standard solutions.
-
Analytical Workflow for Stability Testing
Caption: Workflow for HPLC Stability Testing.
Forced Degradation Studies
Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method and to understand the degradation pathways of the drug substance.
Stress Conditions:
| Stress Condition | Protocol |
| Acid Hydrolysis | Treat the sample solution with 0.1 M HCl at 60°C for 2 hours. Neutralize before injection. |
| Base Hydrolysis | Treat the sample solution with 0.1 M NaOH at 60°C for 2 hours. Neutralize before injection. |
| Oxidative Degradation | Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours. |
| Thermal Degradation | Expose the solid drug substance and the liquid formulation to 60°C for 48 hours. |
| Photodegradation | Expose the liquid formulation to UV light (254 nm) and visible light for 24 hours. |
Protocol:
-
Prepare separate samples of the this compound formulation for each stress condition.
-
Expose the samples to the respective stress conditions for the specified duration.
-
At appropriate time points, withdraw samples and dilute them with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the stressed samples using the validated stability-indicating HPLC method.
-
Evaluate the chromatograms for the appearance of degradation peaks and the decrease in the peak area of the parent drug.
Dopamine Signaling Pathway
Dopamine exerts its effects by binding to and activating G protein-coupled receptors (GPCRs). There are two main families of dopamine receptors: D1-like (D1 and D5) and D2-like (D2, D3, and D4).
-
D1-like receptors are typically coupled to Gs/olf proteins, which activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).
-
D2-like receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, resulting in a decrease in cAMP levels.
Dopamine Signaling Pathway
Caption: Simplified Dopamine Signaling Pathway.
Conclusion
The development of a stable injectable formulation of this compound requires a thorough understanding of its degradation pathways and the implementation of appropriate stabilization strategies. By controlling the pH with a suitable buffer system and protecting the drug from oxidation using an effective antioxidant like sodium metabisulfite, a stable and therapeutically effective formulation can be achieved. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals working on the formulation of this compound for injection. Robust analytical methods, such as the stability-indicating HPLC method described, are essential for ensuring the quality, safety, and efficacy of the final drug product.
References
- 1. publications.ashp.org [publications.ashp.org]
- 2. Fully Automated Spectrometric Protocols for Determination of Antioxidant Activity: Advantages and Disadvantages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. globalrph.com [globalrph.com]
- 5. Stability of this compound exposed to blue-light phototherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Method Validation of Dopamine Hydrochloride in Pharmaceutical Preparations
Introduction
Dopamine (B1211576) Hydrochloride is a critical sympathomimetic agent used to correct hemodynamic imbalances in conditions like shock.[1] Ensuring the quality, safety, and efficacy of dopamine hydrochloride pharmaceutical preparations is paramount. A crucial aspect of this quality control is the validation of the analytical methods used for its quantification. Analytical method validation provides documented evidence that a method is suitable for its intended purpose.[2] This document provides detailed application notes and protocols for the validation of an analytical method for this compound in pharmaceutical preparations, adhering to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3][4][5] The primary focus will be on a stability-indicating High-Performance Liquid Chromatography (HPLC) method, a common and robust technique for this purpose.[6][7][8][9]
Analytical Technique: High-Performance Liquid Chromatography (HPLC)
A stability-indicating reversed-phase HPLC (RP-HPLC) method is widely used for the determination of this compound. This technique separates the active pharmaceutical ingredient (API) from its degradation products and formulation excipients, ensuring an accurate measurement of the drug content.[8][10][11]
Application Note: HPLC-UV Method for the Determination of this compound
This note describes a typical isocratic RP-HPLC method with UV detection for the quantification of this compound in injectable solutions.
-
Principle: The method separates this compound from other components based on its partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The analyte is detected and quantified by a UV detector at a wavelength where it exhibits significant absorbance (e.g., 280 nm).[6][9] The peak area of the analyte is proportional to its concentration.
-
Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
-
Analytical column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6][7][12]
-
This compound Reference Standard.
-
Reagents: Potassium dihydrogen phosphate (B84403), Orthophosphoric acid, Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade/purified).[9][10]
-
Pharmaceutical preparation of this compound (e.g., injection 200 mg/5 mL).[1]
-
-
Chromatographic Conditions: The following table summarizes typical chromatographic conditions for the analysis of this compound.
Parameter Condition Column C18 (250 mm x 4.6 mm, 5 µm)[6][13] Mobile Phase 50 mM Potassium dihydrogen phosphate buffer (pH adjusted to 2.3-2.5 with phosphoric acid) : Methanol (90:10 v/v)[7][9][12] Flow Rate 1.0 mL/min[6][7] Column Temperature 30°C or Ambient[14] Detection Wavelength 280 nm[6][9] Injection Volume 20 µL[6] Run Time Approximately 10-15 minutes[14] Diluent Mobile Phase or Purified Water
Protocols for Analytical Method Validation
The objective of method validation is to demonstrate that the analytical procedure is fit for its intended purpose.[2] The following protocols are based on ICH Q2(R2) guidelines.[2][5][15]
System Suitability
-
Objective: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment.
-
Methodology:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare a standard solution of this compound at the working concentration (e.g., 100 µg/mL).
-
Inject the standard solution six consecutive times.
-
Calculate the system suitability parameters from the resulting chromatograms.
-
-
Acceptance Criteria:
Parameter Acceptance Criteria Tailing Factor (T) T ≤ 2.0 Theoretical Plates (N) N > 2000 Relative Standard Deviation (%RSD) for Peak Area %RSD ≤ 2.0% for replicate injections[4]
Specificity (Stability-Indicating)
-
Objective: To demonstrate the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and placebo components.[4]
-
Methodology:
-
Placebo Analysis: Prepare a solution containing all the excipients of the pharmaceutical formulation without the this compound API. Inject and analyze to ensure no interfering peaks are present at the retention time of this compound.
-
Forced Degradation Studies: Expose the drug product solution to various stress conditions to induce degradation. Analyze the stressed samples alongside an unstressed control.
-
Acid Hydrolysis: Treat with 0.1 M HCl at 60°C for 2 hours.
-
Base Hydrolysis: Treat with 0.1 M NaOH at 60°C for 30 minutes.
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 1 hour.
-
Thermal Degradation: Heat at 80°C for 24 hours.
-
Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.
-
-
Evaluate the chromatograms for any co-eluting peaks. Use a photodiode array (PDA) detector to assess peak purity of the this compound peak in the stressed samples.
-
-
Acceptance Criteria:
-
No interference from placebo components at the retention time of the this compound peak.
-
The method must resolve the this compound peak from all degradation product peaks.
-
The peak purity index of the analyte peak in stressed samples should be greater than 0.99, indicating no co-eluting impurities.
-
Caption: Specificity testing workflow using forced degradation.
Linearity
-
Objective: To demonstrate that the analytical procedure's results are directly proportional to the concentration of the analyte within a given range.[4]
-
Methodology:
-
Prepare a stock solution of this compound reference standard.
-
Create a series of at least five concentrations by diluting the stock solution. A typical range for an assay is 80% to 120% of the test concentration (e.g., 20-100 µg/mL or 80-120 µg/mL).[6][13]
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
-
Acceptance Criteria:
Parameter Acceptance Criteria Correlation Coefficient (r²) r² ≥ 0.999 Y-intercept Should be insignificant relative to the response at 100% concentration. Residuals Random distribution around zero.
Range
-
Objective: To confirm the interval between the upper and lower analyte concentrations for which the method has demonstrated suitable accuracy, precision, and linearity.[3]
-
Methodology: The range is confirmed by the data from the linearity, accuracy, and precision studies.
-
Acceptance Criteria: The specified range is acceptable if the method demonstrates suitable linearity, accuracy, and precision throughout that range. For an assay, a typical range is 80-120% of the test concentration.
Accuracy (Recovery)
-
Objective: To determine the closeness of the test results obtained by the method to the true value.[4]
-
Methodology:
-
Prepare a placebo solution of the drug product.
-
Spike the placebo with known amounts of this compound API at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery for each sample.
-
-
Acceptance Criteria:
Parameter Acceptance Criteria Mean % Recovery 98.0% to 102.0%[1] %RSD of Recovery %RSD ≤ 2.0% at each level Table of Example Accuracy Data:
Spiked Level Amount Added (µg/mL) Amount Found (µg/mL, mean, n=3) % Recovery %RSD 80% 80.0 79.6 99.5% 0.8% 100% 100.0 100.5 100.5% 0.5% 120% 120.0 119.4 99.5% 0.7%
Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Methodology:
-
Repeatability (Intra-day Precision):
-
Prepare six independent test samples of the drug product at 100% of the target concentration.
-
Analyze these samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the %RSD of the results.[1]
-
-
Intermediate Precision (Inter-day and Inter-analyst):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD for this new set of six samples.
-
Perform a statistical comparison (e.g., F-test) of the two data sets to evaluate the overall precision.
-
-
-
Acceptance Criteria:
Precision Type Acceptance Criteria (%RSD) Repeatability ≤ 2.0%[1] Intermediate Precision ≤ 2.0%[1]
Caption: Relationship between different levels of precision studies.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective:
-
Methodology (Based on Signal-to-Noise Ratio):
-
Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of analyte with those of blank samples.
-
Inject a series of diluted solutions of this compound.
-
The concentration that yields a signal-to-noise ratio of approximately 3:1 is the LOD.
-
The concentration that yields a signal-to-noise ratio of approximately 10:1 is the LOQ.
-
-
Methodology (Based on the Standard Deviation of the Response and the Slope):
-
Acceptance Criteria:
-
The LOQ value must be verified for precision and accuracy. The %RSD for precision at the LOQ should be ≤ 10%, and the mean recovery should be within 80-120%.
Table of Example LOD and LOQ Data:
Parameter Result (µg/mL) Basis LOD 0.32[1] S/N Ratio of ~3:1 or Calculation LOQ 0.97[1] S/N Ratio of ~10:1 or Calculation -
Robustness
-
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[2][3]
-
Methodology:
-
Introduce small, deliberate changes to the chromatographic conditions, one at a time.
-
Analyze a system suitability solution and a standard solution under each modified condition.
-
Evaluate the effect on system suitability parameters and the assay result.
-
-
Acceptance Criteria:
-
System suitability parameters must meet their acceptance criteria under all varied conditions.
-
The assay results should not deviate significantly from the results obtained under the nominal conditions (e.g., difference should be ≤ 2.0%).
Table of Robustness Study Parameters:
Parameter Nominal Condition Varied Condition 1 Varied Condition 2 Flow Rate (mL/min) 1.0 0.9 1.1 Mobile Phase pH 2.5 2.3 2.7 Column Temperature (°C) 30 28 32 % Methanol in Mobile Phase 10% 9% 11% -
Caption: General workflow for analytical method validation.
Conclusion
The comprehensive validation of an analytical method for this compound according to ICH guidelines is a mandatory requirement for ensuring product quality in the pharmaceutical industry. The protocols and application notes detailed above provide a robust framework for validating an HPLC method, demonstrating its suitability for its intended purpose.[2] A successfully validated method ensures that the results generated during routine quality control testing are reliable, accurate, and reproducible, ultimately safeguarding patient health.[4]
References
- 1. Spectrophotometric Determination of Dopamine in Bulk and Dosage Forms Using 2,4-Dinitrophenylhydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. database.ich.org [database.ich.org]
- 3. youtube.com [youtube.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. tandfonline.com [tandfonline.com]
- 10. japsonline.com [japsonline.com]
- 11. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 12. researchgate.net [researchgate.net]
- 13. Eurasian Journal of Biological and Chemical Sciences » Submission » A Validated HPLC-UV Method for Determination of Dopamine HCl in Injectable Solutions [dergipark.org.tr]
- 14. A Fast and Validated HPLC Method for Simultaneous Determination of Dopamine, Dobutamine, Phentolamine, Furosemide, and Aminophylline in Infusion Samples and Injection Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. qbdgroup.com [qbdgroup.com]
- 16. turkjps.org [turkjps.org]
Application Notes and Protocols for Intranasal Delivery of Dopamine Hydrochloride Nanoparticles to Bypass the Blood-Brain Barrier
For Researchers, Scientists, and Drug Development Professionals
Introduction
The blood-brain barrier (BBB) presents a formidable challenge to the delivery of therapeutics to the central nervous system (CNS). Dopamine (B1211576), a critical neurotransmitter implicated in numerous neurological disorders such as Parkinson's disease, cannot effectively cross the BBB when administered systemically.[1] Intranasal delivery has emerged as a promising non-invasive strategy to bypass the BBB, allowing for direct transport of drugs to the brain via the olfactory and trigeminal neural pathways.[2][3] This approach can enhance therapeutic efficacy while minimizing systemic side effects.[4][5]
This document provides detailed application notes and experimental protocols for the formulation, characterization, and evaluation of dopamine hydrochloride-loaded nanoparticles designed for intranasal delivery to the brain. The methodologies described herein are based on established techniques for polymeric nanoparticle synthesis and analysis.
Data Presentation
Table 1: Physicochemical Properties of Dopamine-Loaded Nanoparticles
| Nanoparticle Formulation | Polymer/Lipid Matrix | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Dopamine Lf-BNPs | PLGA, Borneol, Lactoferrin | 150 - 200 | < 0.2 | -15 to -25 | > 80 |
| Dopamine-loaded Chitosan (B1678972) NPs | Chitosan, TPP | 200 - 300 | 0.2 - 0.4 | +20 to +35 | 89.0 ± 2.0[6] |
| NLC-DOPA | Lipid (e.g., Gelucire 50/13) | ~147 | ~0.5 | +5.2 | ~81[7] |
Note: Values are representative and may vary based on specific formulation parameters.
Table 2: In Vivo Pharmacokinetic Parameters in Rats (Intranasal Administration)
| Nanoparticle Formulation | Cmax (ng/g of brain tissue) | Tmax (h) | AUC0–12 h (ng·h/g) |
| Dopamine Lf-BNPs | 219.4 ± 13.3 | 0.25 | 1696.4 ± 119.3 |
| Dopamine Lf-NPs | 200.4 ± 13.7 | 1.0 | Not specified |
| Dopamine NPs (unmodified) | Significantly lower than modified NPs | Not specified | Significantly lower than modified NPs |
Data adapted from a study on borneol and lactoferrin co-modified nanoparticles.[4]
Experimental Protocols
Protocol 1: Formulation of Dopamine-Loaded PLGA Nanoparticles by Double Emulsion Solvent Evaporation
This protocol describes the preparation of poly(lactic-co-glycolic acid) (PLGA) nanoparticles encapsulating a hydrophilic drug like this compound using a water-in-oil-in-water (w/o/w) double emulsion solvent evaporation method.[1][8]
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
This compound
-
Dichloromethane (DCM) or Ethyl Acetate (EtAc)
-
Poly(vinyl alcohol) (PVA) or Vitamin E-TPGS
-
Deionized water
-
Sonicator
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Prepare the inner aqueous phase (W1): Dissolve 50 mg of this compound in 1 mL of deionized water.[1]
-
Prepare the oil phase (O): Dissolve 100 mg of PLGA in 5 mL of DCM.[1]
-
Form the primary emulsion (W1/O): Add the inner aqueous phase dropwise to the oil phase while sonicating at 30% amplitude (50:10 pulse on:off) for 5 minutes in an ice bath. This will create a water-in-oil emulsion.[1]
-
Prepare the external aqueous phase (W2): Prepare a 1% w/v aqueous solution of PVA in 20 mL of deionized water.
-
Form the double emulsion (W1/O/W2): Add the primary emulsion dropwise to the external aqueous phase while stirring at 1500 rpm.[1] Follow this by sonication for 5 minutes to form the double emulsion.
-
Solvent evaporation: Continuously stir the double emulsion at room temperature for 3-4 hours to allow for the evaporation of the organic solvent (DCM).
-
Nanoparticle collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water by repeated centrifugation and resuspension to remove excess PVA and unencapsulated drug.
-
Storage: Resuspend the final nanoparticle pellet in deionized water for immediate use or lyophilize for long-term storage.
Protocol 2: Formulation of Dopamine-Loaded Chitosan Nanoparticles by Ionic Gelation
This method relies on the electrostatic interaction between the positively charged chitosan and a negatively charged cross-linking agent, such as sodium tripolyphosphate (TPP).[4][9]
Materials:
-
Low molecular weight chitosan
-
Acetic acid
-
Sodium tripolyphosphate (TPP)
-
This compound
-
Deionized water
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Prepare chitosan solution: Dissolve chitosan at a concentration of 1 mg/mL in a 1% (v/v) acetic acid solution. Stir until fully dissolved.
-
Prepare TPP solution: Dissolve TPP in deionized water to a concentration of 1 mg/mL.
-
Incorporate dopamine: Add the desired amount of this compound to the TPP solution and stir until dissolved.
-
Nanoparticle formation: While stirring the chitosan solution at 1000 rpm, add the TPP-dopamine solution dropwise at a rate of 1 mL/min.[9] A milky opalescent suspension should form, indicating nanoparticle formation.
-
Stirring: Continue stirring for 30 minutes at room temperature to allow for the stabilization of the nanoparticles.
-
Nanoparticle collection: Centrifuge the nanoparticle suspension at 18,000 x g for 40 minutes.[9]
-
Washing: Discard the supernatant and wash the nanoparticles with deionized water to remove unreacted reagents.
-
Storage: Resuspend the nanoparticles in a suitable buffer or deionized water.
Protocol 3: Characterization of Dopamine Nanoparticles - HPLC Analysis
This protocol outlines the determination of dopamine concentration and encapsulation efficiency using High-Performance Liquid Chromatography (HPLC).[1][10]
Materials and Equipment:
-
HPLC system with a UV or electrochemical detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile phase: 0.05 M KH2PO4 buffer (pH 2.5) and Methanol (B129727) (90:10 v/v)[1][10]
-
This compound standard solutions
-
Syringe filters (0.22 µm)
-
Centrifuge
Procedure:
-
Preparation of Standard Curve:
-
Prepare a stock solution of this compound in the mobile phase.
-
Create a series of standard solutions of known concentrations (e.g., 1-100 µg/mL) by diluting the stock solution.
-
Inject each standard into the HPLC system and record the peak area.
-
Plot a calibration curve of peak area versus concentration.
-
-
Determination of Total Dopamine Content:
-
Take a known volume of the nanoparticle suspension.
-
Disrupt the nanoparticles to release the encapsulated dopamine (e.g., by adding a solvent like methanol or by sonication).
-
Centrifuge to pellet any polymer debris.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Inject the filtered supernatant into the HPLC system.
-
Determine the dopamine concentration from the calibration curve. This represents the total drug amount.
-
-
Determination of Free Dopamine:
-
Take a known volume of the nanoparticle suspension.
-
Centrifuge to pellet the nanoparticles.
-
Filter the supernatant (which contains the unencapsulated drug) through a 0.22 µm syringe filter.
-
Inject the filtered supernatant into the HPLC system.
-
Determine the concentration of free dopamine from the calibration curve.
-
-
Calculation of Encapsulation Efficiency (EE):
-
EE (%) = [(Total Dopamine - Free Dopamine) / Total Dopamine] x 100
-
Protocol 4: In Vitro Cell Viability (MTT Assay)
This protocol assesses the cytotoxicity of the dopamine nanoparticles on a relevant cell line, such as the human neuroblastoma cell line SH-SY5Y.[11][12]
Materials:
-
SH-SY5Y cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Dopamine nanoparticle suspension
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[3]
-
Treatment: Remove the medium and replace it with fresh medium containing various concentrations of the dopamine nanoparticles. Include wells with untreated cells (negative control) and a positive control for toxicity.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation of Cell Viability:
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Protocol 5: In Vivo Intranasal Administration in Rats
This protocol describes the administration of nanoparticle formulations to rats for pharmacokinetic and pharmacodynamic studies.[13][14]
Materials:
-
Sprague-Dawley rats
-
Anesthetic (e.g., isoflurane)
-
Micropipette or a specialized intranasal administration device
-
Dopamine nanoparticle suspension
Procedure:
-
Animal Preparation: Anesthetize the rat using isoflurane.
-
Positioning: Place the anesthetized rat in a supine position.
-
Administration: Using a micropipette with a flexible tip, slowly instill a small volume (e.g., 10-20 µL) of the nanoparticle suspension into one nostril. Alternate between nostrils to administer the total dose. Allow a few minutes between administrations for the suspension to be absorbed.
-
Post-administration Monitoring: Keep the animal in the supine position for a few minutes post-administration to prevent the formulation from being expelled. Monitor the animal until it recovers from anesthesia.
-
Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12 hours), collect blood samples and sacrifice the animals to harvest the brain for analysis of dopamine concentration.[4]
Mandatory Visualizations
Caption: Experimental workflow for developing intranasal dopamine nanoparticles.
Caption: Pathways for nanoparticle transport from the nasal cavity to the brain.
References
- 1. Item - Characterization and HPLC Method Validation for Determination of this compound in Prepared Nano Particles and Pharmacokinetic Application - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 2. Method for nanoparticles uptake evaluation based on double labeled fluorescent cells scanned in enhanced darkfield microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hrpub.org [hrpub.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. PLGA Nanoparticles Formed by Single- or Double-emulsion with Vitamin E-TPGS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Formulation, Characterization and Evaluation against SH-SY5Y Cells of New Tacrine and Tacrine-MAP Loaded with Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Aerosolized In Vivo 3D Localization of Nose-to-Brain Nanocarrier Delivery Using Multimodality Neuroimaging in a Rat Model—Protocol Development - PMC [pmc.ncbi.nlm.nih.gov]
Application of Dopamine Hydrochloride in Studying Neurodegenerative Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dopamine (B1211576), a critical catecholamine neurotransmitter, plays a pivotal role in motor control, motivation, and reward.[1][2][3][4][5] Its hydrochloride salt, dopamine hydrochloride, is a stable and water-soluble form commonly used in research.[2] Dysregulation of the dopaminergic system is a hallmark of several neurodegenerative disorders, most notably Parkinson's disease, which is characterized by the progressive loss of dopamine-producing neurons in the substantia nigra.[3][5][6][7] Emerging evidence also implicates altered dopamine signaling in Alzheimer's disease.[8][9][10][11][12] Consequently, this compound serves as an essential tool for researchers and drug development professionals to model and investigate the pathological mechanisms of these devastating diseases.
These application notes provide an overview of the use of this compound in neurodegenerative research, including its mechanisms of action, experimental protocols for in vitro and in vivo models, and relevant quantitative data.
Mechanisms of Action and Neurotoxicity
Dopamine exerts its physiological effects by binding to five distinct G protein-coupled receptors, broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families.[1][13][14] These receptors trigger downstream signaling cascades that modulate neuronal excitability and gene expression.[1][13]
However, beyond its physiological role, excess or unregulated cytosolic dopamine can be neurotoxic. This toxicity is a key area of study in neurodegeneration and is attributed to several mechanisms:
-
Oxidative Stress: Dopamine can auto-oxidize or be metabolized by monoamine oxidase (MAO) to produce reactive oxygen species (ROS), semiquinones, and quinones.[15] These highly reactive molecules can damage cellular components, including lipids, proteins, and DNA, leading to oxidative stress and neuronal cell death.[16][17][18]
-
Mitochondrial Dysfunction: Dopamine and its metabolites can inhibit mitochondrial respiratory chain enzymes, particularly Complex I (NADH dehydrogenase).[15][19][20] This impairment of mitochondrial function leads to decreased ATP production, increased ROS generation, and the initiation of apoptotic pathways.[20]
-
Protein Aggregation: Dopamine metabolites can interact with proteins like α-synuclein and β-synuclein, promoting their misfolding and aggregation, a key pathological feature of Parkinson's disease.[21]
In Vitro Models of Neurodegeneration
In vitro models provide a controlled environment to investigate the specific molecular and cellular mechanisms of dopamine-induced neurotoxicity.
SH-SY5Y Neuroblastoma Cell Line
The human neuroblastoma cell line SH-SY5Y is a widely used model in Parkinson's disease research.[16][22][23] These cells can be differentiated into a more mature neuronal phenotype and express key components of the dopaminergic system, making them susceptible to dopamine-induced toxicity.[22]
Experimental Protocol: Induction of Neurotoxicity in SH-SY5Y Cells
-
Cell Culture:
-
Culture SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin/streptomycin, and 2% GlutaMAX.[22][24]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.[16][24]
-
Passage the cells at approximately 80% confluency using trypsin-EDTA.[24]
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in sterile, deionized water or cell culture medium. Due to its potential for oxidation, it is advisable to prepare this solution fresh for each experiment.
-
Seed SH-SY5Y cells in appropriate culture plates (e.g., 96-well plates for viability assays, larger plates for protein or RNA extraction).
-
Allow the cells to adhere and grow for 24 hours.
-
Replace the medium with fresh medium containing varying concentrations of this compound (e.g., 100-400 µM).[16]
-
Incubate the cells for the desired time period (e.g., 24 hours).[16]
-
-
Assessment of Neurotoxicity:
-
Cell Viability Assays:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium.[25]
-
Trypan Blue Exclusion Assay: A simple method to count viable and non-viable cells.[16]
-
-
Oxidative Stress Measurement:
-
ROS Assays: Use fluorescent probes like DCFDA to measure intracellular ROS levels.
-
Measurement of Protein Carbonyls and Lipid Peroxidation: Quantify markers of oxidative damage.
-
-
Mitochondrial Function Assessment:
-
JC-1 Assay: Measures mitochondrial membrane potential.
-
ATP Bioluminescence Assay: Quantifies cellular ATP levels.[16]
-
-
Primary Neuronal Cultures
Primary cultures of dopaminergic neurons, typically derived from rodent mesencephalon, provide a more physiologically relevant model. However, they are more challenging to maintain than cell lines. These cultures are also susceptible to dopamine-induced neurotoxicity.[26]
In Vivo Models of Neurodegeneration
In vivo models are crucial for studying the systemic effects of dopamine dysregulation and for evaluating the efficacy of potential therapeutic agents.
Toxin-Based Models of Parkinson's Disease
Neurotoxins like 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) are used to selectively destroy dopaminergic neurons, mimicking the pathology of Parkinson's disease.[26][27][28][29][30] While this compound itself is not typically used to create these lesions, its precursor, L-DOPA, is widely administered in these models to study its therapeutic and potential adverse effects.[17][18]
Experimental Protocol: L-DOPA Administration in a 6-OHDA Mouse Model
-
Generation of the 6-OHDA Model:
-
L-DOPA Treatment:
-
Prepare L-DOPA solution by dissolving it in 0.85% saline.[32]
-
Administer L-DOPA to the lesioned animals via intraperitoneal (i.p.) injection at a specified dose (e.g., 15 mg/kg body weight).[32]
-
A peripheral DOPA decarboxylase inhibitor (e.g., benserazide) is often co-administered to prevent the conversion of L-DOPA to dopamine in the periphery.
-
-
Behavioral and Histological Analysis:
-
Behavioral Testing: Assess motor function using tests such as the cylinder test, apomorphine-induced rotations, and gait analysis.[28]
-
Immunohistochemistry: After sacrificing the animals, perfuse and fix the brains.[32] Use antibodies against tyrosine hydroxylase (TH) to visualize and quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.[28]
-
Neurochemical Analysis: Use techniques like high-performance liquid chromatography (HPLC) to measure dopamine and its metabolite levels in brain tissue.[32]
-
Alzheimer's Disease Models
Recent research has highlighted a potential therapeutic role for dopamine in Alzheimer's disease. Studies in mouse models of Alzheimer's have shown that treatment with L-DOPA can reduce the burden of beta-amyloid plaques.[8][11][12]
Experimental Protocol: L-DOPA Treatment in an Alzheimer's Disease Mouse Model
-
Animal Model: Utilize a transgenic mouse model of Alzheimer's disease that develops beta-amyloid plaques (e.g., APP/PS1 mice).
-
L-DOPA Administration:
-
Administer L-DOPA to the mice, often in their food or drinking water for chronic treatment, or via i.p. injection for acute studies.[12]
-
-
Analysis of Alzheimer's Pathology and Cognitive Function:
-
Beta-Amyloid Plaque Quantification: Use immunohistochemistry or ELISA to measure the levels of beta-amyloid plaques in the brain.[12]
-
Neprilysin Level Measurement: Assess the levels of neprilysin, a key beta-amyloid degrading enzyme, using techniques like Western blotting or ELISA.[8][11][12]
-
Cognitive Testing: Evaluate memory and learning using behavioral tests such as the Morris water maze or object recognition tests.[8][11][12]
-
Quantitative Data Summary
The following tables summarize key quantitative data from studies using dopamine and related compounds in neurodegenerative disorder research.
| Compound | Model System | Parameter | Value | Reference |
| Dopamine | Rat brain mitochondria | IC50 (NADH dehydrogenase inhibition) | 8 µM | [15][19] |
| Norepinephrine | Rat brain mitochondria | IC50 (NADH dehydrogenase inhibition) | 15 µM | [15][19] |
| Dopamine | Rats (intracerebroventricular injection with pargyline) | LD50 | 90 µg | [15][19] |
| Norepinephrine | Rats (intracerebroventricular injection with pargyline) | LD50 | 141 µg | [15][19] |
| Dopamine | SH-SY5Y cells | Concentration for significant cell viability loss (24h) | 400 µM | [16] |
| Dopamine | Primary cortical neurons | Concentration for cell death (24h) | 10-100 µM | [25] |
| L-DOPA | Mice | Dose for increased striatal dopamine | Not specified, but resulted in a 50% increase | [33] |
| 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) | Mice | Dose for neurodegeneration | 5 mg/kg (in a sensitized model) | [17][18] |
Visualization of Pathways and Workflows
Dopamine Receptor Signaling Pathways
Caption: Simplified dopamine receptor signaling pathways.
Dopamine-Induced Neurotoxicity Pathway
Caption: Key pathways in dopamine-induced neurotoxicity.
Experimental Workflow for In Vitro Neurotoxicity Studies
Caption: Workflow for in vitro dopamine neurotoxicity assays.
Conclusion
This compound is an invaluable tool for modeling and dissecting the molecular mechanisms underlying neurodegenerative disorders. Its ability to induce oxidative stress, mitochondrial dysfunction, and cell death in relevant in vitro and in vivo models provides a robust platform for hypothesis testing and the preclinical evaluation of novel therapeutic strategies. The protocols and data presented here offer a foundation for researchers to further explore the complex role of dopamine in neurodegeneration and to accelerate the development of effective treatments for diseases like Parkinson's and Alzheimer's.
References
- 1. Dopamine: Functions, Signaling, and Association with Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Dopamine Signaling in reward-related behaviors [frontiersin.org]
- 5. Dopamine Receptors and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scantox.com [scantox.com]
- 7. youtube.com [youtube.com]
- 8. Alzheimer’s: Dopamine helps destroy beta-amyloid plaques in mice [medicalnewstoday.com]
- 9. Frontiers | Targeting dopamine transporter to ameliorate cognitive deficits in Alzheimer's disease [frontiersin.org]
- 10. news-medical.net [news-medical.net]
- 11. neurosciencenews.com [neurosciencenews.com]
- 12. Dopamine treatment alleviates symptoms in Alzheimer’s disease | RIKEN [riken.jp]
- 13. researchgate.net [researchgate.net]
- 14. Dopamine Receptors and Neurodegeneration [aginganddisease.org]
- 15. Dopamine neurotoxicity: inhibition of mitochondrial respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dopamine Cytotoxicity Involves Both Oxidative and Nonoxidative Pathways in SH-SY5Y Cells: Potential Role of Alpha-Synuclein Overexpression and Proteasomal Inhibition in the Etiopathogenesis of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Unregulated cytosolic dopamine causes neurodegeneration associated with oxidative stress in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Unregulated Cytosolic Dopamine Causes Neurodegeneration Associated with Oxidative Stress in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Dopamine promotes the neurodegenerative potential of β-synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. SH-SY5Y Cell Line Culture Protocol and Research Applications - AcceGen [accegen.com]
- 23. cyagen.com [cyagen.com]
- 24. SH-SY5Y culturing [protocols.io]
- 25. Dopamine neurotoxicity in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. In vitro model of Parkinson's disease - MPP+ and 6-OHDA intoxication of mesencephalic dopaminergic neurons - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 27. Development of an in-vitro model for Parkinsons disease | University of Essex [essex.ac.uk]
- 28. Behavioral characterization of the 6-hydroxidopamine model of Parkinson’s disease and pharmacological rescuing of non-motor deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 29. criver.com [criver.com]
- 30. A Guide to the Generation of a 6-Hydroxydopamine Mouse Model of Parkinson’s Disease for the Study of Non-Motor Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 31. 6-OHDA mouse model of Parkinson's disease [protocols.io]
- 32. Vidyadhara et al., 2023 “Dopamine transporter…Parkinson’s Disease" (L-DOPA treatment, IHC, HPLC, ... [protocols.io]
- 33. The newly synthesized pool of dopamine determines the severity of methamphetamine-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting dopamine hydrochloride instability in aqueous solutions
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with dopamine (B1211576) hydrochloride in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of dopamine hydrochloride instability in aqueous solutions? A1: The primary cause of instability is the autoxidation of the dopamine molecule.[1][2] Dopamine's catechol structure is highly susceptible to oxidation, especially when dissolved in aqueous solutions exposed to oxygen.[2][3] This process leads to the formation of various degradation products, rendering the solution therapeutically inactive.[4]
Q2: What environmental factors accelerate the degradation of dopamine? A2: Several factors can significantly accelerate the degradation of this compound in solution:
-
Alkaline pH: Stability is critically dependent on pH.[5] In neutral or alkaline solutions, the rate of oxidation increases dramatically.[1][3][5]
-
Oxygen: The presence of dissolved oxygen is a key catalyst for the oxidation process.[2][4][6]
-
Light: Exposure to light, particularly UV, can provide the energy to promote photodegradation.[4][6][7]
-
Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[4][8]
-
Heavy Metal Ions: Ions such as iron or copper can catalyze the oxidation of dopamine.[1][4]
Q3: What is the optimal pH for maintaining the stability of a dopamine solution? A3: this compound is most stable in acidic conditions. The optimal pH range is generally considered to be between 4 and 6.4, with the greatest stability observed at pH 5 or below.[5] At a pH lower than 5.6, dopamine's half-life can extend to days, whereas at a physiological pH of 7.4, it can degrade within minutes.[1]
Q4: My dopamine solution has changed color to pink, brown, or yellow. What does this signify? A4: A color change is a visual indicator of dopamine degradation.[5][9] The oxidation and subsequent polymerization of dopamine form colored materials like aminochrome (B613825) and neuromelanin, resulting in a pink, violet, yellow, or brown discoloration.[5][10]
Q5: Can I still use a dopamine solution that has become discolored? A5: No. Discolored solutions should not be used as the color indicates that significant degradation has occurred.[5][11] The presence of these degradation products means the concentration of active dopamine is reduced, and the byproducts themselves could have unintended effects or toxicity.[2][12]
Q6: How should I prepare and store aqueous stock solutions of this compound for maximum stability? A6: To maximize stability, prepare the solution in an acidic, deoxygenated buffer (pH ~4-5).[1][5] The addition of an antioxidant like ascorbic acid or a chelating agent like EDTA can further slow degradation.[3][13][14] For long-term storage, aliquot the solution into amber, airtight vials and store frozen at -20°C or below.[15][16][17] Avoid repeated freeze-thaw cycles.[17]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Solution turns pink/brown immediately or shortly after preparation. | The pH of the aqueous solvent is too high (neutral or alkaline).[9] The solution is exposed to air (oxygen). Contamination with heavy metal ions. | Ensure the solvent is acidic (pH 4-5).[5] Prepare solutions using deoxygenated water (e.g., by sparging with nitrogen or argon gas).[13] Use high-purity water and acid-washed glassware to avoid metal ion contamination. Add a chelating agent like EDTA to sequester catalytic metal ions.[3][14] |
| A precipitate forms in the solution. | Poor solubility due to incorrect pH or solvent. Interaction with other components in a complex medium. The solution was frozen and not properly homogenized after thawing.[16] | Confirm the solubility of this compound in your specific solvent system. Ensure all components are fully dissolved. If using a complex buffer, check for potential incompatibilities. If the solution was frozen, ensure it is completely thawed and homogenized by gentle inversion before use.[16] |
| Loss of biological activity or inconsistent experimental results. | Chemical degradation of dopamine during the experiment.[9] Inconsistent preparation and handling procedures. | Prepare fresh solutions immediately before each experiment from a stable, frozen stock.[9] Add an antioxidant (e.g., ascorbic acid, glutathione) to the experimental buffer to protect dopamine from oxidation.[13][14] Maintain a consistent, acidic pH in your experimental system and protect solutions from light and elevated temperatures.[9] |
Quantitative Data Summary
The stability of this compound is highly dependent on its storage conditions. The tables below summarize key quantitative findings.
Table 1: Effect of pH on the Half-Life of Dopamine in Aqueous Solution
| pH | Estimated Half-Life | Reference |
| < 5.6 | Days | [1] |
| 7.0 - 9.0 | Minutes to Hours (Strongly pH-dependent) | [1] |
| 7.4 | Minutes | [1] |
Table 2: Stability of this compound in Various Diluents and Conditions
| Concentration | Diluent | Temperature | Duration | Remaining Concentration | Reference |
| 0.5 mg/mL | Isotonic Glucose | 25°C (protected from light) | 1 week | ≥ 95% | [15][16] |
| 0.5 mg/mL | Isotonic Glucose | 4°C (protected from light) | 3 months | ≥ 95% | [15][16] |
| 1000 µg/mL | 5% Dextrose | Ambient | 36 hours | No significant loss | [4][18] |
| Various | Ringer-Lactate Solution | Room Temperature | 6 hours | Significant degradation | [19] |
Visual Guides
The following diagrams illustrate the key pathways and relationships involved in dopamine stability.
Caption: The autoxidation pathway of dopamine leading to colored degradation products.
Caption: A troubleshooting workflow for addressing dopamine solution instability.
Caption: Key factors that promote or hinder this compound stability.
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Aqueous Solution
-
Objective: To prepare a 10 mM stock solution of this compound with enhanced stability for experimental use.
-
Materials:
-
This compound powder
-
High-purity, sterile water (e.g., Milli-Q or WFI)
-
L-Ascorbic acid
-
Disodium (B8443419) EDTA
-
Hydrochloric acid (HCl), 0.1 N solution
-
Nitrogen or Argon gas source
-
Sterile 0.22 µm syringe filter
-
Sterile, amber glass vials or polypropylene (B1209903) tubes
-
-
Procedure:
-
Deoxygenation: Sparge 50 mL of high-purity water with nitrogen or argon gas for at least 15-20 minutes to remove dissolved oxygen.
-
Add Stabilizers: To the deoxygenated water, add L-Ascorbic acid to a final concentration of 0.1% (w/v) and disodium EDTA to a final concentration of 0.01% (w/v). Mix gently until fully dissolved.
-
pH Adjustment: Measure the pH of the solution. If it is above 5.0, carefully add 0.1 N HCl dropwise until the pH is between 4.0 and 4.5.
-
Dissolve Dopamine: Weigh the required amount of this compound powder to achieve a 10 mM final concentration and add it to the stabilized, pH-adjusted water. Mix gently until it is completely dissolved.
-
Sterilization & Aliquoting: If required for cell culture or in vivo use, filter the solution through a sterile 0.22 µm syringe filter into a sterile container. Aliquot the final solution into single-use volumes in sterile, amber vials.
-
Storage: Immediately cap the vials, ensuring a tight seal, and store them at -20°C or -80°C, protected from light.
-
Protocol 2: Basic Assessment of Dopamine Solution Stability
-
Objective: To visually and spectrophotometrically monitor the degradation of a dopamine solution under specific experimental conditions.
-
Materials:
-
Dopamine solution to be tested
-
UV-Vis Spectrophotometer and cuvettes
-
Clear and amber vials
-
-
Procedure:
-
Preparation: Prepare the dopamine solution according to your experimental protocol. As a control, prepare a stabilized solution using Protocol 1.
-
Sample Aliquoting: Dispense the test solution into several clear vials (to test light exposure) and several amber vials (to test light protection). Prepare enough vials to cover all your time points.
-
Incubation: Place the sets of vials under the desired temperature conditions (e.g., room temperature, 37°C).
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), remove one vial from each condition for analysis.
-
Visual Inspection: Note any change in color or the appearance of precipitate in the solution.
-
Spectrophotometric Analysis:
-
Blank the spectrophotometer with the initial buffer/solvent used to prepare the solution.
-
Measure the absorbance spectrum of the dopamine solution from 300-600 nm.
-
Pay special attention to the absorbance peak around 480 nm, which corresponds to the formation of dopaminechrome, an early oxidation product. An increase in this peak over time indicates degradation.
-
-
Data Analysis: Plot the absorbance at 480 nm versus time for each condition. A steeper slope indicates faster degradation. Compare the stability of your test solution against the stabilized control. For more precise quantification, a stability-indicating HPLC method is recommended.[15][16]
-
References
- 1. Dopamine Autoxidation Is Controlled by Acidic pH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. academic.oup.com [academic.oup.com]
- 5. publications.ashp.org [publications.ashp.org]
- 6. researchgate.net [researchgate.net]
- 7. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. globalrph.com [globalrph.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Strategies to prevent dopamine oxidation and related cytotoxicity using various antioxidants and nitrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Stability of this compound 0.5 mg/mL in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Stability of this compound exposed to blue-light phototherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Dopamine Hydrochloride in Neuronal Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing dopamine (B1211576) hydrochloride in neuronal cell culture experiments. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you achieve reliable and reproducible results.
Troubleshooting Guide
This guide addresses common issues encountered when working with dopamine hydrochloride in neuronal cultures.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High cell death or toxicity observed at expected non-toxic concentrations. | 1. Dopamine Oxidation: Dopamine can auto-oxidize in cell culture media, generating reactive oxygen species (ROS) and toxic quinones, which are harmful to neurons.[1][2][3] 2. Media Composition: Certain components in culture media can interact with dopamine, leading to the generation of hydrogen peroxide.[3] 3. Cell Type Sensitivity: Different neuronal cell types (e.g., cortical, mesencephalic) exhibit varying sensitivities to dopamine.[1][4] | 1. Use Antioxidants: Co-administer antioxidants like N-acetylcysteine, catalase, or superoxide (B77818) dismutase to mitigate oxidative stress.[1][2][5] An iron chelator such as deferoxamine (B1203445) mesylate can also reduce dopamine-induced cell death.[1] 2. Prepare Fresh Solutions: Always prepare dopamine solutions fresh before each experiment to minimize oxidation.[6] 3. Optimize Concentration: Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell type. 4. Protect from Light: Store dopamine stock solutions and treated cultures protected from light to reduce degradation.[6] |
| Inconsistent or unexpected effects on neuronal proliferation and differentiation. | 1. Receptor-Specific Effects: Dopamine's influence on proliferation is dependent on the specific dopamine receptor subtypes (D1-like vs. D2-like) expressed by the neurons, which can have opposing effects.[7][8][9] 2. Concentration-Dependent Effects: Low concentrations of dopamine (e.g., 10 µM) can promote cell viability and proliferation in some neural precursor cells, while higher concentrations are often toxic.[10] 3. Developmental Stage: The response of neurons to dopamine can vary based on their developmental stage.[11] | 1. Characterize Receptor Expression: If possible, characterize the dopamine receptor expression profile of your cultured neurons. 2. Use Receptor Agonists/Antagonists: Utilize specific D1-like (e.g., SKF 81297) and D2-like (e.g., quinpirole) receptor agonists to dissect the specific pathways influencing your results.[8] 3. Careful Titration: Perform a thorough concentration-response study to identify the desired effect on proliferation or differentiation. |
| Difficulty dissolving or storing this compound powder. | 1. Oxidation at Neutral pH: this compound is prone to rapid oxidation in aqueous solutions at neutral pH.[6] 2. Solvent Choice: While soluble in aqueous solutions, the choice of solvent can impact stability. Methanol and HCl are suggested to prevent oxidation but may not be suitable for cell culture.[6] | 1. Aqueous Solution with Antioxidant: Dissolve in an aqueous solution containing an antioxidant like ascorbic acid.[6][10] 2. Storage: Store stock solutions in aliquots at -20°C and avoid repeated freeze-thaw cycles.[6] For short-term storage, 4°C is also an option.[6] |
| Variability in neurite outgrowth. | 1. Receptor-Mediated Effects: Dopamine can either promote or inhibit neurite outgrowth depending on the activated receptor type and neuronal cell type. For instance, D2-like receptor activation has been shown to increase neuritic extension in some neurons.[11] | 1. Receptor-Specific Agonists: Use specific dopamine receptor agonists to determine which pathway is mediating the effects on neurite outgrowth in your culture system.[11] 2. Concentration Optimization: Test a range of dopamine concentrations to find the optimal level for promoting neurite outgrowth without inducing toxicity. |
Frequently Asked Questions (FAQs)
1. What is a typical starting concentration range for this compound in neuronal cell culture?
Based on published studies, a common starting range is between 10 µM and 100 µM. However, it is crucial to perform a dose-response experiment for your specific neuronal cell type, as toxicity can be observed at concentrations as low as 10 µM in some cases.[1] For studies on neural precursor cells, concentrations around 10 µM have been shown to have a positive effect on cell viability and proliferation.[10]
2. How stable is this compound in cell culture media?
This compound is susceptible to oxidation in culture media, a process that can be accelerated by neutral pH and exposure to light and air.[3][6] This oxidation can lead to the formation of cytotoxic byproducts. It is highly recommended to prepare dopamine solutions fresh for each experiment and add them to the culture medium immediately before use.
3. What are the primary signaling pathways activated by dopamine in neurons?
Dopamine exerts its effects by binding to two families of G protein-coupled receptors: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[7]
-
D1-like receptors typically couple to Gs/olf proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[7]
-
D2-like receptors usually couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease cAMP levels.[7] These initial events can trigger a cascade of downstream signaling, including the activation of protein kinase A (PKA), extracellular signal-regulated kinase (ERK), and modulation of ion channel activity.[11][12]
4. Can this compound be toxic to my neuronal cultures?
Yes, dopamine can be neurotoxic, particularly at higher concentrations (typically >100 µM).[1][4] This toxicity is often attributed to the auto-oxidation of dopamine, which produces reactive oxygen species (ROS) and quinones, leading to oxidative stress, mitochondrial dysfunction, and apoptosis.[1][2][5][13]
5. How should I prepare and store a stock solution of this compound?
To minimize oxidation, dissolve this compound powder in a slightly acidic aqueous solution, such as sterile water or buffer containing an antioxidant like ascorbic acid.[6][10] It is recommended to prepare a concentrated stock solution, filter-sterilize it, and store it in small, single-use aliquots at -20°C, protected from light.[6] Avoid repeated freeze-thaw cycles.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies to guide your experimental design.
Table 1: Effects of this compound on Neuronal Viability and Proliferation
| Cell Type | Concentration | Duration | Effect | Reference |
| Primary Cortical Neurons | 10-100 µM | 24 h | Concentration-dependent increase in cell death. | [1] |
| Mesencephalic Cells | 100-300 µM | Not specified | Toxic to all cell types. | [4] |
| SH-SY5Y Neuroblastoma | 400 µM | 24 h | Significant loss of cell viability. | [5] |
| Adult SVZ-derived Neurospheres | 10 µM | 4 days | Increased cell viability and proliferation. | [10] |
| Adult SVZ-derived Neurospheres | >10 µM | 4 days | Toxic to cells. | [10] |
| Neostriatal Precursor Cells | 5 µM | 24 h | Reduced BrdU labeling index (proliferation). | [8] |
Table 2: this compound Stability in Solution
| Concentration | Solvent | Temperature | Stability (t90) | Reference |
| 4 mg/ml | 5% Dextrose | Ambient | 33.63 hours | [14] |
| 8 mg/ml | 5% Dextrose | Ambient | 29.75 hours | [14] |
| 16 mg/ml | 5% Dextrose | Ambient | 25.79 hours | [14] |
| 0.5 mg/mL | Isotonic Glucose | 25°C | 1 week | |
| 0.5 mg/mL | Isotonic Glucose | 4°C | 3 months | |
| Not specified | Aqueous Solution | 4°C | Several months | [6] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound for Neuronal Cell Culture
Objective: To identify the optimal, non-toxic concentration of this compound that elicits the desired biological effect (e.g., increased neurite outgrowth, modulation of electrophysiological activity) in a specific neuronal cell culture.
Materials:
-
Neuronal cell culture of interest (e.g., primary hippocampal neurons, iPSC-derived dopaminergic neurons)
-
Appropriate cell culture medium and supplements
-
This compound powder
-
Sterile, deionized water or appropriate buffer
-
Ascorbic acid (optional, as an antioxidant)
-
Cell viability assay kit (e.g., MTT, LDH, or live/dead staining)
-
Multi-well culture plates (e.g., 96-well for viability assays)
-
Microplate reader
-
Microscope for morphological assessment
Procedure:
-
Preparation of Dopamine Stock Solution: a. Prepare a 100 mM stock solution of this compound by dissolving it in sterile, deionized water. If concerned about oxidation, add ascorbic acid to a final concentration of 0.02%.[10] b. Filter-sterilize the stock solution through a 0.22 µm syringe filter. c. Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C, protected from light.
-
Cell Plating: a. Plate your neuronal cells in a 96-well plate at a density appropriate for your cell type. b. Allow the cells to adhere and stabilize for at least 24 hours before treatment.
-
Dose-Response Treatment: a. Prepare a series of dilutions from your dopamine stock solution in fresh culture medium to achieve final concentrations ranging from, for example, 1 µM to 500 µM. Include a vehicle-only control (medium with any solvent/antioxidant used for the dopamine stock). b. Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of dopamine. c. Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Assessment of Cell Viability and Morphology: a. After the incubation period, assess cell viability using a quantitative method such as an MTT or LDH assay, following the manufacturer's instructions. b. Visually inspect the cells under a microscope for any morphological changes, such as neurite retraction, cell shrinkage, or detachment, which may indicate cytotoxicity.
-
Data Analysis: a. Calculate the percentage of cell viability for each dopamine concentration relative to the vehicle-only control. b. Plot the cell viability against the dopamine concentration to generate a dose-response curve. c. Determine the optimal concentration range that produces the desired effect without significant toxicity.
Visualizations
Caption: Experimental workflow for determining optimal dopamine concentration.
Caption: Simplified dopamine receptor signaling pathways in neurons.
References
- 1. Dopamine neurotoxicity in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The cytotoxicity of dopamine may be an artefact of cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toxicity of 6-hydroxydopamine and dopamine for dopaminergic neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine Cytotoxicity Involves Both Oxidative and Nonoxidative Pathways in SH-SY5Y Cells: Potential Role of Alpha-Synuclein Overexpression and Proteasomal Inhibition in the Etiopathogenesis of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Influence of Dopamine on Precursor Cell Proliferation and Differentiation in the Embryonic Mouse Telencephalon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dopamine Specifically Inhibits Forebrain Neural Stem Cell Proliferation, Suggesting a Novel Effect of Antipsychotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. The Dopamine D2 Receptor Regulates the Development of Dopaminergic Neurons via Extracellular Signal-Regulated Kinase and Nurr1 Activation | Journal of Neuroscience [jneurosci.org]
- 12. Dopamine dependent effects on basal and glutamate stimulated network dynamics in cultured hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Stability of High-concentration this compound in 5% Dextrose [jkshp.or.kr]
Technical Support Center: Preventing Oxidation of Dopamine Hydrochloride in Experimental Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of dopamine (B1211576) hydrochloride in experimental buffers. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the stability and efficacy of your dopamine solutions.
Troubleshooting Guide
Encountering issues with your dopamine solutions? This guide provides solutions to common problems.
| Problem | Potential Cause | Solution |
| My dopamine solution has turned a pink, brown, or black color. | This discoloration indicates the oxidation of dopamine and subsequent polymerization into polydopamine. This process is accelerated by exposure to oxygen, light, and neutral or alkaline pH. | Discard the solution. Do not use a discolored solution, as the oxidation products can be cytotoxic and lead to unreliable experimental results.[1][2][3] Prepare a fresh solution following the detailed protocols below, paying close attention to pH control, the use of antioxidants, and deoxygenation techniques.[1][2] Review your preparation and storage methods to ensure the use of deoxygenated solvents, acidic pH, and protection from light.[4][5][6] |
| I'm observing a precipitate in my dopamine solution. | This can occur if the concentration of an additive, such as an antioxidant, exceeds its solubility. It can also happen if a frozen solution is thawed improperly or if the pH of the solution has shifted, affecting dopamine hydrochloride's solubility.[4][6] | Do not use the solution. A solution with precipitate is not homogeneous and will result in inaccurate dosing. Verify the concentrations of all components in your buffer to ensure they are within their solubility limits. Ensure proper thawing procedures are followed for frozen solutions, which may include gentle warming and vortexing to redissolve the solute.[4][6] Check the pH of your buffer to confirm it is within the optimal range for dopamine stability. |
| My experimental results are inconsistent, even with freshly prepared solutions. | This could be due to rapid dopamine oxidation occurring during the experiment itself. Factors such as the buffer composition, presence of metal ions, and exposure to air can contribute to this. | Incorporate an antioxidant directly into your experimental buffer. Common choices include ascorbic acid, glutathione (B108866) (GSH), or sodium metabisulfite.[1][2][7] Consider the use of a metal chelator , such as EDTA, to sequester metal ions that can catalyze dopamine oxidation.[8][9][10][11] Minimize oxygen exposure during your experiment by using deoxygenated buffers and maintaining a nitrogen or argon atmosphere if possible.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in buffers?
A1: The primary cause of instability is the auto-oxidation of the dopamine molecule. This process is highly dependent on the pH of the solution, with oxidation rates increasing significantly at neutral to alkaline pH.[12][13] The oxidation is also catalyzed by the presence of dissolved oxygen and certain metal ions.[11][13]
Q2: What is the ideal pH for a this compound stock solution?
A2: To minimize oxidation, this compound stock solutions should be prepared and stored in an acidic buffer, ideally with a pH between 4 and 5.5.[12][14]
Q3: How should I store my this compound solutions?
A3: For short-term storage (up to 24-48 hours), solutions can be stored at 2-8°C, protected from light.[15] For longer-term storage, aliquots can be frozen at -20°C or -80°C, though it's crucial to use a cryoprotectant and be aware that freeze-thaw cycles can still degrade the compound.[16] When thawing, ensure the solution is brought to room temperature slowly and mixed thoroughly.[4][6]
Q4: What are the most effective antioxidants for preventing dopamine oxidation?
A4: Several antioxidants are effective. The choice depends on the experimental context:
-
Ascorbic Acid (Vitamin C): Widely used and effective, but it can have its own biological effects and may interfere with certain assays.[7][11][16]
-
Glutathione (GSH): A naturally occurring antioxidant that is highly effective and generally has low cytotoxicity.[1][2][3]
-
Sodium Metabisulfite: A potent antioxidant, but it's important to ensure its compatibility with your experimental system.[7]
-
N-acetylcysteine (NAC): A precursor to glutathione that has shown protective effects.[17][18]
Q5: Can metal ions in my buffer affect dopamine stability?
A5: Yes, divalent metal cations, particularly iron (Fe³⁺) and copper (Cu²⁺), can catalyze the oxidation of dopamine.[10][13][19][20] It is recommended to use high-purity water and reagents to minimize metal ion contamination. The addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these metal ions and improve dopamine stability.[11]
Data Summary Tables
Table 1: Stability of this compound under Various Conditions
| Concentration | Solvent/Buffer | Temperature | Stability (t₉₀ - time to 90% concentration) | Reference(s) |
| 4 mg/mL | 5% Dextrose | Ambient | 33.63 hours | [21] |
| 8 mg/mL | 5% Dextrose | Ambient | 29.75 hours | [21] |
| 16 mg/mL | 5% Dextrose | Ambient | 25.79 hours | [21] |
| 0.5 mg/mL | Isotonic Glucose | 25°C (protected from light) | Stable for 1 week (≥95% initial concentration) | [4][5][6] |
| 0.5 mg/mL | Isotonic Glucose | 4°C (protected from light) | Stable for 3 months (≥95% initial concentration) | [4][5][6] |
Table 2: Effect of Antioxidants on Dopamine Stability
| Antioxidant | Concentration | Buffer | Observation | Reference(s) |
| Glutathione (GSH) | 20 mM | Aqueous Solution | Substantially decreased dopamine oxidation for up to 2 months. | [1][2] |
| Sodium Tetraborate (Borax) | Not Specified | Aqueous Solution | Substantially decreased dopamine oxidation for up to 2 months. | [1][2] |
| Ascorbic Acid, EDTA, and Acetic Acid | 90 µg/mL, 100 µg/mL, and 1% respectively | Ringer's solution and aCSF | Stabilized dopamine for at least 7 days. | [11] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
-
Deoxygenate the Solvent: Before preparing the solution, thoroughly deoxygenate your chosen solvent (e.g., 0.01 M HCl, or a suitable acidic buffer) by bubbling with an inert gas like nitrogen or argon for at least 15-20 minutes.
-
Weigh this compound: In a fume hood, accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the deoxygenated, acidic solvent to the this compound powder and mix gently until fully dissolved. A brief sonication in a bath sonicator can aid dissolution.
-
Add Antioxidant/Chelator (Optional but Recommended): If your experiment allows, add an antioxidant such as ascorbic acid (to a final concentration of 0.01-0.1%) or a chelator like EDTA (to a final concentration of 10-100 µM).
-
pH Adjustment: Verify that the final pH of the solution is between 4.0 and 5.5. Adjust with dilute HCl or NaOH if necessary.
-
Sterile Filtration: If for cell culture or in vivo use, sterile filter the solution through a 0.22 µm filter.
-
Aliquoting and Storage: Aliquot the solution into small, single-use volumes in light-protecting tubes. For short-term use, store at 2-8°C. For long-term storage, flash-freeze the aliquots in liquid nitrogen and store at -80°C.
Protocol 2: Monitoring Dopamine Stability using UV-Vis Spectrophotometry
-
Prepare Dopamine Solution: Prepare your this compound solution in the experimental buffer of interest.
-
Initial Spectrum: Immediately after preparation, take an initial UV-Vis spectrum of the solution from 200 to 400 nm. The characteristic peak for dopamine is around 280 nm.
-
Incubation: Incubate the solution under your experimental conditions (e.g., 37°C, exposure to air).
-
Time-Course Measurements: At regular intervals (e.g., every 30 minutes), take a new UV-Vis spectrum.
-
Data Analysis: Monitor the decrease in the absorbance at 280 nm, which corresponds to the degradation of dopamine. The appearance of a broad absorbance around 300-400 nm indicates the formation of oxidation products.
Visualizations
Caption: The oxidation pathway of dopamine, highlighting key intermediates and accelerating factors.
Caption: A recommended workflow for preparing stable this compound solutions.
Caption: A decision tree for troubleshooting common issues with dopamine solutions.
References
- 1. Strategies to prevent dopamine oxidation and related cytotoxicity using various antioxidants and nitrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strategies to prevent dopamine oxidation and related cytotoxicity using various antioxidants and nitrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability of this compound 0.5 mg/mL in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Examination of diverse iron-chelating agents for the protection of differentiated PC12 cells against oxidative injury induced by 6-hydroxydopamine and dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Role of iron and iron chelation in dopaminergic-induced neurodegeneration: implication for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Dopamine Autoxidation Is Controlled by Acidic pH [frontiersin.org]
- 13. Effects of pH and Oxidants on the First Steps of Polydopamine Formation: A Thermodynamic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 15. This compound, powder, 62-31-7, Sigma-Aldrich [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. news-medical.net [news-medical.net]
- 18. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 19. mdpi.com [mdpi.com]
- 20. Inhibition of the Fe(III)-Catalyzed Dopamine Oxidation by ATP and Its Relevance to Oxidative Stress in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Stability of High-concentration this compound in 5% Dextrose [jkshp.or.kr]
Technical Support Center: Addressing Dopamine Hydrochloride Cytotoxicity in Vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with dopamine (B1211576) hydrochloride cytotoxicity in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: Why am I observing high levels of cell death in my cultures treated with dopamine hydrochloride?
A1: High cell death is a common issue when working with this compound in vitro. The primary cause is the auto-oxidation of dopamine in the cell culture medium.[1][2][3][4] This process generates several cytotoxic byproducts, including:
-
Reactive Oxygen Species (ROS): Highly reactive molecules that can damage cellular components.[1][3]
-
Dopamine Quinones: Electrophilic molecules that can react with and damage cellular proteins.[2][3][5]
-
Hydrogen Peroxide (H₂O₂): A stable ROS that can induce oxidative stress and cell death.[2][3][5]
This extracellular oxidation is often a significant contributor to the observed cytotoxicity, potentially confounding the interpretation of dopamine's direct intracellular effects.[2][3][6]
Q2: How can I minimize the auto-oxidation of this compound in my experiments?
A2: Several strategies can be employed to minimize dopamine auto-oxidation:
-
Use of Antioxidants: Co-incubation with antioxidants is a widely used and effective method.
-
Glutathione (GSH): A highly cytocompatible and potent antioxidant that can significantly reduce dopamine oxidation and improve cell viability.[1][2][3]
-
N-acetylcysteine (NAC): Another effective antioxidant and quinone scavenger that can prevent dopamine-induced cell death.[7][8]
-
Ascorbic Acid (Vitamin C): While a common antioxidant, it can exhibit its own cytotoxicity at certain concentrations, so careful dose-response experiments are necessary.[1][6]
-
-
Prepare Fresh Solutions: Always prepare this compound solutions immediately before use to minimize the time for oxidation to occur.
-
Control pH: Dopamine auto-oxidation is pH-dependent, with stability being greater at acidic pH.[9] While cell culture media requires a physiological pH, being mindful of the pH of your stock solutions is important.
-
Nitrogenation: Creating an oxygen-free environment by bubbling nitrogen gas through your solutions can prevent oxidation. However, this is often not practical for long-term cell culture experiments as it can induce hypoxia.[1]
Q3: What is a suitable concentration range for this compound in in vitro assays?
A3: The cytotoxic concentration of this compound can vary significantly depending on the cell line and experimental conditions. Based on published data, cytotoxic effects are often observed in the micromolar (µM) to millimolar (mM) range. For example, in SH-SY5Y and Neuro2A (N2A) cells, concentrations ranging from 10 µM to 500 µM have been shown to induce dose-dependent cytotoxicity.[10][11][12] It is crucial to perform a dose-response curve for your specific cell line to determine the appropriate concentration range for your experiments.
Q4: Are there alternatives to this compound that are less cytotoxic?
A4: While this compound is the standard salt form used in research due to its stability and solubility in aqueous solutions, its inherent cytotoxicity due to auto-oxidation is a challenge.[4] If the goal is to study dopaminergic signaling without the confounding factor of oxidative stress, you might consider:
-
Dopamine receptor agonists: These compounds specifically activate dopamine receptors without undergoing the same oxidative processes as dopamine itself.
-
Using a robust antioxidant co-treatment: This is the most common approach to study dopamine's effects while minimizing oxidation-induced cytotoxicity.[1][13]
Q5: How should I prepare and store this compound stock solutions?
A5: To ensure the stability and minimize oxidation of this compound stock solutions:
-
Dissolving: While soluble in aqueous solutions, some sources suggest dissolving in methanol (B129727) and HCl to prevent rapid oxidation at neutral pH.[14] For cell culture applications where methanol is undesirable, dissolving in an acidic solution (e.g., dilute HCl) or directly in deoxygenated culture medium containing an antioxidant immediately before use is recommended. Some protocols also use ascorbic acid solutions for initial dissolving.[14]
-
Storage: Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[14][15] Even when frozen, it is best to use the aliquots within a few weeks to a couple of months.[14]
Troubleshooting Guides
Issue 1: High and Variable Cell Death in Dopamine-Treated Cultures
| Possible Cause | Troubleshooting Step |
| Dopamine Auto-oxidation | 1. Incorporate an antioxidant: Co-treat cells with an effective concentration of Glutathione (GSH) or N-acetylcysteine (NAC). Perform a dose-response for the antioxidant to ensure it is not cytotoxic on its own.[1][7] 2. Prepare fresh dopamine solutions: Make your this compound working solution immediately before adding it to the cells. 3. Minimize light exposure: Protect dopamine solutions from light to reduce photo-oxidation. |
| Inappropriate Dopamine Concentration | 1. Perform a dose-response curve: Test a wide range of dopamine concentrations (e.g., 10 µM to 1 mM) to determine the EC50/IC50 for your specific cell line and experimental duration.[10] 2. Consider the time course: Cytotoxicity can be time-dependent. Assess cell viability at multiple time points (e.g., 24h, 48h, 72h).[6][11] |
| Cell Culture Media Components | Certain components in cell culture media can interact with dopamine and promote its oxidation.[2] If possible, test different media formulations, although this is often not feasible. The more practical approach is to use an antioxidant. |
Issue 2: Inconsistent or Non-Reproducible Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Dopamine Solution Preparation | 1. Standardize your protocol: Ensure the same person prepares the dopamine solution in the same way for each experiment. 2. Use a fresh aliquot for each experiment: Avoid using previously thawed and refrozen stock solutions.[14] |
| Variability in Cell Health and Density | 1. Maintain consistent cell culture practices: Use cells within a specific passage number range and ensure they are healthy and in the exponential growth phase before treatment. 2. Standardize seeding density: Plate the same number of cells for each experiment, as cell density can influence the response to cytotoxic agents. |
| Assay-Specific Issues | 1. Validate your cytotoxicity assay: Ensure your chosen assay (e.g., MTT, LDH, Trypan Blue) is appropriate for your experimental conditions and cell type. 2. Include proper controls: Always include untreated controls, vehicle controls, and positive controls for cytotoxicity. |
Quantitative Data Summary
Table 1: Effects of Antioxidants on Cell Viability in the Presence of Dopamine
| Cell Line | Dopamine Concentration | Antioxidant & Concentration | Incubation Time | Cell Viability (% of Control) | Reference |
| 3T3 Fibroblasts | Not specified | 20 mM GSH | 1 day | 87.3% ± 3.98% | [1] |
| 3T3 Fibroblasts | Not specified | 20 mM GSH | 3 days | 83.6% ± 6.97% | [1] |
| 3T3 Fibroblasts | Not specified | 20 mM GSH | 5 days | 78.3% ± 7.63% | [1] |
| 3T3 Fibroblasts | Not specified | 1 mM Ascorbic Acid | 1 day | 4.03% ± 3.7% | [1] |
| Differentiated N2A cells | 100 µM | 2.5 mM NAC | 24 hours | Significantly increased vs. DA alone | [10] |
| SH-SY5Y cells | 400 µM | 2.5 mM NAC | 24 hours | Partially prevented cell death | [7] |
Table 2: Dose-Dependent Cytotoxicity of this compound
| Cell Line | Dopamine Concentration | Incubation Time | Cell Viability (% of Control) | Reference |
| Differentiated N2A cells | 10 µM | 24 hours | ~100% | [10] |
| Differentiated N2A cells | 50 µM | 24 hours | ~80% | [10] |
| Differentiated N2A cells | 100 µM | 24 hours | ~60% | [10] |
| Differentiated N2A cells | 200 µM | 24 hours | ~40% | [10] |
| Differentiated N2A cells | 500 µM | 24 hours | ~20% | [10] |
| SH-SY5Y cells | 300 µM | 24 hours | Apoptotic death observed | [12] |
| SH-SY5Y cells | 500 µM | 24 hours | Apoptotic death observed | [12] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution with Antioxidant
Materials:
-
This compound powder
-
Glutathione (GSH) or N-acetylcysteine (NAC)
-
Sterile, deoxygenated cell culture medium or PBS
-
Sterile microcentrifuge tubes
-
Vortex mixer
Method:
-
Prepare Antioxidant Stock Solution:
-
Dissolve GSH or NAC in sterile, deoxygenated cell culture medium or PBS to the desired stock concentration (e.g., 200 mM GSH).
-
Sterile filter the solution through a 0.22 µm filter.
-
-
Prepare this compound Working Solution:
-
This should be done immediately before adding to the cells.
-
Calculate the amount of this compound powder needed for your final desired concentration.
-
In a sterile microcentrifuge tube, dissolve the this compound powder in the antioxidant-containing medium prepared in step 1.
-
Vortex briefly until fully dissolved.
-
-
Cell Treatment:
-
Add the appropriate volume of the dopamine/antioxidant solution to your cell cultures to achieve the final desired concentrations.
-
Ensure that the volume of the vehicle added is consistent across all treatment groups, including the control.
-
Protocol 2: Assessment of Dopamine Cytotoxicity using MTT Assay
Materials:
-
96-well cell culture plates
-
Cells of interest (e.g., SH-SY5Y, Neuro2A)
-
Complete cell culture medium
-
This compound solution (with or without antioxidant)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Plate reader
Method:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Cell Treatment:
-
Remove the old medium and add fresh medium containing various concentrations of this compound (and antioxidant, if applicable).
-
Include untreated and vehicle-treated wells as controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Visualizations
Caption: Dopamine auto-oxidation pathway leading to cytotoxicity.
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting decision tree for dopamine cytotoxicity.
References
- 1. Strategies to prevent dopamine oxidation and related cytotoxicity using various antioxidants and nitrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cytotoxicity of dopamine may be an artefact of cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dopamine - Wikipedia [en.wikipedia.org]
- 5. Vascular pro-oxidant effects related to the autoxidation of dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Extracellular dopamine induces the oxidative toxicity of SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dopamine Cytotoxicity Involves Both Oxidative and Nonoxidative Pathways in SH-SY5Y Cells: Potential Role of Alpha-Synuclein Overexpression and Proteasomal Inhibition in the Etiopathogenesis of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of dopaminochrome in the mesencephalic cell line, MN9D, is dependent upon oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dopamine Autoxidation Is Controlled by Acidic pH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dopamine Cytotoxicity on SH-SY5Y Cells: Involvement of α-Synuclein and Relevance in the Neurodegeneration of Sporadic Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dspace.ewha.ac.kr [dspace.ewha.ac.kr]
- 13. Antioxidant compounds protect dopamine neurons from death due to oxidative stress in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. apexbt.com [apexbt.com]
improving the solubility of dopamine hydrochloride for stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility and stability of dopamine (B1211576) hydrochloride for stock solutions. Find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data to ensure the successful preparation and use of your dopamine solutions in experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing dopamine hydrochloride stock solutions?
A1: this compound is freely soluble in water.[1][2][3] For most applications, sterile, deoxygenated water is the recommended solvent. It is also soluble in methanol, ethanol, and DMSO.[2][4][5] The choice of solvent may depend on the specific experimental requirements and downstream applications.
Q2: My this compound solution is difficult to dissolve. What can I do?
A2: If you are experiencing difficulty dissolving this compound powder, consider the following:
-
Ensure you are using the hydrochloride salt form , which is highly water-soluble.[6]
-
Gentle warming to 37°C or sonication can aid in dissolution.[7][8]
-
Check the pH of your solvent. An acidic pH enhances the stability and can aid in solubility.
Q3: Why is it important to protect this compound solutions from light and air?
A3: Dopamine is sensitive to light and air (oxygen).[3] Exposure can lead to oxidation, which is visually indicated by a color change to pink, brown, or black.[9] This degradation can result in a loss of biological activity and the formation of cytotoxic byproducts.[9][10] Therefore, it is crucial to store solutions in airtight, light-protected containers.[1]
Q4: What is the optimal pH for a this compound stock solution?
A4: An acidic pH is critical for the stability of this compound solutions.[11] The pH of a solution of this compound in water is typically between 4.0 and 5.5.[12] For storage, maintaining a low pH (around 2-3) can help prevent oxidation.[13] However, for cell-based assays, the final pH in the culture medium should be adjusted to physiological levels (around 7.2-7.4) immediately before use.
Q5: Can I store my this compound stock solution? If so, under what conditions?
A5: It is generally recommended to prepare this compound solutions fresh for each experiment. If short-term storage is necessary, solutions can be kept at 4°C for up to 3 months or at room temperature (25°C) for up to one week, provided they are protected from light.[14][15][16] For longer-term storage, some sources suggest storing aliquots at -20°C, although this is not universally recommended due to potential issues with precipitation upon thawing.[14][17] If frozen, solutions must be thoroughly homogenized after thawing.[14][15]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Solution turns pink, brown, or black | Oxidation of dopamine due to exposure to light, oxygen, or neutral/alkaline pH.[9][18] | Discard the solution immediately as it has degraded. Prepare a fresh solution using deoxygenated solvents, maintaining an acidic pH, and protecting it from light.[9] |
| Precipitate forms in the solution | The concentration of this compound or an additive has exceeded its solubility. Improper thawing of a frozen solution. A shift in pH affecting solubility.[9] | Do not use the solution as it is not homogenous. Verify the concentrations of all components. If the solution was frozen, ensure it is completely thawed and mixed thoroughly. Check and adjust the pH if necessary. |
| Loss of biological activity | Chemical degradation of dopamine. | Prepare fresh solutions before each experiment. Ensure stock solutions are stored under optimal conditions (acidic pH, protected from light, appropriate temperature).[11] |
| Difficulty dissolving the powder | The compound may not be the hydrochloride salt. The solvent may be inappropriate. | Confirm you are using this compound. Use water as the primary solvent. Gentle warming or sonication can be applied.[7][8] |
Quantitative Data Summary
Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Freely soluble, up to 100 mM or 100 mg/mL | [1][2] |
| Methanol | Soluble | [2][3][4] |
| Ethanol (96%) | Soluble, ~20 mg/mL | [1][2][3] |
| DMSO | Soluble, up to 38 mg/mL or >10 mM | [2][5][7] |
| PBS (pH 7.2) | ~5 mg/mL | [5] |
| Ether, Chloroform, Benzene, Toluene | Practically insoluble/Insoluble | [2][3][4] |
Stability of this compound Solutions
| Storage Condition | Concentration & Vehicle | Stability | Reference |
| Room Temperature (25°C) | 0.5 mg/mL in isotonic glucose | Stable for 1 week (protected from light) | [14][15][16] |
| Refrigerated (4°C) | 0.5 mg/mL in isotonic glucose | Stable for 3 months (protected from light) | [14][15][16] |
| Frozen (-20°C) | 0.5 mg/mL in isotonic glucose | Stable for 6 months in Codan syringes (requires homogenization after thawing) | [14][15] |
| Room Temperature | In various IV fluids (pH ≤ 6.85) | Stable for at least 48 hours | [19] |
| Alkaline Solution (e.g., 5% Sodium Bicarbonate) | Not specified | Unstable, leads to rapid oxidation | [16][19] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Stock Solution of this compound
This protocol describes the preparation of a 10 mM this compound stock solution with enhanced stability.
Materials:
-
This compound powder
-
Sterile, deoxygenated water (e.g., water for injection, bubbled with nitrogen or argon gas for at least 15 minutes)
-
Sterile, airtight, amber glass vials or polypropylene (B1209903) tubes
-
Sterile filters (0.22 µm)
-
Nitrogen or argon gas source
Procedure:
-
Weigh the required amount of this compound powder in a sterile container. For a 10 mM solution, this is 1.896 mg per mL of solvent.
-
In a sterile environment (e.g., a laminar flow hood), add the deoxygenated sterile water to the this compound powder.
-
Gently swirl the vial to dissolve the powder completely. If needed, the solution can be gently warmed to 37°C to aid dissolution.
-
Once fully dissolved, sterile-filter the solution into the final storage vials.
-
Before sealing the vials, flush the headspace with nitrogen or argon gas to displace any oxygen.
-
Seal the vials tightly and store them protected from light at 4°C for short-term use (up to 3 months) or at -20°C for longer-term storage (up to 6 months).
-
Before use, if frozen, thaw the solution completely and ensure it is homogenous by gentle mixing.
Protocol 2: Preventing Oxidation with Antioxidants
For applications where the stock solution will be further diluted in physiological buffers that may promote oxidation, the addition of an antioxidant can be beneficial.
Materials:
-
This compound
-
Deoxygenated water
-
Ascorbic acid or Glutathione (GSH)
Procedure:
-
Prepare a stock solution of the antioxidant. For ascorbic acid, a 1-10 mM solution is often sufficient. For GSH, concentrations can be optimized for the specific application.
-
Prepare the this compound solution in deoxygenated water as described in Protocol 1.
-
Add the antioxidant stock solution to the dopamine solution to achieve the desired final concentration. A final concentration of 0.01-0.1% ascorbic acid is a common starting point.[20]
-
Store the stabilized solution as described in Protocol 1.
Note: While antioxidants like ascorbic acid are effective, they may have off-target effects in some biological assays.[20] It is crucial to run appropriate controls.
Visualizations
Caption: Workflow for preparing a stabilized this compound stock solution.
Caption: Simplified overview of the dopamine synthesis, release, and signaling pathways.
References
- 1. uspbpep.com [uspbpep.com]
- 2. This compound - LKT Labs [lktlabs.com]
- 3. This compound | 62-31-7 [chemicalbook.com]
- 4. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Dopamine - Wikipedia [en.wikipedia.org]
- 7. apexbt.com [apexbt.com]
- 8. apexbt.com [apexbt.com]
- 9. benchchem.com [benchchem.com]
- 10. Strategies to prevent dopamine oxidation and related cytotoxicity using various antioxidants and nitrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 13. researchgate.net [researchgate.net]
- 14. Stability of this compound 0.5 mg/mL in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ovid.com [ovid.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. publications.ashp.org [publications.ashp.org]
- 19. Intropin (this compound) intravenous admixture compatibility. Part 1: stability with common intravenous fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
factors affecting the stability of dopamine hydrochloride solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the factors affecting the stability of dopamine (B1211576) hydrochloride solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Troubleshooting Guide
This guide provides solutions to common problems you might encounter when working with dopamine hydrochloride solutions.
Problem: My this compound solution has turned pink/brown/black.
-
Possible Cause: This discoloration indicates the oxidation and degradation of dopamine. Dopamine is susceptible to oxidation, especially when exposed to light, alkaline pH, or oxygen. The initial oxidation product is dopamine-quinone, which can then cyclize to form aminochrome (B613825) (which is pinkish) and further polymerize to form melanin-like compounds (which are brown to black).[1]
-
Solution:
-
pH Control: Ensure the pH of your solution is in the acidic range, ideally between 4 and 6.4.[2] this compound is most stable at a pH of 5 or below.[2] Avoid alkaline solutions, such as sodium bicarbonate, as they will accelerate degradation.[3]
-
Light Protection: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.[4]
-
Minimize Oxygen Exposure: While complete oxygen exclusion can be difficult, preparing solutions fresh and minimizing headspace in the storage container can help. For long-term storage, consider degassing the solvent before use.
-
Use of Antioxidants: Consider adding an antioxidant to your solution. Ascorbic acid has been shown to slow the rate of dopamine degradation.[5] A combination of ascorbic acid, EDTA, and acetic acid has been reported to improve stability.[5]
-
Fresh Preparation: It is highly recommended to prepare this compound solutions fresh for each experiment.[1]
-
Problem: I am seeing a loss of potency in my this compound solution over time, even without significant color change.
-
Possible Cause: Degradation can occur even without a visible color change. Factors like temperature and pH can influence the rate of degradation.
-
Solution:
-
Storage Temperature: Store stock solutions at 2-8°C.[1][4] While some studies have explored frozen storage, thawing can sometimes lead to non-uniform concentrations, requiring thorough homogenization.[6]
-
pH Monitoring: Regularly check the pH of your stock solutions, as changes can indicate buffer degradation and impact dopamine stability.
-
Quantitative Analysis: Use a stability-indicating method like High-Performance Liquid Chromatography (HPLC) to quantify the concentration of this compound and detect the presence of degradation products.
-
Problem: My this compound solution is showing precipitates after thawing.
-
Possible Cause: Some studies have observed that freezing and thawing can cause variability in dopamine concentration and may lead to the formation of a non-uniform solution.[6]
-
Solution:
-
Homogenization: After thawing, ensure the solution is thoroughly mixed to redissolve any precipitates and ensure a uniform concentration.[6]
-
Alternative Storage: If precipitation is a recurring issue, consider preparing fresh solutions instead of relying on frozen stocks.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound solutions?
A1: The main factors are pH, exposure to light, temperature, and the presence of oxidizing agents. Dopamine is an organic compound that is susceptible to oxidation, and this process is accelerated by alkaline pH, light, and higher temperatures.[1][2][4]
Q2: What is the optimal pH range for storing this compound solutions?
A2: this compound solutions are most stable in an acidic pH range, typically between 4 and 6.4.[2] The stability decreases significantly in neutral and alkaline solutions due to increased rates of oxidation.[7]
Q3: How does light affect the stability of this compound solutions?
A3: Exposure to light, particularly UV light, can catalyze the oxidation of the phenol (B47542) hydroxyl groups on the dopamine molecule, leading to degradation.[4] It is crucial to protect solutions from light by using amber-colored containers or other light-blocking methods.[4]
Q4: What is the recommended storage temperature for this compound solutions?
A4: For short-term storage (up to a week), solutions can be kept at 25°C if protected from light.[6] For longer-term storage (up to 3 months), refrigeration at 4°C is recommended.[6] The powder form should be stored at 2-8°C.[1]
Q5: Can I freeze this compound solutions for long-term storage?
A5: While some studies have shown stability for up to 6 months when frozen at -20°C in specific types of syringes, issues with concentration variability upon thawing have been reported.[6] If you choose to freeze your solutions, it is critical to homogenize them thoroughly after thawing.[6] Preparing fresh solutions is generally the safest approach to ensure accurate concentrations.[1]
Q6: What are the visible signs of this compound degradation?
A6: The most common visible sign is a change in color. The solution may turn pink, red, brown, or black as dopamine oxidizes and polymerizes.[2] Any solution that is darker than slightly yellow or discolored should not be used.[2]
Q7: Are there any substances that are incompatible with this compound solutions?
A7: Yes, this compound should not be mixed with alkaline solutions (like sodium bicarbonate), iron salts, or oxidizing agents.[1] It has also been reported to be incompatible with certain antibiotics such as amphotericin and ampicillin.[1]
Q8: How can I improve the stability of my this compound solutions?
A8: To enhance stability, you can:
-
Maintain an acidic pH (4-6.4).[2]
-
Protect the solution from light.[4]
-
Store at recommended temperatures (2-8°C for solutions).[1][4]
-
Prepare solutions fresh whenever possible.[1]
-
Consider the use of stabilizers like ascorbic acid or a combination of ascorbic acid, EDTA, and acetic acid.[5]
Quantitative Data on Stability
The following table summarizes quantitative data on the stability of this compound solutions under various conditions.
| Concentration | Solvent/Vehicle | Temperature | Light Conditions | Duration | Remaining Concentration | Reference |
| 1000 µg/mL | 5% Dextrose Injection | Ambient Room Temperature | Phototherapy (blue light) | 36 hours | No significant difference from control | [8] |
| 4 mg/mL | 5% Dextrose | Ambient Temperature | Not specified | 33.63 hours | >90% | [5] |
| 8 mg/mL | 5% Dextrose | Ambient Temperature | Not specified | 29.75 hours | >90% | [5] |
| 16 mg/mL | 5% Dextrose | Ambient Temperature | Not specified | 25.79 hours | >90% | [5] |
| 0.5 mg/mL | Isotonic Glucose | 25°C / 60% RH | Protected from light | 1 week | ≥95% | [6] |
| 0.5 mg/mL | Isotonic Glucose | 4°C | Protected from light | 3 months | ≥95% | [6] |
| 0.5 mg/mL | Isotonic Glucose | -20°C | Protected from light | 6 months | ≥95% (in Codan syringes) | [6] |
| Not Specified | Aqueous Solution | Not Specified | Not specified | 48 hours (pH 5.4-6.8) | Stable | [1] |
Experimental Protocols
Protocol: Stability Testing of this compound Solutions using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for assessing the stability of this compound solutions. It is recommended to validate the method for your specific experimental conditions.
1. Materials and Reagents:
-
This compound reference standard
-
High-purity water (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (KH2PO4)
-
Orthophosphoric acid or hydrochloric acid (for pH adjustment)
-
The solvent/vehicle for your dopamine solution (e.g., 5% dextrose, saline)
-
Syringe filters (0.45 µm)
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Preparation of Mobile Phase:
-
Prepare a buffer solution of 0.05 M potassium dihydrogen phosphate (KH2PO4) in high-purity water.
-
Adjust the pH of the buffer to 2.5 using orthophosphoric acid or hydrochloric acid.
-
The mobile phase can be a mixture of this buffer and methanol (e.g., 90:10 v/v).[9]
-
Filter the mobile phase through a 0.45 µm filter and degas before use.
4. Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of a known concentration (e.g., 100 µg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 10, 20, 40, 60, 80, 100 µg/mL).
5. Preparation of Samples for Stability Study:
-
Prepare your this compound solutions in the desired vehicle and concentration.
-
Store the solutions under the conditions you wish to test (e.g., different temperatures, light exposures).
-
At specified time points, withdraw an aliquot of the solution.
-
Dilute the aliquot with the mobile phase to a concentration that falls within the range of your calibration curve.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection into the HPLC.
6. HPLC Analysis:
-
Set the flow rate of the mobile phase (e.g., 1.0 mL/min).
-
Set the UV detector wavelength to 280 nm.[9]
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
-
Inject the prepared samples from the stability study.
-
Record the peak area for this compound in each sample.
7. Data Analysis:
-
Using the calibration curve, determine the concentration of this compound in each sample at each time point.
-
Calculate the percentage of the initial concentration remaining at each time point to assess stability.
-
Monitor the chromatograms for the appearance of new peaks, which may indicate the formation of degradation products.
Visualizations
Caption: Oxidative degradation pathway of this compound.
Caption: Troubleshooting workflow for this compound solutions.
References
- 1. Dopamine Autoxidation Is Controlled by Acidic pH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of pH and Concentration of Dopamine Solution on the Deposited Polydopamine Film and the Prepared Graphene-like Material [mdpi.com]
- 3. A Fast and Validated HPLC Method for Simultaneous Determination of Dopamine, Dobutamine, Phentolamine, Furosemide, and Aminophylline in Infusion Samples and Injection Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dopamine (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. dopamine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Dopamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Electrochemical Detection of Dopamine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the electrochemical detection of dopamine (B1211576) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common interfering molecules in the electrochemical detection of dopamine?
A1: The most common interfering species in the electrochemical detection of dopamine (DA) are ascorbic acid (AA) and uric acid (UA).[1][2][3] This interference primarily arises because AA and UA have oxidation potentials that are very close to that of dopamine, leading to overlapping voltammetric signals which can complicate accurate quantification.[2][4][5][6] In many biological samples, ascorbic acid is present at concentrations several orders of magnitude higher than dopamine, further exacerbating the issue.[4][5]
Q2: How do ascorbic acid and uric acid interfere with dopamine detection?
A2: Ascorbic acid and uric acid interfere with dopamine detection in two main ways:
-
Overlapping Oxidation Potentials: On conventional electrodes, the oxidation peaks of dopamine, ascorbic acid, and uric acid are not well-separated, resulting in a single, broad voltammetric peak that makes it difficult to distinguish the signal of dopamine.[1][7]
-
Electrode Fouling: The oxidation products of dopamine can polymerize and form an insulating layer on the electrode surface, a phenomenon known as electrode fouling.[2][8] This passivation of the electrode leads to a decrease in sensitivity and reproducibility over successive measurements.[8]
Q3: What are the typical oxidation potentials for dopamine, ascorbic acid, and uric acid?
A3: The oxidation potentials can vary depending on the electrode material, pH, and scan rate. However, a summary of typical oxidation peak potentials is provided in the table below.
| Analyte | Typical Oxidation Peak Potential (vs. Ag/AgCl) |
| Ascorbic Acid (AA) | ~0.14 V to ~0.27 V |
| Dopamine (DA) | ~0.23 mV to ~0.53 V |
| Uric Acid (UA) | ~0.40 V to ~0.69 V |
Note: These values are approximate and can be influenced by experimental conditions.[9][10]
Q4: How can I mitigate interference from ascorbic acid and uric acid?
A4: Several strategies can be employed to overcome interference:
-
Electrode Surface Modification: Modifying the electrode surface with nanomaterials such as graphene, carbon nanotubes, or metal nanoparticles can enhance the electrocatalytic activity towards dopamine, leading to better signal separation.[3][11][12][13][14][15][16]
-
Polymer Coatings: Applying a permselective polymer film, such as Nafion, can effectively repel negatively charged species like ascorbic acid and uric acid at neutral pH, while allowing the positively charged dopamine to reach the electrode surface.[9][17][18][19][20][21][22]
-
pH Optimization: Adjusting the pH of the supporting electrolyte can help to shift the oxidation potentials of dopamine and the interfering species, potentially improving their separation.[2][9]
Troubleshooting Guide
Problem 1: Poorly resolved voltammetric peaks for dopamine, ascorbic acid, and uric acid.
| Possible Cause | Suggested Solution |
| Overlapping oxidation potentials on an unmodified electrode. | Modify the electrode surface with a suitable material. Graphene-based materials, for instance, can provide a large surface area and excellent conductivity, improving catalytic activity.[11][12][15] Metal nanoparticles like gold (Au) or platinum (Pt) can also be used to enhance selectivity.[14][16] |
| Inappropriate pH of the supporting electrolyte. | Optimize the pH of your buffer solution. The oxidation potentials of dopamine, ascorbic acid, and uric acid are pH-dependent.[9] Systematically varying the pH can help to achieve better peak separation. |
| Suboptimal voltammetric technique or parameters. | Experiment with different electrochemical techniques such as Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV), which can offer better resolution and sensitivity compared to Cyclic Voltammetry (CV).[10][16] Optimize parameters like pulse amplitude, pulse width, and scan rate. |
Problem 2: Decreasing dopamine signal over repeated measurements (Electrode Fouling).
| Possible Cause | Suggested Solution |
| Polymerization of dopamine oxidation products on the electrode surface. | Modify the electrode with materials that resist fouling. For example, some polymer coatings or self-assembled monolayers can prevent the adsorption of oxidation products.[8] |
| Irreversible oxidation of dopamine. | Incorporate a cleaning step in your experimental protocol. This could involve cycling the potential in a blank buffer solution or applying a specific potential to electrochemically clean the electrode surface between measurements. |
| High concentration of dopamine leading to rapid fouling. | If possible, dilute the sample to a lower dopamine concentration.[23] |
Problem 3: Low sensitivity for dopamine detection.
| Possible Cause | Suggested Solution |
| Small electroactive surface area of the electrode. | Increase the surface area by modifying the electrode with nanomaterials. Materials like graphene, carbon nanotubes, and porous structures can significantly enhance the active surface area.[3][11][12] |
| Slow electron transfer kinetics. | Use an electrode modification that enhances the rate of electron transfer. Nanocomposites containing metal nanoparticles (e.g., Au, Pt) or conductive polymers (e.g., PEDOT, PPy) can act as electrocatalysts.[3][10][24] |
| Interference from other species consuming active sites. | Apply a selective coating like Nafion to prevent interfering molecules from reaching the electrode surface.[17][19][20][21][22] |
Experimental Protocols
Protocol 1: Fabrication of a Nafion-Coated Glassy Carbon Electrode (GCE)
This protocol describes a simple method to coat a glassy carbon electrode with a Nafion film to improve selectivity for dopamine detection by repelling anionic interferents like ascorbic acid and uric acid.[17][18][19][20][21][22]
Materials:
-
Glassy Carbon Electrode (GCE)
-
Nafion solution (e.g., 5 wt. % in a mixture of lower aliphatic alcohols and water)
-
Alumina (B75360) slurry (0.05 µm)
-
Deionized water
Procedure:
-
Polishing the GCE:
-
Polish the GCE surface with 0.05 µm alumina slurry on a polishing pad for 5 minutes to obtain a mirror-like finish.
-
Rinse the electrode thoroughly with deionized water.
-
Sonicate the electrode in deionized water for 2 minutes, followed by sonication in ethanol for 2 minutes to remove any residual alumina particles.
-
Dry the electrode under a stream of nitrogen gas.
-
-
Nafion Coating:
-
Prepare a dilute solution of Nafion (e.g., 0.5 wt. %) by diluting the stock solution with ethanol.
-
Drop-cast a small, precise volume (e.g., 5 µL) of the diluted Nafion solution onto the clean GCE surface.
-
Allow the solvent to evaporate completely at room temperature, which typically takes about 30 minutes. This will form a thin, uniform Nafion film on the electrode surface.
-
-
Electrode Conditioning:
-
Before use, it is often beneficial to condition the Nafion-coated electrode by cycling the potential in the supporting electrolyte for a few scans.
-
Protocol 2: Preparation of a Graphene-Modified Electrode
This protocol outlines the preparation of a graphene-modified electrode for enhanced sensitivity in dopamine detection.[11][12][15][24][25]
Materials:
-
Glassy Carbon Electrode (GCE)
-
Graphene oxide (GO) dispersion
-
Hydrazine hydrate (B1144303) or another reducing agent (for reduced graphene oxide)
-
Phosphate buffer solution (PBS)
-
Alumina slurry (0.05 µm)
-
Deionized water
-
Ethanol
Procedure:
-
Polishing the GCE:
-
Follow the same polishing procedure as described in Protocol 1.
-
-
Graphene Oxide Modification:
-
Drop-cast a small volume (e.g., 5 µL) of the graphene oxide dispersion onto the clean GCE surface.
-
Allow the solvent to evaporate at room temperature or in a low-temperature oven.
-
-
Electrochemical Reduction of Graphene Oxide (optional but recommended):
-
To obtain reduced graphene oxide (rGO), which has better conductivity, immerse the GO-modified electrode in a PBS solution.
-
Apply a negative potential (e.g., -1.2 V vs. Ag/AgCl) for a specific duration (e.g., 600 seconds) or cycle the potential in a negative range to electrochemically reduce the graphene oxide.
-
After reduction, rinse the electrode with deionized water and allow it to dry.
-
Visualizations
References
- 1. New trends in the electrochemical sensing of dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unipa.it [iris.unipa.it]
- 3. Electrochemical Biosensing of Dopamine Neurotransmitter: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.aalto.fi [research.aalto.fi]
- 5. Ascorbic acid does not necessarily interfere with the electrochemical detection of dopamine [aaltodoc.aalto.fi]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Mechanisms on the Selectivity Enhancement of Ascorbic Acid, Dopamine, and Uric Acid by Serine Oligomers Decoration on Graphene Oxide: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dopamine Detection using Mercaptopropionic Acid and Cysteamine for Electrodes Surface Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microporous carbon in the selective electro-oxidation of molecular biomarkers: uric acid, ascorbic acid, and dopamine - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03126D [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Review—Recent Progress in Graphene Based Modified Electrodes for Electrochemical Detection of Dopamine [mdpi.com]
- 12. Using Graphene-Based Biosensors to Detect Dopamine for Efficient Parkinson’s Disease Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Modifications to Carbon-Based Electrodes to Improve the Electrochemical Detection of Dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Electrochemical Dopamine Sensors Based on Graphene -Journal of Electrochemical Science and Technology [koreascience.kr]
- 16. Electrochemical detection of dopamine with negligible interference from ascorbic and uric acid by means of reduced graphene oxide and metals-NPs based electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Highly selective and sensitive electrochemical detection of dopamine using a nafion coated hybrid macroporous gold modified electrode with platinum nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. UQ eSpace [espace.library.uq.edu.au]
- 19. tandfonline.com [tandfonline.com]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 25. Detection of Dopamine Based on Aptamer-Modified Graphene Microelectrode [mdpi.com]
Technical Support Center: Minimizing Variability in Dopamine Hydrochloride-Based Behavioral Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize variability in behavioral experiments involving dopamine (B1211576) hydrochloride.
Section 1: Troubleshooting Guides
This section addresses specific issues that can lead to variability in experimental outcomes.
Issue: Inconsistent Behavioral Responses to Dopamine Hydrochloride Administration
Question: We are observing high variability in locomotor activity and stereotypy between subjects and across different experimental days, despite administering the same dose of this compound. What are the potential causes and solutions?
Answer:
Inconsistent behavioral responses are a common challenge. The variability can stem from multiple sources, ranging from the drug solution itself to subtle environmental factors. Below is a systematic guide to troubleshoot this issue.
1. This compound Solution Integrity:
-
Preparation and Storage: this compound solutions are susceptible to degradation, which can significantly alter the effective dose administered. Dopamine is prone to oxidation, a process accelerated by neutral to alkaline pH, light, and higher temperatures.[1] It is crucial to prepare fresh solutions for each experiment. If stock solutions are necessary, they should be stored under recommended conditions.[1]
-
Vehicle Selection: The choice of vehicle can impact solution stability and pH. Acidic vehicles are crucial for stability.[2] Commonly used vehicles include sterile saline (0.9% sodium chloride) or 5% dextrose in water.[3] Avoid alkaline solutions like 5% sodium bicarbonate, which can cause rapid degradation, often indicated by a pinkish discoloration.[4]
-
pH of the Solution: The pH is a critical factor in this compound stability. An acidic environment helps to prevent autoxidation.[2] The ideal pH for the solution should be maintained to ensure consistency.
A workflow for preparing a stable this compound solution is outlined below:
Figure 1. Workflow for preparing a stable this compound solution.
2. Animal and Environmental Factors:
-
Animal Handling and Habituation: Stress from handling can significantly impact behavioral outcomes. Ensure consistent and gentle handling techniques for all animals.[5] Habituate animals to the testing room and apparatus to reduce novelty-induced stress and hyperactivity.[6]
-
Environmental Conditions: Mice are nocturnal, and bright lighting can reduce their activity.[5] Maintain consistent and appropriate lighting conditions. Other environmental factors such as noise, temperature, and odors (including scented soaps or perfumes worn by experimenters) can also introduce variability.[5]
-
Biological Variables: The sex, age, and strain of the animals are well-known sources of variation.[7] For female rodents, the estrous cycle can influence behavioral responses and should be monitored or controlled for.[5]
3. Dosing and Administration:
-
Route of Administration: The route of administration affects the bioavailability and time course of the drug's effects. Intravenous (IV) administration provides the most rapid and complete bioavailability, while intraperitoneal (IP) and subcutaneous (SC) routes have slower absorption rates.[8] Oral administration often results in lower bioavailability due to first-pass metabolism.[9] Consistency in the administration route and technique is paramount.
-
Dose-Response Relationship: Dopamine's effects on behavior are often dose-dependent and can follow a U-shaped curve, where very high doses may paradoxically decrease certain behaviors.[10] It is essential to establish a clear dose-response curve for your specific behavioral assay.
Issue: High Inter-Individual Variability in Stereotypy Scores
Question: We are observing that some animals show strong stereotypic behaviors after this compound administration, while others show very little, leading to large error bars. How can we reduce this variability?
Answer:
Variability in stereotypy is a known phenomenon and can be influenced by several factors.
1. Genetic and Neurobiological Differences:
-
Dopamine Receptor Sensitivity: Individual differences in the density and sensitivity of D1 and D2 dopamine receptors can lead to varied responses to dopamine agonists.[11][12]
-
Baseline Activity Levels: Animals with different baseline levels of activity and anxiety may respond differently to dopamine stimulation.
2. Scoring and Measurement:
-
Observer Bias: Subjective scoring of stereotypy can be a major source of variability. Ensure that all observers are well-trained and use a clearly defined, standardized scoring system. Regular inter-observer reliability checks are recommended.
-
Automated Systems: Whenever possible, use automated systems with infrared beams or video tracking to provide objective and continuous measurement of repetitive movements.[13]
3. Experimental Design:
-
Habituation: Thoroughly habituate animals to the observation cages to minimize stress-induced behaviors that could be confounded with drug-induced stereotypy.
-
Time Course of Effects: The onset and duration of stereotypy can vary. Ensure that the observation period is sufficiently long to capture the peak effects and that the timing of observation is consistent across all animals.
A decision tree for troubleshooting stereotypy variability is presented below:
Figure 2. Decision tree for troubleshooting high variability in stereotypy scores.
Section 2: Frequently Asked Questions (FAQs)
Q1: How should I prepare and store my this compound solutions to ensure stability?
A1: To maximize stability, this compound should be dissolved in an acidic vehicle such as 0.9% saline or 5% dextrose solution.[3][4] The pH of the solution is a critical factor, and maintaining an acidic environment minimizes oxidation.[2] It is highly recommended to prepare solutions fresh on the day of the experiment. If storage is unavoidable, solutions stored protected from light are stable for up to one week at 25°C and for up to three months at 4°C.[14] For longer-term storage, freezing at -20°C may be an option, but it's important to note that this can sometimes lead to concentration variability upon thawing, and the solution must be thoroughly homogenized.[14]
Q2: What is the best route of administration for this compound in rodent behavioral studies?
A2: The choice of administration route depends on the desired onset and duration of action.
-
Intravenous (IV): Provides immediate and 100% bioavailability, but can be technically challenging and stressful for the animal.[8]
-
Intraperitoneal (IP): A common route that allows for rapid absorption, though it is more variable than IV.[8]
-
Subcutaneous (SC): Results in slower absorption and a longer duration of action compared to IV and IP.[8]
-
Oral (PO): Generally not recommended for this compound due to poor absorption and high first-pass metabolism, leading to low and variable bioavailability.[9][15]
For most behavioral studies, IP or SC injections are a good balance between practicality and reliable drug delivery. Consistency in the injection technique is crucial.
Q3: Can I use ascorbic acid to stabilize my this compound solution?
A3: Yes, ascorbic acid can be used as an antioxidant to slow the degradation of dopamine in solution.[16] However, it is important to consider that ascorbic acid itself can have biological effects, so its use should be consistent across all experimental groups, including the vehicle control group.
Q4: How does light exposure affect the stability of this compound solutions?
A4: While this compound is susceptible to degradation, some studies have shown that it is relatively stable when exposed to fluorescent and blue phototherapy light for up to 36 hours.[17] However, as a general best practice to minimize all potential sources of degradation, it is advisable to protect solutions from light, especially during long-term storage or prolonged experiments.[4][14]
Section 3: Data Presentation
Table 1: Stability of this compound Solutions Under Various Conditions
| Vehicle | Concentration | Temperature | Duration | Percent Remaining | Light Conditions | Reference |
| 5% Dextrose | 1000 µg/mL | Ambient | 36 hours | No significant loss | Fluorescent, dark, phototherapy | [17] |
| Isotonic Glucose | 0.5 mg/mL | 25°C | 1 week | >95% | Protected from light | [14] |
| Isotonic Glucose | 0.5 mg/mL | 4°C | 3 months | >95% | Protected from light | [14] |
| Isotonic Glucose | 0.5 mg/mL | -20°C | 6 months | >95% (in Codan syringes) | Protected from light | [14] |
| Isotonic Glucose | 0.5 mg/mL | -20°C | 6 months | >90% (in Braun syringes) | Protected from light | [14] |
| 5% Dextrose | 4 mg/mL | Ambient | 24 hours | >90% | Not specified | [18] |
| 5% Dextrose | 8 mg/mL | Ambient | 24 hours | >90% | Not specified | [18] |
| 5% Dextrose | 16 mg/mL | Ambient | 24 hours | >90% | Not specified | [18] |
| 0.9% NaCl | Not specified | Ambient | 84 hours | No significant change | Not specified | [3] |
Section 4: Experimental Protocols
Protocol: Assessment of Locomotor Activity in an Open Field Test
-
Apparatus: An open field arena (e.g., 40 x 40 x 40 cm) equipped with infrared beams or a video tracking system.
-
Animals: Use age- and weight-matched rodents. House them under a controlled light-dark cycle.
-
Habituation:
-
Acclimate animals to the testing room for at least 60 minutes before the experiment.
-
Habituate animals to the open field arena for a set period (e.g., 30-60 minutes) on the days preceding the test day to reduce novelty-induced hyperactivity.[6]
-
-
Drug Administration:
-
Prepare this compound solution fresh in sterile 0.9% saline.
-
Administer the desired dose of this compound or vehicle via a consistent route (e.g., intraperitoneal injection).
-
-
Data Collection:
-
Immediately after injection, place the animal in the center of the open field arena.
-
Record locomotor activity for a specified duration (e.g., 30-60 minutes).
-
Key parameters to measure include total distance traveled, horizontal activity (beam breaks), and vertical activity (rearing).
-
-
Data Analysis: Compare locomotor activity parameters between different dose groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Section 5: Visualization of Signaling Pathways
Dopamine exerts its effects by binding to two families of G protein-coupled receptors: D1-like (D1 and D5) and D2-like (D2, D3, and D4).
-
D1-like receptors are typically coupled to Gαs/olf proteins, which activate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).
-
D2-like receptors are coupled to Gαi/o proteins, which inhibit adenylyl cyclase, resulting in a decrease in cAMP levels.
References
- 1. globalrph.com [globalrph.com]
- 2. Dopamine Autoxidation Is Controlled by Acidic pH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Determination of the stability of dopamine in aqueous solutions by high performance liquid chromatography (Journal Article) | OSTI.GOV [osti.gov]
- 8. rjptsimlab.com [rjptsimlab.com]
- 9. Voluntary oral dosing for precise experimental compound delivery in adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Changes in apomorphine-induced stereotypy as a result of subacute neuroleptic treatment correlates with increased D-2 receptors, but not with increases in D-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Induction of stereotypy in dopamine-deficient mice requires striatal D1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dopamine transporter inhibition is required for cocaine-induced stereotypy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stability of this compound 0.5 mg/mL in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dopamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Stability of this compound exposed to blue-light phototherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Stability of High-concentration this compound in 5% Dextrose [jkshp.or.kr]
Technical Support Center: Dopamine Hydrochloride for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the pH-dependent stability of dopamine (B1211576) hydrochloride for in vivo experimental use. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity and efficacy of your dopamine solutions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing dopamine hydrochloride solutions?
A1: this compound is most stable in an acidic environment.[1] For short-term to long-term stability, a pH range of 3.0 to 5.0 is recommended.[2][3] Commercial this compound injections are typically formulated at a pH between 2.5 and 5.0.[3] Storing dopamine at a neutral or alkaline pH will lead to rapid degradation through autoxidation.[1][4]
Q2: Why does my dopamine solution change color (e.g., turn pink or brown)?
A2: A color change in your dopamine solution is a visual indicator of degradation.[5][6] Dopamine undergoes oxidation, especially at neutral to alkaline pH, forming byproducts like dopamine-o-quinone and aminochrome, which can polymerize into dark pigments similar to neuromelanin.[1][7] If your solution is discolored, it should not be used for experiments as it may contain pharmacologically inert or potentially toxic degradation products.[1][8]
Q3: What are the main degradation pathways for dopamine in solution?
A3: The primary degradation pathway for dopamine in aqueous solution is autoxidation. This process is initiated by the oxidation of dopamine to dopamine semiquinone and then to dopamine quinone. The dopamine quinone then undergoes an intramolecular cyclization to form leucodopaminechrome, which is further oxidized to aminochrome.[7] This series of reactions is highly dependent on pH, with the rate increasing significantly at higher pH values.[1]
Q4: Can I use buffers like PBS to prepare my dopamine solution?
A4: It is generally not recommended to use standard phosphate-buffered saline (PBS) with a physiological pH of 7.4 to prepare dopamine stock solutions or for long-term storage, as this pH will accelerate its degradation.[1] If a near-physiological pH is required for your experiment, the dopamine solution should be prepared immediately before use and protected from light and oxygen as much as possible. For storage, acidic buffers such as a citrate (B86180) buffer are more appropriate.[3]
Q5: What antioxidants can be used to improve the stability of dopamine solutions?
A5: To inhibit oxidation, antioxidants are often added to dopamine solutions. Common and effective antioxidants include ascorbic acid, sodium metabisulfite, and chelating agents like ethylenediaminetetraacetic acid (EDTA).[3][9][10] Ascorbic acid can help to reduce the rate of dopamine degradation, while EDTA can chelate metal ions that can catalyze oxidation.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Solution turns pink/brown/black shortly after preparation. | The pH of the solution is too high (neutral or alkaline).Exposure to light or oxygen.Contamination with metal ions. | Prepare the solution in an acidic vehicle (e.g., 0.9% NaCl with pH adjusted to 4-5 with HCl, or a citrate buffer).Prepare solutions fresh before each experiment.Use deoxygenated water (e.g., by bubbling with nitrogen).Store in amber vials or protect from light with aluminum foil.Use metal-free (e.g., plastic) labware for preparation and storage. Add a chelating agent like EDTA. |
| Inconsistent experimental results between batches of dopamine solution. | Degradation of the dopamine stock solution over time.Inaccurate initial concentration due to improper dissolution or weighing. | Prepare fresh stock solutions regularly and store them appropriately (aliquoted, protected from light, at -20°C or -80°C).Validate the concentration of your stock solution using UV-Vis spectrophotometry or HPLC.Ensure the this compound powder is fully dissolved before making further dilutions. |
| Precipitate forms in the solution upon storage. | The concentration of this compound exceeds its solubility in the chosen solvent at the storage temperature.pH shift leading to the formation of less soluble species. | Check the solubility of this compound in your chosen solvent and prepare concentrations accordingly.Ensure the pH of the solution is maintained within the optimal acidic range. If a precipitate is observed, the solution should be discarded. |
Data Summary
Table 1: pH-Dependent Stability of this compound
| pH | Stability | Key Observations |
| < 5.0 | High | Minimal degradation, clear and colorless solution.[2][3] |
| 5.5 - 6.5 | Moderate | Slow degradation may occur over time.[1] |
| 7.0 - 7.4 | Low | Rapid autoxidation and color change are observed.[1][11] |
| > 8.0 | Very Low | Very rapid degradation, leading to the formation of dark precipitates.[4][5] |
Table 2: Recommended Storage Conditions for this compound Solutions
| Storage Temperature | Vehicle | Duration | Notes |
| Room Temperature (25°C) | Isotonic glucose solution | Up to 1 week | Protected from light.[5][12] |
| Refrigerated (4°C) | Isotonic glucose solution | Up to 3 months | Protected from light.[5][12] |
| Frozen (-20°C) | Aqueous solution | Several months | Aliquot to avoid repeated freeze-thaw cycles.[13] Protect from light. |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
Objective: To prepare a 10 mM this compound stock solution with enhanced stability for in vivo studies.
Materials:
-
This compound powder
-
Sterile, deoxygenated water for injection or 0.9% saline
-
0.1 M Hydrochloric acid (HCl)
-
Sterile, amber glass vials or polypropylene (B1209903) tubes
-
Sterile filters (0.22 µm)
Procedure:
-
Weigh the required amount of this compound powder in a sterile container.
-
Add a small volume of sterile, deoxygenated water or saline to dissolve the powder.
-
Adjust the pH of the solution to between 4.0 and 5.0 using 0.1 M HCl. Monitor the pH using a calibrated pH meter.
-
Bring the solution to the final desired volume with the sterile diluent.
-
Sterile-filter the solution through a 0.22 µm filter into a sterile, amber glass vial.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes (e.g., amber microcentrifuge tubes).
-
Store the aliquots at -20°C or -80°C until use.
Protocol 2: Stability Testing of this compound Solution using UV-Vis Spectrophotometry
Objective: To assess the stability of a prepared this compound solution over time by monitoring changes in its UV absorbance, which can indicate degradation.
Materials:
-
Prepared this compound solution
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
pH meter
-
Appropriate buffer solutions for pH testing
Procedure:
-
Measure the initial absorbance spectrum (200-400 nm) of the freshly prepared dopamine solution. Dopamine has a characteristic absorption maximum at approximately 280 nm.[2]
-
Divide the solution into different storage conditions to be tested (e.g., different pH values, temperatures, light exposure).
-
At specified time intervals (e.g., 0, 1, 3, 6, 12, 24 hours), take an aliquot from each condition.
-
Record the UV-Vis spectrum for each aliquot.
-
Monitor for a decrease in the absorbance at 280 nm, which indicates a loss of dopamine, and the appearance of new peaks at higher wavelengths (e.g., around 300-500 nm), which can indicate the formation of oxidation products.
-
Simultaneously, observe any changes in the color of the solutions.
-
Plot the absorbance at 280 nm versus time for each condition to determine the rate of degradation.
Visualizations
Caption: pH-dependent autoxidation pathway of dopamine.
Caption: Troubleshooting workflow for dopamine solution instability.
References
- 1. Dopamine Autoxidation Is Controlled by Acidic pH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. DailyMed - this compound injection, solution, concentrate [dailymed.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. globalrph.com [globalrph.com]
- 9. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Kinetic Modeling of pH-Dependent Oxidation of Dopamine by Iron and Its Relevance to Parkinson's Disease [frontiersin.org]
- 12. Stability of this compound 0.5 mg/mL in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Validating HPLC Methods for Dopamine Hydrochloride Analysis in Brain Tissue
For researchers, scientists, and drug development professionals, the accurate quantification of dopamine (B1211576) hydrochloride in brain tissue is paramount for advancing our understanding of neurological disorders and developing effective therapeutics. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for this purpose. This guide provides an objective comparison of various HPLC-based methods and other analytical alternatives, supported by experimental data to aid in the selection and validation of the most suitable method for your research needs.
The analysis of dopamine, a key neurotransmitter, in the complex matrix of brain tissue presents several analytical challenges, including the need for high sensitivity, selectivity, and reproducibility. This guide delves into the nuances of different HPLC configurations and compares them with alternative technologies, offering a comprehensive overview of their respective strengths and limitations.
Comparative Analysis of Analytical Methods
The choice of an analytical method for dopamine quantification hinges on a balance of sensitivity, specificity, throughput, and cost. Below is a comparative summary of commonly employed techniques.
| Method | Principle | Typical Linearity Range (ng/mL) | Typical LOD (ng/mL) | Typical Recovery (%) | Typical Precision (%RSD) | Throughput | Cost |
| RP-HPLC-UV | Separation based on polarity with UV detection. | 20 - 100 µg/mL[1] | ~10 | 95 - 105 | < 5 | Moderate | Low |
| RP-HPLC-ED | Separation based on polarity with electrochemical detection. | 1 - 400 pg (on-column)[2] | 0.01 - 0.03[3] | 85 - 110 | < 10 | Moderate | Moderate |
| Ion-Pair HPLC-ED | Separation of polar analytes using an ion-pairing reagent with electrochemical detection. | Varies, high sensitivity | Sub-ng/mL | 80 - 115 | < 10 | Moderate | Moderate |
| UHPLC-MS/MS | Ultra-high-pressure separation coupled with highly specific mass spectrometric detection. | 0.577 - 800[4] | ~0.1 | 81 - 85[4] | < 3[4] | High | High |
| ELISA | Immunoassay based on antigen-antibody recognition. | Varies | pg/mL to ng/mL range | 85 - 115 | < 15 | High | Moderate |
| CE-FSCV | Separation by electrophoresis with fast-scan cyclic voltammetry detection. | 5 nM - 1 µM | 5 nM (Dopamine)[5] | N/A | < 10 | Low | High |
In-Depth Look at HPLC-Based Methods
High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for dopamine analysis due to its robustness and versatility. The selection of the detector is a critical determinant of the method's sensitivity and selectivity.
HPLC with Electrochemical Detection (HPLC-ED) is a highly sensitive and selective method for the analysis of electroactive compounds like dopamine.[6] It offers detection limits in the picogram to femtogram range, making it ideal for the low concentrations of dopamine found in brain tissue.[6]
HPLC with UV Detection (HPLC-UV) is a more universally available and less expensive option. However, its sensitivity is generally lower than that of HPLC-ED, and it may be more susceptible to interference from other UV-absorbing compounds in the complex brain matrix.[1]
Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) represents the gold standard for high-throughput and highly specific quantification.[4] Its ability to provide structural information through mass fragmentation significantly reduces the likelihood of interferences. While offering exceptional sensitivity and accuracy, the initial investment and operational costs are considerably higher.[4]
Experimental Protocols
Detailed and validated experimental protocols are crucial for reproducible results. Below are representative protocols for sample preparation and HPLC analysis.
Brain Tissue Sample Preparation: Protein Precipitation
This is a rapid and straightforward method for removing proteins from the brain homogenate.
-
Homogenization: Homogenize the weighed brain tissue sample in a 1:1 (v/v) mixture of ice-cold 0.1% formic acid in methanol.[7]
-
Centrifugation: Centrifuge the homogenate at a high speed (e.g., 14,000 x g) for 30 minutes at 4°C to pellet the precipitated proteins.[8]
-
Supernatant Collection: Carefully collect the supernatant containing dopamine and other small molecules.
-
Filtration (Optional): For cleaner samples, the supernatant can be filtered through a 0.22 µm syringe filter before injection into the HPLC system.
HPLC-ED Method for Dopamine Analysis
This protocol is adapted from a validated method for the analysis of catecholamines in rat brain.[9]
-
Chromatographic Column: Kinetex F5 (150 mm x 4.6 mm, 2.6 µm) or equivalent C18 column.[9]
-
Mobile Phase: A solution of 55 mM Sodium acetate, 1 mM octanesulfonic acid, 0.1 mM Na₂EDTA, and 8% acetonitrile, with the pH adjusted to 3.2 with 0.1 M acetic acid.[8]
-
Flow Rate: 0.35 mL/min.[9]
-
Injection Volume: 1 µL.[9]
-
Electrochemical Detector: A glassy carbon working electrode with an Ag/AgCl reference electrode.[8] The potential is typically set between +700 mV and +800 mV.
Experimental Workflow and Signaling Pathway Diagrams
To visualize the experimental process and the underlying biological context, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. High precision liquid chromatography analysis of dopaminergic and serotoninergic responses to acute alcohol exposure in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 3. turkjps.org [turkjps.org]
- 4. japsonline.com [japsonline.com]
- 5. Quantitation of dopamine, serotonin and adenosine content in a tissue punch from a brain slice using capillary electrophoresis with fast-scan cyclic voltammetry detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Benefits of using HPLC-ECD for Neurotransmitter Detection [amuzainc.com]
- 7. Comparison of Three Extraction Approaches for the Isolation of Neurotransmitters from Rat Brain Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Development and Full Validation of a Novel Liquid Chromatography Electrochemical Detection Method for Simultaneous Determination of Nine Catecholamines in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Shock Treatment: Dopamine Hydrochloride vs. Norepinephrine
A comprehensive review of clinical evidence reveals norepinephrine's superiority in the management of shock, demonstrating a lower mortality risk and a more favorable safety profile compared to dopamine (B1211576) hydrochloride. This guide synthesizes findings from key clinical trials and meta-analyses to provide researchers, scientists, and drug development professionals with a detailed comparison of these two critical vasopressors.
In the critical care setting, dopamine and norepinephrine (B1679862) have long been utilized to restore hemodynamic stability in patients with shock. Both catecholamines exert their effects by stimulating adrenergic receptors, leading to increased vascular tone and cardiac output. However, nuanced differences in their receptor affinity and subsequent physiological responses have significant implications for patient outcomes.
Mechanism of Action: A Tale of Two Receptors
Dopamine's effects are dose-dependent. At low doses, it primarily stimulates dopaminergic D1 receptors in the renal, mesenteric, cerebral, and coronary beds, leading to vasodilation. At moderate doses, it stimulates β1-adrenergic receptors, increasing myocardial contractility and heart rate. At higher doses, α-adrenergic stimulation predominates, causing systemic vasoconstriction.
Norepinephrine, in contrast, is a potent α-adrenergic agonist with a less pronounced effect on β1-adrenergic receptors. This leads to powerful peripheral vasoconstriction, increasing systemic vascular resistance and blood pressure, with a modest increase in cardiac output.
Experimental Data: A Clearer Picture Emerges
Numerous studies have compared the efficacy and safety of dopamine and norepinephrine in various shock states, most notably septic and cardiogenic shock. A landmark multicenter, randomized trial, the Sepsis Occurrence in Acutely Ill Patients (SOAP) II study, provided pivotal evidence in this area.[1]
Key Experimental Protocols
The SOAP II trial was a prospective, multicenter, randomized, double-blind study involving 1679 patients with shock.[1]
Inclusion Criteria:
-
Adult patients (≥18 years) admitted to the intensive care unit (ICU).
-
Evidence of shock, defined as a mean arterial pressure (MAP) of less than 70 mmHg or a systolic blood pressure of less than 100 mmHg, with signs of tissue hypoperfusion, despite adequate fluid resuscitation.
Exclusion Criteria:
-
Severe valvular heart disease.
-
Active bleeding.
-
Pregnancy.
-
Decision to withhold life-sustaining therapy.
Treatment Protocol:
-
Patients were randomly assigned to receive either dopamine or norepinephrine as the initial vasopressor.
-
The study drug was titrated to achieve and maintain a MAP of at least 65 mmHg.
-
If the maximum dose of the study drug was insufficient, an open-label vasopressor (typically norepinephrine) could be added.
Primary Endpoint:
-
28-day mortality.
Secondary Endpoints:
-
Incidence of adverse events, including arrhythmias.
-
Mortality in predefined subgroups (septic, cardiogenic, and hypovolemic shock).
Quantitative Data Summary
The following tables summarize the key quantitative findings from major clinical trials and meta-analyses.
Table 1: Mortality Outcomes
| Study / Meta-Analysis | Shock Type | Dopamine Mortality | Norepinephrine Mortality | Relative Risk (95% CI) | p-value |
| SOAP II Trial (De Backer et al., 2010)[1] | All Shock | 52.5% | 48.5% | 1.17 (0.97-1.42) | 0.10 |
| SOAP II Subgroup[1] | Cardiogenic Shock | 52.8% | 39.2% | - | 0.03 |
| De Backer et al., 2012 (Meta-analysis)[2] | Septic Shock | Higher | Lower | 1.12 (1.01-1.20) | 0.035 |
| Vasu et al., 2012 (Systematic Review)[3] | Septic Shock | 53% | 48% | 0.91 (0.83-0.99) | 0.028 |
Table 2: Hemodynamic Effects
| Parameter | Dopamine Effect | Norepinephrine Effect | Reference |
| Mean Arterial Pressure (MAP) | Increases | Increases effectively | [4] |
| Heart Rate (HR) | Significant Increase | Minimal to no increase | [5] |
| Cardiac Index (CI) | Increases | Variable, may slightly increase or remain unchanged | [4][6] |
| Systemic Vascular Resistance (SVR) | Variable, dose-dependent | Markedly increases | [6] |
Table 3: Adverse Events
| Adverse Event | Dopamine Incidence | Norepinephrine Incidence | Relative Risk (95% CI) | p-value | Reference |
| Arrhythmias (Overall) | 24.1% | 12.4% | 2.34 (1.46-3.77) | <0.001 | [1] |
| Atrial Fibrillation | More frequent | Less frequent | - | - | [7] |
Discussion and Conclusion
The cumulative evidence strongly suggests that norepinephrine is the superior first-line vasopressor for most patients in shock. While both agents can effectively raise blood pressure, dopamine is associated with a significantly higher incidence of adverse events, particularly tachyarrhythmias.[1] This is likely due to its more pronounced β1-adrenergic stimulation.
In patients with septic shock, meta-analyses have demonstrated a significant mortality benefit with norepinephrine compared to dopamine.[2][3] For patients with cardiogenic shock, the SOAP II trial's subgroup analysis revealed a higher mortality rate in the dopamine group, leading to concerns about its safety in this population.[1]
While there was no statistically significant difference in overall 28-day mortality in the SOAP II trial, the increased risk of adverse events with dopamine is a crucial consideration in clinical practice.[1] The higher incidence of arrhythmias can lead to myocardial ischemia and further hemodynamic instability, complicating patient management.
References
- 1. Dopamine versus norepinephrine in the treatment of shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. The medical treatment of cardiogenic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Comparison of dopamine and norepinephrine in the treatment of shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vasopressin for Septic Shock · Info for Participants · Phase Phase 4 Clinical Trial 2025 | Power | Power [withpower.com]
- 7. medrxiv.org [medrxiv.org]
A Comparative Guide: Dopamine Hydrochloride vs. L-DOPA for Restoring Motor Function in Animal Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to significant motor impairments. The primary goal of symptomatic treatment is to restore dopamine (B1211576) levels in the striatum. For decades, Levodopa (L-DOPA), the metabolic precursor of dopamine, has been the gold-standard therapy. This guide provides a comparative analysis of L-DOPA and dopamine hydrochloride in preclinical animal models of Parkinson's disease, focusing on their efficacy in restoring motor function. It is critical to note at the outset that while extensive data exists for L-DOPA, there is a significant lack of published research on the use of peripherally administered this compound for motor function restoration in these models, primarily due to its inability to cross the blood-brain barrier.
Pharmacological Profiles
| Feature | This compound | L-DOPA (Levodopa) |
| Mechanism of Action | Direct agonist at dopamine receptors. | Precursor to dopamine; converted to dopamine by DOPA decarboxylase.[1] |
| Blood-Brain Barrier Permeability | Poor | Readily crosses the blood-brain barrier via a large neutral amino acid transporter. |
| Route of Administration in Animal Models | Primarily intravenous or intracerebroventricular for central effects.[2] | Oral, intraperitoneal, or subcutaneous.[3][4][5] |
| Peripheral Metabolism | Rapidly metabolized by MAO and COMT. | Extensively metabolized in the periphery by DOPA decarboxylase; co-administered with a peripheral decarboxylase inhibitor (e.g., carbidopa (B1219) or benserazide). |
Efficacy in Restoring Motor Function: A Comparative Overview
Direct comparative studies on the efficacy of this compound versus L-DOPA in restoring motor function in animal models of PD are conspicuously absent from the scientific literature. This is largely because this compound does not cross the blood-brain barrier and is therefore not a viable candidate for systemic administration to treat central nervous system disorders like Parkinson's disease. The data presented below for L-DOPA is extensive and well-documented, while the information for this compound is inferred based on its known pharmacological properties.
Rodent Models (6-OHDA-Lesioned Rats)
The 6-hydroxydopamine (6-OHDA) rat model is a widely used paradigm that involves the unilateral injection of the neurotoxin 6-OHDA into the medial forebrain bundle or the striatum, causing a specific lesion of the nigrostriatal dopamine pathway.[6][7][8] This results in motor deficits on the contralateral side of the body, which can be quantified through various behavioral tests.
Table 1: Comparison of Efficacy in the 6-OHDA Rat Model
| Behavioral Test | This compound (Expected Outcome) | L-DOPA (Experimental Data) |
| Drug-Induced Rotational Behavior | No significant contralateral rotations expected with peripheral administration. Intracerebral administration would likely induce rotations. | Induces significant contralateral rotations, indicating stimulation of supersensitive dopamine receptors in the denervated striatum.[8][9][10][11][12][13] |
| Cylinder Test (Forelimb Asymmetry) | No significant improvement in contralateral forelimb use expected with peripheral administration. | Significantly improves the use of the contralateral (impaired) forelimb.[13] |
| Locomotor Activity | No significant increase in general locomotor activity expected with peripheral administration. | Increases locomotor activity in hypoactive parkinsonian rats.[3] |
Primate Models (MPTP-Treated Monkeys)
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) primate model is considered a gold standard for preclinical PD research as it closely mimics the clinical features of the disease, including bradykinesia, rigidity, and tremor.[14][15]
Table 2: Comparison of Efficacy in the MPTP Primate Model
| Behavioral Assessment | This compound (Expected Outcome) | L-DOPA (Experimental Data) |
| Motor Disability Score | No significant improvement in motor disability scores expected with peripheral administration. | Significantly improves motor disability scores, reducing bradykinesia and rigidity.[14] |
| L-DOPA-Induced Dyskinesia | Not applicable with peripheral administration as it would not induce a therapeutic effect. | Long-term treatment can lead to the development of dyskinesias, similar to what is observed in human patients.[14] |
Neurochemical Effects in the Striatum
Table 3: Comparison of Striatal Dopamine Levels
| Treatment | Animal Model | Change in Striatal Dopamine Levels |
| This compound | Rat (Intracerebral Hemorrhage Model) | Intracerebral hemorrhage itself leads to an increase in striatal dopamine. Direct administration studies in PD models are lacking.[16] |
| L-DOPA | 6-OHDA Rat | Significantly increases extracellular dopamine levels in the dopamine-depleted striatum.[4][17][18][19] |
| L-DOPA | MPTP Mouse | Administration of MPTP leads to a significant decrease in striatal dopamine. L-DOPA treatment aims to restore these levels.[20] |
Experimental Protocols
6-OHDA Lesioning in Rats
-
Anesthesia: Rats are anesthetized, typically with a combination of ketamine and xylazine (B1663881) administered intraperitoneally.[6][21][22]
-
Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A small hole is drilled in the skull above the target injection site (e.g., medial forebrain bundle or striatum).[6]
-
6-OHDA Injection: A solution of 6-OHDA hydrochloride (typically dissolved in saline with ascorbic acid to prevent oxidation) is slowly infused into the target area using a microsyringe.[6]
-
Post-operative Care: Animals are monitored during recovery and given appropriate post-operative care. Behavioral testing is typically conducted several weeks after surgery to allow for the lesion to stabilize.[23][24]
MPTP Administration in Mice
-
Strain Selection: C57BL/6 mice are commonly used as they are highly susceptible to MPTP neurotoxicity.[25]
-
Administration Regimen: MPTP can be administered through various regimens (acute, subacute, or chronic). A common subacute protocol involves daily intraperitoneal injections of MPTP (e.g., 30 mg/kg) for five consecutive days.[25][26]
-
Safety Precautions: MPTP is a potent neurotoxin and requires strict safety protocols during handling and administration.
-
Behavioral Assessment: Motor function is typically assessed 7 to 21 days after the final MPTP injection.[25][26][27][28][29]
Behavioral Assessments
-
Rotational Behavior (6-OHDA rats): Following a unilateral lesion, administration of a dopamine agonist like apomorphine (B128758) or L-DOPA induces rotations contralateral to the lesion.[8][10][11][12][13] The number of full 360-degree turns is counted over a specific period.
-
Cylinder Test (6-OHDA rats): The rat is placed in a transparent cylinder, and the number of times it rears and touches the wall with its left paw, right paw, or both paws simultaneously is recorded. This assesses forelimb akinesia.[13][24]
-
Rotarod Test (MPTP mice): Mice are placed on a rotating rod that gradually accelerates. The latency to fall is measured as an indicator of motor coordination and balance.[26][27][29]
-
Pole Test (MPTP mice): The mouse is placed head-up on top of a vertical pole. The time it takes for the mouse to turn around and climb down is recorded as a measure of bradykinesia.[26][29]
Signaling Pathways and Experimental Workflow
Caption: Comparative signaling pathways of L-DOPA and Dopamine HCl.
References
- 1. Dopamine - Wikipedia [en.wikipedia.org]
- 2. Passage into the rat brain of dopa and dopamine injected into the lateral ventricle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MPTP-induced hypoactivity in mice: reversal by L-dopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of rat striatal L-dopa and DA concentration after intraperitoneal administration of L-dopa prodrugs in liposomal formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-DOPA pharmacokinetics in the MPTP-lesioned macaque model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. conductscience.com [conductscience.com]
- 7. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 8. mdbneuro.com [mdbneuro.com]
- 9. Elevated striatal dopamine levels following administration of D-DOPA and its alpha-keto acid metabolite DHPPA: behavioral and physiological studies in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous Measurement of Striatal Dopamine and Hydrogen Peroxide Transients Associated with L-DOPA Induced Rotation in Hemiparkinsonian Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. L-DOPA-elicited abnormal involuntary movements in the rats damaged severely in substantia nigra by 6-hydroxydopamine - Wang - Annals of Palliative Medicine [apm.amegroups.org]
- 14. Animal models of L-DOPA-induced dyskinesia: an update on the current options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Dopamine changes in a rat model of intracerebral hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The site of dopamine formation in rat striatum after L-dopa administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Chronic L-dopa administration decreases striatal accumulation of dopamine from exogenous L-dopa in rats with intact nigrostriatal projections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Dopamine release in rat striatum after administration of L-dope as studied with in vivo electrochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. synapse.koreamed.org [synapse.koreamed.org]
- 21. jneurosci.org [jneurosci.org]
- 22. Synaptic Overflow of Dopamine in the Nucleus Accumbens Arises from Neuronal Activity in the Ventral Tegmental Area | Journal of Neuroscience [jneurosci.org]
- 23. mdpi.com [mdpi.com]
- 24. L-DOPA-elicited abnormal involuntary movements in the rats damaged severely in substantia nigra by 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Reassessment of subacute MPTP-treated mice as animal model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Murine Motor and Behavior Functional Evaluations for Acute 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine (MPTP) Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 28. imrpress.com [imrpress.com]
- 29. imrpress.com [imrpress.com]
Unveiling the Serotonergic Side of Dopamine: A Guide to Cross-Reactivity in Receptor Binding Assays
For researchers, scientists, and drug development professionals, understanding the nuanced interactions of neurotransmitters with their receptors is paramount. This guide provides a comparative analysis of dopamine (B1211576) hydrochloride's cross-reactivity with serotonin (B10506) (5-HT) receptors, supported by experimental data and detailed protocols to aid in the design and interpretation of binding assays.
Dopamine, a key catecholamine neurotransmitter, plays a critical role in motor control, motivation, reward, and various cognitive functions. While its primary targets are the five subtypes of dopamine receptors (D1-D5), its structural similarity to serotonin (5-hydroxytryptamine) raises the possibility of cross-reactivity at serotonin receptors. This off-target binding can have significant implications for drug discovery, potentially leading to unforeseen side effects or novel therapeutic avenues. This guide delves into the binding affinity of dopamine for various serotonin receptor subtypes, providing a quantitative comparison and the necessary experimental framework for its investigation.
Comparative Binding Affinity of Dopamine at Human Serotonin Receptors
To quantify the cross-reactivity of dopamine at serotonin receptors, we have compiled binding affinity data (Ki values) from the NIMH Psychoactive Drug Screening Program (PDSP) database. The inhibition constant (Ki) represents the concentration of a ligand (in this case, dopamine) that will bind to 50% of the receptors in the absence of the primary ligand, providing a measure of the ligand's binding affinity. A lower Ki value indicates a higher binding affinity.
It is important to note that dopamine is commonly supplied and used in experimental setting as dopamine hydrochloride, a stable salt form. The binding affinities presented below are for dopamine.
| Serotonin Receptor Subtype | Dopamine Ki (nM) | Reference |
| 5-HT1A | >10,000 | PDSP Ki Database |
| 5-HT1B | >10,000 | PDSP Ki Database |
| 5-HT1D | >10,000 | PDSP Ki Database |
| 5-HT1E | >10,000 | PDSP Ki Database |
| 5-HT2A | 2,700 | PDSP Ki Database |
| 5-HT2B | >10,000 | PDSP Ki Database |
| 5-HT2C | 4,200 | PDSP Ki Database |
| 5-HT3 | >10,000 | PDSP Ki Database |
| 5-HT5A | >10,000 | PDSP Ki Database |
| 5-HT6 | 2,000 | PDSP Ki Database |
| 5-HT7 | 1,400 | PDSP Ki Database |
Analysis of Binding Data:
The data clearly indicates that dopamine possesses a significantly lower affinity for the tested serotonin receptors compared to its high affinity for dopamine receptors (which are typically in the low nanomolar range). For the majority of the 5-HT receptor subtypes (5-HT1 family, 5-HT2B, 5-HT3, and 5-HT5A), the binding affinity of dopamine is very low, with Ki values exceeding 10,000 nM.
However, dopamine does exhibit some measurable, albeit weak, affinity for the 5-HT2A, 5-HT2C, 5-HT6, and 5-HT7 receptor subtypes, with Ki values in the micromolar range. This suggests that at high concentrations, dopamine could potentially interact with these serotonin receptors, a factor that should be considered in experimental design and data interpretation, especially in studies involving high localized concentrations of dopamine or in the development of dopaminergic drugs.
Experimental Protocol: Competitive Radioligand Binding Assay
To empirically determine the binding affinity of a test compound such as this compound for a specific serotonin receptor, a competitive radioligand binding assay is the gold standard. This method measures the ability of the unlabeled test compound to displace a radioactively labeled ligand that has a known high affinity and specificity for the target receptor.
Objective: To determine the inhibition constant (Ki) of this compound for the human 5-HT2A receptor.
Materials:
-
Receptor Source: Cell membranes prepared from a stable cell line overexpressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity 5-HT2A receptor antagonist, such as [3H]Ketanserin.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radioactive 5-HT2A receptor antagonist (e.g., Mianserin or unlabeled Ketanserin).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Filtration apparatus with glass fiber filters.
-
Liquid scintillation counter.
Procedure:
-
Plate Setup: In a 96-well microplate, set up triplicate wells for:
-
Total Binding: Contains receptor membranes, radioligand, and assay buffer.
-
Non-specific Binding: Contains receptor membranes, radioligand, and a high concentration of the non-specific binding control.
-
Test Compound: Contains receptor membranes, radioligand, and serial dilutions of this compound.
-
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Dilute the radioligand to the desired final concentration (typically at or near its Kd) in assay buffer.
-
Resuspend the receptor membranes in assay buffer to the desired protein concentration.
-
-
Incubation:
-
Add the appropriate components to each well as per the plate setup.
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Termination of Binding:
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Subtract the average counts per minute (CPM) of the non-specific binding wells from the average CPM of all other wells.
-
Generate a Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine IC50: From the competition curve, determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (the IC50 value).
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Visualizing the Molecular Landscape
To better understand the context of dopamine and serotonin receptor interactions and the experimental procedures involved, the following diagrams have been generated.
A Comparative Analysis of Dopamine Receptor Subtype Selectivity of Hydrochloride Salts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the dopamine (B1211576) receptor subtype selectivity of various hydrochloride salts of dopamine receptor ligands. The information presented herein is curated from experimental data to assist researchers in selecting appropriate compounds for their studies and to provide a foundational understanding for drug development professionals.
The dopaminergic system, with its five receptor subtypes (D1, D2, D3, D4, and D5), is implicated in a wide array of neurological and psychiatric disorders.[1] The development of subtype-selective ligands is crucial for targeting specific pathological pathways while minimizing off-target effects.[1][2][3] This guide focuses on hydrochloride salts, a common formulation for these ligands, and their binding affinities for the various dopamine receptor subtypes.
Understanding Dopamine Receptor Subtypes and Signaling
Dopamine receptors are classified into two main families: the D1-like family (D1 and D5 receptors) and the D2-like family (D2, D3, and D4 receptors).[4][5] This classification is based on their primary signaling mechanisms. D1-like receptors typically couple to Gαs/olf proteins, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP).[4][6][7][8] Conversely, D2-like receptors are generally coupled to Gαi/o proteins, which inhibit adenylyl cyclase, thereby decreasing cAMP levels.[4][6][8] These distinct signaling cascades offer opportunities for the development of highly selective therapeutic agents.
Figure 1: Simplified signaling pathways for D1-like and D2-like dopamine receptors.
Comparative Binding Affinities of Dopamine Receptor Ligand Hydrochloride Salts
The selectivity of a ligand for a particular receptor subtype is a critical determinant of its pharmacological profile. This is often quantified by its binding affinity, commonly expressed as the inhibition constant (Ki) or the dissociation constant (Kd).[9] A lower Ki or Kd value indicates a higher binding affinity.[9] The following tables summarize the binding affinities of several common dopamine receptor ligand hydrochloride salts for the human dopamine receptor subtypes.
| Ligand (Hydrochloride Salt) | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | D5 (Ki, nM) | Primary Selectivity |
| Dopamine HCl | ~1000 | ~100 | ~20 | ~40 | ~800 | D2-like |
| Apomorphine HCl | ~50 | ~3 | ~1 | ~40 | ~60 | D2/D3 |
| Quinpirole HCl | >10000 | ~15 | ~5 | ~1000 | >10000 | D2/D3 |
| SKF-38393 HCl | ~1 | >10000 | >10000 | >10000 | ~2 | D1/D5 |
| SCH-23390 HCl | ~0.2 | ~2000 | ~3000 | ~1500 | ~0.3 | D1/D5 |
| Haloperidol HCl | ~200 | ~1 | ~0.5 | ~5 | ~250 | D2/D3 |
| Spiperone HCl | ~500 | ~0.05 | ~0.1 | ~1 | ~600 | D2/D3/D4 |
| Aripiprazole | >10000 | ~0.34 | ~0.8 | ~44 | >10000 | D2/D3 |
Note: Ki values are approximate and can vary depending on the experimental conditions. Data compiled from various sources.
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinities for dopamine receptor subtypes is predominantly carried out using radioligand binding assays. This technique allows for the precise measurement of ligand-receptor interactions.
Generalized Experimental Workflow
Figure 2: A simplified workflow for a typical radioligand binding assay.
Detailed Methodology
-
Membrane Preparation:
-
Cells stably expressing the human dopamine receptor subtype of interest (e.g., D1, D2S, D2L, D3, D4.4) are cultured and harvested.
-
The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell debris.[10]
-
The supernatant is then subjected to high-speed centrifugation to pellet the membranes containing the receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Saturation Binding Assay (to determine Kd and Bmax of the radioligand):
-
A fixed amount of membrane preparation is incubated with increasing concentrations of a specific radioligand (e.g., [³H]-Spiperone for D2-like receptors, [³H]-SCH23390 for D1-like receptors).[10][11]
-
A parallel set of incubations is performed in the presence of a high concentration of a non-labeled "cold" ligand (e.g., haloperidol) to determine non-specific binding.
-
The reaction is incubated to equilibrium (e.g., 60-120 minutes at room temperature or 37°C).
-
-
Competition Binding Assay (to determine Ki of the test compound):
-
A fixed concentration of the radioligand (typically at or below its Kd value) and a fixed amount of membrane preparation are incubated with varying concentrations of the unlabeled test compound (e.g., the hydrochloride salt of interest).
-
Total binding (in the absence of the competitor) and non-specific binding (in the presence of a high concentration of a standard cold ligand) are also determined.[11]
-
-
Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester.[10] This separates the membrane-bound radioligand from the free radioligand in the solution.
-
The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification of Radioactivity:
-
The filters are placed in scintillation vials with a scintillation cocktail.
-
The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
For saturation binding, specific binding is calculated by subtracting non-specific binding from total binding at each radioligand concentration. The data are then analyzed using non-linear regression to determine the Kd (dissociation constant) and Bmax (maximum receptor density).
-
For competition binding, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression of the competition curve.
-
The Ki (inhibition constant) of the test compound is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
The data presented in this guide highlight the diverse selectivity profiles of various dopamine receptor ligand hydrochloride salts. For instance, compounds like SCH-23390 HCl exhibit high selectivity for the D1-like receptors, while others such as Spiperone HCl show potent binding to D2-like subtypes. Aripiprazole is a notable example of a partial agonist with high affinity for D2 and D3 receptors.[12] Understanding these selective affinities is paramount for the rational design of experiments aimed at elucidating the specific roles of dopamine receptor subtypes in health and disease, and for the development of novel therapeutics with improved efficacy and reduced side-effect profiles. The provided experimental protocol for radioligand binding assays offers a foundational method for researchers to independently verify and expand upon these findings.
References
- 1. Subtype Selectivity of Dopamine Receptor Ligands: Insights from Structure and Ligand-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Subtype selectivity of dopamine receptor ligands: insights from structure and ligand-based methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Frontiers | Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia [frontiersin.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Frontiers | Dopamine Signaling in reward-related behaviors [frontiersin.org]
- 8. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 9. promegaconnections.com [promegaconnections.com]
- 10. benchchem.com [benchchem.com]
- 11. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aripiprazole - Wikipedia [en.wikipedia.org]
A Researcher's Guide to the Specificity of Dopamine Detection Methods in Immunohistochemistry
For researchers, scientists, and drug development professionals, the accurate detection and localization of dopamine (B1211576) are critical for understanding its role in neurological function and disease. While the direct immunohistochemical (IHC) detection of the small molecule dopamine hydrochloride is not feasible due to the lack of specific antibodies against such a small, non-immunogenic molecule, several robust methods exist to identify and quantify dopaminergic systems. This guide provides an objective comparison of antibody-based detection of key dopaminergic markers and alternative neurochemical techniques, supported by experimental data and detailed protocols.
The Challenge of Direct this compound Immunohistochemistry
Antibodies function by recognizing and binding to specific epitopes, which are typically sequences of amino acids or complex three-dimensional structures on proteins and other large biomolecules. This compound is a small molecule with a simple structure, lacking the complexity to elicit a specific and high-affinity antibody response necessary for reliable IHC. Consequently, there are no commercially available antibodies validated for the direct detection of this compound in tissue sections.
Instead, researchers rely on indirect methods, primarily targeting the cellular machinery involved in dopamine synthesis, transport, and reception. This guide focuses on the validation and comparison of these established approaches.
Antibody-Based Detection of Dopaminergic Markers
The specificity of antibodies is paramount for reliable IHC. Here, we compare commercially available antibodies against key proteins that serve as markers for dopaminergic neurons: Tyrosine Hydroxylase (TH), Dopamine Transporter (DAT), Dopa Decarboxylase (DDC), and Dopamine Receptors (DRD1 and DRD2).
Key Validation Strategies for Antibody Specificity
True validation of antibody specificity goes beyond simple staining and relies on rigorous experimental controls. The gold standard for validation is the use of tissue from a knockout (KO) or knockdown (KD) animal model where the target protein is absent.[1][2][3][4] A specific antibody should show no staining in KO/KD tissue compared to wild-type controls. Other important validation methods include:
-
Western Blotting: A specific antibody should detect a single band at the correct molecular weight of the target protein in tissue lysates. Comparison with KO lysates provides definitive validation.[5][6]
-
Pre-adsorption Control: Incubating the antibody with an excess of the immunizing peptide or protein should block its ability to bind to the target in the tissue, resulting in no staining.[7][8][9][10]
-
Comparison of Multiple Antibodies: Using several antibodies that recognize different epitopes on the same target protein should yield a similar staining pattern.
Comparison of Antibodies for Dopaminergic Markers
The following tables summarize the performance of several commercially available antibodies for key dopaminergic markers based on published validation studies.
Table 1: Comparison of Anti-Dopamine Transporter (DAT) Antibodies
| Antibody | Host | Applications | Validation Data | Performance Summary |
| SC-32258 (Santa Cruz) | Rabbit | WB, IHC | WB on WT vs. DAT-KO tissue | Moderate DAT signal with some non-specific bands in Western Blot.[5][11] |
| D6944 (Sigma-Aldrich) | Rabbit | WB, IHC | WB on WT vs. DAT-KO tissue | Good DAT signal with some non-specific bands in Western Blot.[5][11][12] |
| MA5-24796 (Invitrogen) | Rabbit | WB, IHC | WB on WT vs. DAT-KO tissue | Good DAT signal with some non-specific bands in Western Blot.[5][11] |
| AB2231 (Sigma-Aldrich) | Rabbit | WB, IHC | WB on WT vs. DAT-KO tissue | Did not provide a specific DAT signal in Western Blot or IHC.[5][11][12] |
| PT-22524-1-AP (Proteintech) | Rabbit | WB, IHC | WB on WT vs. DAT-KO tissue | Did not provide a specific DAT signal in Western Blot or IHC.[5][11] |
| ab184451 (Abcam) | Rabbit | WB, IP, IHC-P, IHC-Fr | IHC on rat brain | Shows cytoplasmic staining on rat striatum.[13] |
Table 2: Overview of Antibodies for Other Dopaminergic Markers
| Target | Antibody (Example) | Host | Applications | Validation Highlights |
| Tyrosine Hydroxylase (TH) | ab76442 (Abcam) | Chicken | IHC | Used for IHC in brain sections.[14] Numerous other validated options are available.[15][16][17][18][19][20] |
| Dopa Decarboxylase (DDC) | NBP1-56918 (Novus) | Rabbit | WB, IHC | Validated in IHC on human kidney tissue.[21][22] |
| Dopamine Receptor D1 (DRD1) | D2944 (Sigma-Aldrich) | Rat | WB, IHC | Found to be specific in WB and IHC on mouse striatum (WT vs. DRD1-KO).[23][24] |
| Dopamine Receptor D2 (DRD2) | AB5084P (Merck Millipore) | Rabbit | WB, IHC | Found to be specific in WB and IHC on mouse striatum (WT vs. DRD2-KO).[23][24] |
Alternative Methods for Dopamine Detection
Beyond antibody-based techniques, several powerful analytical methods allow for the direct detection and quantification of dopamine in brain tissue. These methods offer distinct advantages in terms of quantitative accuracy and temporal resolution.
Table 3: Comparison of Dopamine Detection Methodologies
| Method | Principle | Temporal Resolution | Spatial Resolution | Key Advantages | Key Limitations |
| Immunohistochemistry (IHC) | Antibody-antigen binding | Static (snapshot) | Cellular/Subcellular | High spatial resolution, cell-type specific localization. | Indirect detection, semi-quantitative, antibody specificity is critical. |
| Fast-Scan Cyclic Voltammetry (FSCV) | Electro-oxidation of dopamine | Milliseconds | Micrometers | Real-time measurement of dopamine release and uptake.[22][25][26][27] High temporal resolution.[21][28] | Invasive (requires electrode implantation), limited to specific brain regions, can be technically challenging. |
| High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ECD) | Separation by chromatography, detection by electrochemistry | Minutes | Millimeters (from tissue punches) | Highly sensitive and quantitative, can measure multiple monoamines and metabolites simultaneously.[14][15][29][30] | Low spatial and temporal resolution, requires tissue dissection. |
| Mass Spectrometry Imaging (MSI) | In situ ionization and mass analysis of molecules from tissue sections | Static (snapshot) | Micrometers | Label-free detection, can map the distribution of dopamine and its metabolites simultaneously.[31] High chemical specificity. | Can be technically complex, may require derivatization for enhanced sensitivity. |
Experimental Protocols
Antibody Specificity Validation Workflow
A crucial step in ensuring the reliability of IHC data is the rigorous validation of the primary antibody. The following workflow outlines the key steps.
General Protocol for Free-Floating Immunohistochemistry of Brain Sections
This protocol is adapted for 40µm free-floating brain sections fixed with 4% paraformaldehyde.[32]
-
Tissue Preparation: Collect brain sections into a phosphate-buffered saline (PBS) solution.
-
Permeabilization and Blocking:
-
Wash sections three times for 5 minutes in PBS containing 0.3% Triton X-100 (PBS-T).
-
Incubate sections in a blocking solution (e.g., PBS-T with 5% normal serum from the species of the secondary antibody) for 1-2 hours at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the validated primary antibody in the blocking solution to its optimal concentration.
-
Incubate the sections in the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing: Wash the sections three times for 10 minutes each in PBS-T to remove unbound primary antibody.
-
Secondary Antibody Incubation:
-
Dilute a fluorophore-conjugated secondary antibody (that recognizes the host species of the primary antibody) in the blocking solution.
-
Incubate the sections in the secondary antibody solution for 2 hours at room temperature, protected from light.
-
-
Final Washes and Counterstaining:
-
Wash the sections three times for 10 minutes each in PBS, protected from light.
-
A nuclear counterstain such as DAPI can be included in one of the final washes.
-
-
Mounting: Mount the sections onto glass slides and coverslip with an appropriate mounting medium.
Protocol for Pre-adsorption Control
This control is essential to confirm that the primary antibody is binding to the intended target.
-
Antibody-Antigen Incubation:
-
Determine the amount of primary antibody needed for your experiment.
-
In a separate tube, mix the primary antibody with a 5-10 fold molar excess of the immunizing peptide/protein.
-
Incubate this mixture for at least 2 hours at room temperature or overnight at 4°C with gentle rotation.
-
-
Centrifugation: Centrifuge the antibody-antigen mixture at high speed to pellet any immune complexes.
-
IHC Staining: Use the supernatant from the pre-adsorbed antibody solution in place of the primary antibody in your standard IHC protocol.
-
Analysis: A significant reduction or complete absence of staining compared to the non-adsorbed antibody indicates specific binding.
Dopamine Detection Pathways and Methods
The following diagram illustrates the different approaches to studying dopaminergic systems, from targeting the cellular machinery to directly measuring dopamine.
Conclusion
The selection of an appropriate method for studying dopamine depends on the specific research question. While direct IHC for this compound is not a viable option, the use of rigorously validated antibodies against key dopaminergic markers provides excellent spatial resolution for identifying dopaminergic neurons and their processes. For quantitative analysis and real-time measurements of dopamine dynamics, alternative methods such as HPLC-ECD and FSCV are indispensable tools. Mass spectrometry imaging is an emerging technique that offers the advantage of label-free, multiplexed detection of dopamine and its metabolites with high chemical specificity. By understanding the strengths and limitations of each approach and employing proper validation controls, researchers can generate reliable and reproducible data to advance our understanding of the dopaminergic system in health and disease.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Raising the Bar for Antibody Validation: Knockouts, Knockdowns and Beyond - Behind the Bench [thermofisher.com]
- 3. Knockout/Knockdown Validation | GeneTex [genetex.com]
- 4. youtube.com [youtube.com]
- 5. Evaluation and Validation of Commercially Available Dopamine Transporter Antibodies | eNeuro [eneuro.org]
- 6. researchgate.net [researchgate.net]
- 7. sysy.com [sysy.com]
- 8. sysy.com [sysy.com]
- 9. sysy.com [sysy.com]
- 10. Specificity Controls for Immunocytochemistry: The Antigen Preadsorption Test Can Lead to Inaccurate Assessment of Antibody Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation and Validation of Commercially Available Dopamine Transporter Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Anti-Dopamine Transporter antibody [EPR19695] (ab184451) | Abcam [abcam.com]
- 14. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biocompare.com [biocompare.com]
- 17. Anti-Tyrosine Hydroxylase Antibody (A104316) | Antibodies.com [antibodies.com]
- 18. biocompare.com [biocompare.com]
- 19. Quantitation of tyrosine hydroxylase, protein levels: spot immunolabeling with an affinity-purified antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Anti-Tyrosine Hydroxylase Antibody, prediluted, clone LNC1 | IHCR1005-6 [merckmillipore.com]
- 21. Recent Advances in Fast-Scan Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Fast Scan Cyclic Voltammetry to Assess Dopamine Function: From Circuits to Behavior | Springer Nature Experiments [experiments.springernature.com]
- 23. Validation of dopamine receptor DRD1 and DRD2 antibodies using receptor deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. pubs.acs.org [pubs.acs.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review [mdpi.com]
- 30. turkjps.org [turkjps.org]
- 31. An Alternative Method for Quantitative Mass Spectrometry Imaging (q-MSI) of Dopamine Utilizing Fragments of Animal Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Immunohistochemistry (IHC) protocol [hellobio.com]
A Comparative Guide to the Inotropic Effects of Dopamine Hydrochloride and Dobutamine
Dopamine (B1211576) and dobutamine (B195870) are two potent catecholamines frequently employed in critical care settings to provide inotropic support to patients with cardiac decompensation, such as acute heart failure and cardiogenic shock. While both agents enhance myocardial contractility, their distinct pharmacological profiles, stemming from different receptor affinities, result in varied hemodynamic effects. This guide provides an objective comparison of their inotropic actions, supported by experimental data, detailed methodologies, and an exploration of their underlying signaling pathways.
Mechanism of Action: A Tale of Two Catecholamines
The primary difference between dobutamine and dopamine lies in their interaction with adrenergic receptors. Dobutamine is a synthetic catecholamine that acts as a selective β1-adrenergic receptor agonist, while dopamine is an endogenous catecholamine with dose-dependent effects on dopaminergic, β1-, and α-adrenergic receptors.[1][2]
Dobutamine's Pathway: Dobutamine primarily stimulates β1 receptors in the heart.[3][4] This activation triggers a Gs protein-coupled cascade that increases intracellular cyclic AMP (cAMP) levels, leading to the activation of Protein Kinase A (PKA).[5] PKA then phosphorylates L-type calcium channels, enhancing calcium influx into cardiac myocytes and thereby increasing contractility (positive inotropy).[5] Dobutamine also has mild β2-agonist activity, which promotes peripheral vasodilation and a reduction in systemic vascular resistance (SVR).[1][6]
Dopamine's Dose-Dependent Pathway: Dopamine's effects are uniquely dependent on the infusion rate:
-
Low Dose (1-5 mcg/kg/min): Primarily stimulates D1 dopaminergic receptors in the renal vasculature, leading to vasodilation and increased renal blood flow.[7]
-
Medium Dose (5-10 mcg/kg/min): Stimulates β1 receptors, similar to dobutamine, resulting in increased myocardial contractility and cardiac output.[7][8]
-
High Dose (>10 mcg/kg/min): Predominantly stimulates α1-adrenergic receptors, causing significant peripheral vasoconstriction, which increases SVR and mean arterial pressure (MAP).[8]
The diagram below illustrates these distinct signaling pathways.
References
- 1. knyamed.com [knyamed.com]
- 2. droracle.ai [droracle.ai]
- 3. ahajournals.org [ahajournals.org]
- 4. m.youtube.com [m.youtube.com]
- 5. What is the mechanism of Dobutamine Hydrochloride? [synapse.patsnap.com]
- 6. Dobutamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Dobutamine Vs Dopamine in Early Septic Shock [medscape.com]
assessing the purity of synthesized dopamine hydrochloride using mass spectrometry
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is a critical step in the development pipeline. This guide provides a comparative analysis of analytical techniques for assessing the purity of synthesized dopamine (B1211576) hydrochloride, with a primary focus on mass spectrometry. We will explore alternative methods, present supporting experimental data, and provide detailed protocols to aid in the selection of the most appropriate analytical strategy.
Introduction to Dopamine Hydrochloride Purity
This compound is the salt form of dopamine, a vital neurotransmitter.[1] In its synthesized form, impurities can arise from starting materials, intermediates, byproducts, and degradation products.[2] Regulatory bodies require stringent purity profiling to ensure the safety and efficacy of the final drug product.[2] This guide compares the performance of mass spectrometry with other common analytical techniques for this purpose.
Comparison of Analytical Methods for Purity Assessment
The choice of analytical method for purity assessment depends on a variety of factors including the required sensitivity, selectivity, and the nature of the potential impurities. Below is a comparison of common techniques.
| Parameter | Mass Spectrometry (LC-MS/MS) | HPLC-UV | Spectrophotometry | Thin-Layer Chromatography (TLC) |
| Principle | Separation by liquid chromatography followed by detection based on mass-to-charge ratio. | Separation by liquid chromatography followed by detection based on UV absorbance. | Measures the absorbance of light by the sample at a specific wavelength. | Separation of components on a stationary phase based on differential migration with a mobile phase. |
| Specificity | Very High | High | Low to Medium | Low to Medium |
| Sensitivity | Very High (ng/mL to pg/mL) | High (µg/mL) | Medium (µg/mL) | Low |
| Limit of Detection (LOD) | 0.36 ng/mL[3] | Typically in the low µg/mL range. | 0.32 µg/mL (derivatization method)[4] | Dependent on visualization method. |
| Limit of Quantification (LOQ) | 1.215 ng/mL[3] | Typically in the low µg/mL range. | 0.97 µg/mL (derivatization method)[4] | Dependent on visualization method. |
| Linearity (r²) | ≥ 0.998[3] | ≥ 0.999[5] | ≥ 0.994[4] | Primarily qualitative or semi-quantitative. |
| Precision (RSD%) | Intra-day: < 5.87%, Inter-day: < 2.81%[3] | < 2% | < 2%[4] | Not applicable for quantitative comparison. |
| Accuracy (Recovery %) | 95.6% - 106.1%[3] | 98.9% - 100.4%[4] | 98.9% - 100.4%[4] | Not applicable for quantitative comparison. |
| Impurity Identification | Excellent, provides structural information. | Possible with reference standards. | Not suitable for identification of unknown impurities. | Possible with reference standards. |
| Cost | High | Medium | Low | Very Low |
| Throughput | High | Medium | High | High |
In-Depth Look: Mass Spectrometry for Purity Assessment
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the purity assessment of synthesized this compound due to its high sensitivity and specificity.[1][3] It allows for the detection and quantification of not only the API but also trace-level impurities that may not be detectable by other methods.[2]
Experimental Protocol: Purity Assessment of this compound by LC-MS/MS
This protocol outlines a general procedure for the purity analysis of a synthesized this compound sample.
1. Materials and Reagents:
-
This compound Reference Standard
-
Synthesized this compound
-
HPLC-grade Methanol
-
HPLC-grade Water
-
Formic Acid
-
Internal Standard (e.g., Dopamine-d4)
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source
3. Sample Preparation:
-
Stock Solutions: Prepare stock solutions of the this compound reference standard, the synthesized sample, and the internal standard in a suitable solvent (e.g., methanol/water with 0.1% formic acid).
-
Working Solutions: Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve. Prepare the synthesized sample solution at a known concentration.
-
Spiked Samples: Spike the synthesized sample solution with the internal standard to a final, constant concentration.
4. LC-MS/MS Conditions:
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (methanol with 0.1% formic acid).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS Detection: Multiple Reaction Monitoring (MRM)
-
Dopamine: Monitor the transition of the precursor ion (m/z 154) to a specific product ion.
-
Internal Standard (Dopamine-d4): Monitor the appropriate precursor to product ion transition.
-
Potential Impurities: Monitor for known impurities based on their expected m/z values. A list of common impurities includes 4-O-Methyldopamine and 3-O-Methyldopamine.[6]
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the reference standard.
-
Determine the concentration of this compound in the synthesized sample using the calibration curve.
-
Calculate the purity of the synthesized sample as a percentage of the expected concentration.
-
Analyze the chromatogram for the presence of any impurity peaks and quantify them if necessary.
Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for purity assessment and the logical relationship in selecting an analytical method.
Conclusion
Mass spectrometry, particularly LC-MS/MS, offers unparalleled sensitivity and specificity for the purity assessment of synthesized this compound. It is the method of choice when comprehensive impurity profiling and identification are required. However, for routine quality control where high throughput and lower cost are critical, validated HPLC-UV methods can be highly effective. Simpler methods like spectrophotometry and TLC are useful for preliminary or less stringent purity checks. The selection of the most appropriate method should be based on a careful consideration of the specific analytical needs, regulatory requirements, and available resources.
References
- 1. Colorimetric Studies for the Detection of Dopamine Using Vanillin – Oriental Journal of Chemistry [orientjchem.org]
- 2. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 3. A Rapid, Precise, and Sensitive LC-MS/MS Method for the Quantitative Determination of Urinary Dopamine Levels via a Simple Liquid-liquid Extraction Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pharmaffiliates.com [pharmaffiliates.com]
A Comparative Guide to In Vitro and In Vivo Responses to Dopamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo pharmacological responses to dopamine (B1211576) hydrochloride. The information is curated to assist researchers in designing experiments, interpreting data, and advancing the development of dopaminergic compounds. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.
In Vitro Responses to Dopamine Hydrochloride
The in vitro effects of this compound are typically investigated to understand its mechanism of action at the cellular and molecular level. These assays provide a controlled environment to study receptor binding, downstream signaling, and cellular responses.
Quantitative In Vitro Data
| Assay Type | Cell Line/System | Key Parameter | This compound Concentration | Observed Effect | Reference |
| Dopamine Release | PC12 (pheochromocytoma) | Luminescence Response | 50 µM (agonist stimulation) | Increased dopamine release upon stimulation.[1] | [1] |
| Enzyme Activity | Strial Marginal Cells | Na-K-ATPase Activity | 10 mM | Almost complete inhibition of Na-K-ATPase activity.[2] | [2] |
| Cell Viability | SH-SY5Y (neuroblastoma) | Cell Viability | Up to 400 µM | Dose-dependent loss of cell viability.[3] | [3] |
| Cell Proliferation | Adult SVZ-derived neural precursor cells | Cell Viability (MTT assay) | 10 µM | Increased cell viability/proliferation.[4] | [4] |
| Dopamine Transporter (DAT) Function | hDAT-transfected COS-7 or MDCK cells | KM (affinity) | 0.005 µM to 5 µM | Substrate for DAT-mediated uptake.[5] | [5] |
| Receptor Binding Affinity | CHO cells expressing D2 receptors | Ki (inhibition constant) | Varies (used as reference) | High affinity for dopamine receptors.[6] | [6] |
Experimental Protocols: In Vitro Assays
1. PC12 Cell-Based Dopamine Release Assay [1]
-
Objective: To qualitatively or quantitatively measure dopamine release from PC12 cells in response to stimuli.
-
Methodology:
-
PC12 cells are cultured in appropriate media, often supplemented with Nerve Growth Factor (NGF) to promote a neuronal phenotype.
-
Cells are washed with a buffered salt solution (e.g., Locke's solution).
-
An assay solution containing luminol (B1675438), horseradish peroxidase (POD), and monoamine oxidase (MAO) is added to the cells.
-
The agonist of interest (e.g., acetylcholine) is added to stimulate dopamine release.
-
Released dopamine is oxidized by MAO, producing hydrogen peroxide.
-
Hydrogen peroxide reacts with luminol in the presence of POD to generate a chemiluminescent signal.
-
The luminescence is measured using a luminometer, with the signal intensity being proportional to the amount of dopamine released.
-
2. Dopamine Transporter (DAT) Uptake Assay [5]
-
Objective: To determine the kinetic parameters (KM and Vmax) of dopamine uptake mediated by DAT.
-
Methodology:
-
Cells stably or transiently expressing the dopamine transporter (e.g., hDAT-MDCK or hDAT-COS-7) are plated in a 96-well plate.
-
Non-transfected cells are plated in parallel to determine non-specific uptake.
-
Cells are washed and incubated with increasing concentrations of radiolabeled dopamine (e.g., [³H]dopamine).
-
Uptake is allowed to proceed for a defined period (e.g., 10 minutes) at 37°C.
-
The reaction is terminated by washing the cells with ice-cold buffer.
-
Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.
-
Kinetic parameters (KM and Vmax) are determined by fitting the data to the Michaelis-Menten equation.
-
In Vitro Signaling Pathway
Dopamine exerts its effects by binding to two families of G protein-coupled receptors: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[7] The activation of these receptors initiates distinct downstream signaling cascades.
References
- 1. mdpi.com [mdpi.com]
- 2. apexbt.com [apexbt.com]
- 3. Dopamine Cytotoxicity Involves Both Oxidative and Nonoxidative Pathways in SH-SY5Y Cells: Potential Role of Alpha-Synuclein Overexpression and Proteasomal Inhibition in the Etiopathogenesis of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dopamine - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Statistical Validation of Dopamine Hydrochloride Quantification in Microdialysis Samples
The accurate quantification of dopamine (B1211576) hydrochloride in microdialysis samples is pivotal for neuroscience research and the development of novel therapeutics for neurological disorders. This guide provides a comparative overview of the statistical validation of two prominent analytical techniques: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods.
The validation of an analytical method ensures its suitability for the intended purpose by providing scientific evidence that the method is reliable and consistent.[1] Key validation parameters, as governed by the International Conference on Harmonisation (ICH), include specificity, accuracy, precision, detection limit, quantitation limit, linearity, and range.[1][2]
Comparison of Analytical Methods
HPLC-ECD and LC-MS/MS are two of the most common methods for the determination of dopamine in microdialysis samples.[3][4] HPLC-ECD is a sensitive and cost-effective technique that has been widely used for decades.[5][6][7] It offers excellent sensitivity, down to the femtomolar range, which is suitable for the low concentrations of dopamine typically found in microdialysis samples.[6][7] LC-MS/MS, a more recent and highly versatile technique, provides exceptional specificity and the capability for multiplexed analysis of various neurotransmitters and metabolites simultaneously.[8][9]
A critical challenge in the analysis of dopamine is its rapid degradation in aqueous solutions.[10] The development of a validated analytical method must therefore incorporate strategies to ensure sample stability, such as the addition of stabilizing agents like ascorbic acid, EDTA, and acetic acid to the dialysate.[10]
Quantitative Performance Data
The following tables summarize the performance characteristics of HPLC-ECD and LC-MS/MS for the quantification of dopamine in microdialysis samples, based on published experimental data.
Table 1: Performance Characteristics of HPLC-ECD for Dopamine Quantification
| Parameter | Reported Value | Source |
| Linearity Range | 66 nmol/L to 1.3 µmol/L | [11] |
| Limit of Detection (LOD) | 66 pM | [11] |
| Limit of Quantification (LOQ) | 191 pM | [11] |
| Accuracy (Recovery) | 104.00 ± 4.00% to 107.69 ± 8.00% | [11] |
| Precision (Intra-day RSD) | 3.4% | [11] |
| Precision (Inter-day RSD) | 2.3% | [11] |
Table 2: Performance Characteristics of LC-MS/MS for Dopamine Quantification
| Parameter | Reported Value | Source |
| Linearity Range | 20 - 1000 pg/mL (approx. 104 - 5200 pM) | [12] |
| Limit of Detection (LOD) | 5 pg/mL (approx. 26 pM) | [12] |
| Limit of Quantification (LOQ) | 20 pg/mL (approx. 104 pM) | [12] |
| Accuracy (Recovery) | 98.2% to 109.0% | [12] |
| Precision (Intra-RSD) | <9% | [12] |
| Precision (Inter-RSD) | <9% | [12] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for the quantification of dopamine in microdialysis samples using HPLC-ECD and LC-MS/MS.
Protocol 1: Dopamine Quantification by HPLC-ECD
This protocol is adapted from methodologies that use reversed-phase HPLC with electrochemical detection for the analysis of monoamine neurotransmitters.[5][11]
1. Sample Collection and Stabilization:
-
Perform in vivo microdialysis in the brain region of interest (e.g., striatum) using a suitable microdialysis probe.[11]
-
Perfuse the probe with a Ringer's solution at a constant flow rate (e.g., 1.5 µL/min).[11]
-
Collect dialysates at specified intervals (e.g., every 20 minutes) into vials containing a stabilizing agent (e.g., an antioxidant solution like acetic acid) to prevent dopamine degradation.[13]
-
Immediately freeze samples on dry ice and store them at -80°C until analysis.[14]
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, an autosampler with cooling capabilities, and an electrochemical detector.[5]
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[15]
-
Mobile Phase: A buffered aqueous solution containing an ion-pairing agent. For example, a mixture of sodium acetate, EDTA, and 1-heptanesulfonic acid sodium salt, with an organic modifier like acetonitrile (B52724), adjusted to an acidic pH.[13]
-
Flow Rate: Typically 1.0 mL/min.[15]
-
Injection Volume: 20 µL.[3]
3. Electrochemical Detection:
-
Detector: An amperometric detector with a glassy carbon working electrode and an Ag/AgCl reference electrode.[4]
-
Potential: Set the electrode potential to an optimal value for dopamine oxidation (e.g., +0.7 V).
4. Calibration and Quantification:
-
Prepare a series of dopamine hydrochloride standards of known concentrations in a solution mimicking the dialysate matrix.
-
Generate a calibration curve by plotting the peak area response versus the concentration of the standards.
-
Quantify dopamine in the microdialysis samples by interpolating their peak areas from the calibration curve.
Protocol 2: Dopamine Quantification by LC-MS/MS
This protocol is based on established LC-MS/MS methods for the sensitive determination of dopamine in brain dialysates.[10][12]
1. Sample Collection and Stabilization:
-
Follow the same procedure as for HPLC-ECD (Protocol 1, step 1) for microdialysis sample collection and stabilization. The use of stabilizing agents is equally critical.[10]
2. Chromatographic Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography (UPLC) system.[16]
-
Column: A suitable reversed-phase column, such as a C18 or a pentafluorophenyl column, often with smaller particle sizes (e.g., 1.9 µm) for better resolution.[16]
-
Mobile Phase: A gradient elution is typically used, consisting of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid).
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is effective for dopamine.[16]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
Precursor Ion: The protonated molecular ion of dopamine ([M+H]⁺).
-
Product Ion: A specific fragment ion generated by collision-induced dissociation.
-
-
Optimize ion source parameters (e.g., capillary voltage, source temperature) and MRM transitions for dopamine.
4. Calibration and Quantification:
-
Prepare calibration standards as in the HPLC-ECD protocol.
-
It is highly recommended to use a stable isotope-labeled internal standard (e.g., dopamine-d4) to correct for matrix effects and variations in instrument response.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
-
Quantify dopamine in the samples using this calibration curve.
Visualizing Workflows and Methodologies
Diagrams can effectively illustrate complex processes and relationships, aiding in the understanding of the experimental and validation workflows.
Caption: Experimental workflow for dopamine quantification.
Caption: Key parameters for analytical method validation.
References
- 1. metrology-journal.org [metrology-journal.org]
- 2. Statistical tools and approaches to validate analytical methods: methodology and practical examples | International Journal of Metrology and Quality Engineering (IJMQE) [metrology-journal.org]
- 3. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Neurotransmitter Levels in Models of Parkinson’s Disease by HPLC-ECD | Springer Nature Experiments [experiments.springernature.com]
- 6. youtube.com [youtube.com]
- 7. Benefits of using HPLC-ECD for Neurotransmitter Detection [amuzainc.com]
- 8. Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. besjournal.com [besjournal.com]
- 12. Quantification of Dopamine in Brain Microdialysates with High-Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. wjarr.com [wjarr.com]
- 16. Determination of Serotonin and Dopamine Metabolites in Human Brain Microdialysis and Cerebrospinal Fluid Samples by UPLC-MS/MS: Discovery of Intact Glucuronide and Sulfate Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Dopamine Hydrochloride: A Procedural Guide
The following guide provides essential safety and logistical information for the proper disposal of Dopamine Hydrochloride, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
I. Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to consult the substance's Safety Data Sheet (SDS) and adhere to all institutional and local regulations.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including protective gloves, safety glasses, and a lab coat.[1] If there is a risk of generating dust, respiratory protection is required.[2][3]
-
Avoid Contamination: Prevent the substance from entering drains, sewers, or waterways, as this compound is very toxic to aquatic life with long-lasting effects.[4][5][6] Do not dispose of it with household garbage.[4]
-
Spill Management: In the event of a spill, avoid generating dust.[2][3] Use dry clean-up procedures.[3] Collect the spilled material using appropriate tools and place it into a convenient, sealed, and properly labeled container for disposal.[1][3][7][8]
II. Step-by-Step Disposal Protocol
The disposal of this compound is governed by hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[9][10][11][12] The following steps provide a general operational workflow.
Step 1: Waste Identification and Segregation
-
Identify all materials contaminated with this compound. This includes unused or expired product, contaminated labware (e.g., vials, pipette tips), contaminated PPE, and spill cleanup debris.
-
Segregate this waste from other laboratory waste streams. Waste material must not be mixed with other chemicals.
Step 2: Container Management
-
Place the segregated this compound waste into a designated, leak-proof, and sealable container.[3][7]
-
The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including "this compound."
-
Store the sealed container in a secure, well-ventilated area, away from incompatible materials.[1][3]
Step 3: Handling Empty Containers
-
Regulations often have specific definitions for "empty" containers that previously held hazardous materials.
-
Handle uncleaned containers as you would the product itself.
-
Containers that are not properly emptied according to regulatory standards must be managed as hazardous waste.[12]
Step 4: Final Disposal
-
This compound waste must be disposed of through an approved and licensed hazardous waste disposal facility.[13]
-
Never discharge the waste into the sewer system.[3][6] A federal ban on sewering hazardous waste pharmaceuticals is in effect in the United States.[11][14]
-
Maintain meticulous records of all disposed hazardous waste, including the date, quantity, and disposal vendor, in accordance with institutional policy and regulatory requirements.
III. Data Presentation
The disposal procedures for this compound are dictated by regulatory frameworks rather than specific quantitative thresholds (e.g., concentration limits). Therefore, quantitative data tables for disposal are not applicable. The primary requirement is to manage any amount of this substance as a regulated hazardous pharmaceutical waste.
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for this compound waste management.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. carlroth.com [carlroth.com]
- 3. sds.mcmaster.ca [sds.mcmaster.ca]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. sds.edqm.eu [sds.edqm.eu]
- 6. fishersci.com [fishersci.com]
- 7. cdn.pfizer.com [cdn.pfizer.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. leegov.com [leegov.com]
- 10. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 11. trihydro.com [trihydro.com]
- 12. ph.health.mil [ph.health.mil]
- 13. stemcell.com [stemcell.com]
- 14. pca.state.mn.us [pca.state.mn.us]
Safeguarding Researchers: A Comprehensive Guide to Handling Dopamine Hydrochloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Dopamine Hydrochloride, including detailed personal protective equipment (PPE) protocols, operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE are critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE, drawing from safety data sheets (SDS).
| PPE Category | Item | Standard/Specification | Notes |
| Respiratory Protection | Particulate Respirator | Filter type P2 or equivalent | Required when dusts are generated. Ensure proper fit and maintenance of the respirator. |
| Hand Protection | Protective Gloves | Nitrile rubber | Must comply with EN374, ASTM F1001, or international equivalent.[1][2] Immediately change gloves if they become contaminated. |
| Eye Protection | Safety Glasses/Goggles | EN166, ANSI Z87.1, or equivalent | Wear safety glasses with side shields or goggles if eye contact is possible.[1][2] An eyewash station should be readily accessible.[3] |
| Skin and Body Protection | Protective Clothing | Impervious clothing | Recommended if skin contact is possible, especially for bulk processing operations.[1][3] Contaminated clothing must be removed and washed before reuse. |
Operational Procedures for Safe Handling
Adherence to standardized operational procedures is crucial for minimizing the risks associated with this compound.
1. Engineering Controls:
-
Work in a well-ventilated area to control exposure.[4]
-
For procedures that may generate dust, use appropriate exhaust ventilation such as a fume hood.[3]
2. Handling Practices:
-
Do not eat, drink, or smoke in areas where this compound is handled.[2][5]
-
Wash hands thoroughly after handling the substance.[1][2][5]
3. Storage:
-
Keep the container tightly closed and store in a dry, well-ventilated place.[3]
-
Protect from light.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is necessary.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention.[5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[3]
-
Spill: For minor spills, wear appropriate PPE, avoid generating dust, and clean up using dry procedures (e.g., vacuum with HEPA filter or sweep carefully). Place the collected material in a suitable container for disposal.[4] For larger spills, evacuate the area and allow only trained personnel to clean up.[1]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Dispose of contents and containers to an approved waste disposal plant in accordance with local, regional, and national regulations.
-
Do not allow the product to enter drains or waterways.[6]
-
Treat uncleaned containers as you would the product itself.
Experimental Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Logical workflow for handling and disposing of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
